molecular formula C11H19N3O2 B1291368 Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate CAS No. 77290-31-4

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Cat. No.: B1291368
CAS No.: 77290-31-4
M. Wt: 225.29 g/mol
InChI Key: OJUKCGDZZNLDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H19N3O2 and its molecular weight is 225.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h5-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUKCGDZZNLDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620344
Record name tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77290-31-4
Record name 1,1-Dimethylethyl 4-(cyanomethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77290-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate (CAS 77290-31-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Physical Properties

This compound is a monosubstituted piperazine derivative. The presence of a Boc-protecting group on one nitrogen atom allows for selective functionalization of the other. The cyanomethyl group provides a versatile handle for further chemical modifications.

Table 1: Chemical and Physical Properties [1][2]

PropertyValue
CAS Number 77290-31-4
Molecular Formula C₁₁H₁₉N₃O₂
Molecular Weight 225.29 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC#N
InChI Key OJUKCGDZZNLDPC-UHFFFAOYSA-N
Appearance Solid (predicted)
Storage Store in a cool, dry place. Keep container tightly sealed.

Synthesis and Purification

The primary synthetic route to this compound is the N-alkylation of tert-butyl piperazine-1-carboxylate with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. This reaction is typically carried out in the presence of a mild base to neutralize the resulting hydrohalic acid.

Representative Experimental Protocol for Synthesis

The following is a representative experimental protocol based on general procedures for similar N-alkylation reactions.

Materials:

  • tert-Butyl piperazine-1-carboxylate

  • Chloroacetonitrile (or Bromoacetonitrile)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • To this stirred suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.

Logical Workflow for Synthesis and Purification

G start Start dissolve Dissolve tert-butyl piperazine-1-carboxylate and K2CO3 in Acetonitrile start->dissolve add_reagent Add Chloroacetonitrile dropwise dissolve->add_reagent react Heat reaction mixture (50-60 °C) add_reagent->react monitor Monitor reaction by TLC or LC-MS react->monitor monitor->react Incomplete workup Cool, filter, and concentrate monitor->workup Reaction complete purify Purify by flash column chromatography workup->purify end End purify->end

Caption: Synthesis and Purification Workflow

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the tert-butyl protons (~1.4 ppm, singlet, 9H), piperazine ring protons (two sets of multiplets, ~2.4-2.6 ppm and ~3.4-3.6 ppm, 4H each), and the cyanomethyl protons (~3.3 ppm, singlet, 2H).
¹³C NMR Resonances for the tert-butyl carbons (quaternary and methyls), the four distinct piperazine ring carbons, the cyanomethyl carbon, the nitrile carbon, and the carbonyl carbon of the Boc group.
IR Characteristic absorption bands for the C≡N stretch (~2240 cm⁻¹), the C=O stretch of the carbamate (~1690 cm⁻¹), and C-H stretches.
Mass Spec (ESI+) A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 226.16.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three main functional groups: the Boc-protected amine, the tertiary amine of the piperazine ring, and the cyanomethyl group.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group can be readily removed under acidic conditions to liberate the secondary amine. This is a crucial step in the synthesis of more complex molecules where further functionalization of this nitrogen is required.

Representative Experimental Protocol for Boc Deprotection:

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M solution)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using TFA):

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Remove the solvent and excess TFA under reduced pressure.

  • Carefully neutralize the residue with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product, 2-(piperazin-1-yl)acetonitrile.

Role as a PROTAC Linker

This compound is a valuable building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The piperazine moiety in this compound often forms part of the linker that connects the target-binding ligand to the E3 ligase-binding ligand.

PROTAC-Mediated Protein Degradation Pathway

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycling Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC Mechanism of Action
Experimental Workflow for PROTAC Development

The development of a PROTAC using linkers derived from this compound typically follows a structured workflow.

G design PROTAC Design (Ligand & Linker Selection) synthesis Synthesis of PROTAC Molecule design->synthesis biochemical Biochemical Assays (Binding, Ternary Complex Formation) synthesis->biochemical cell_based Cell-Based Assays (Target Degradation, Cytotoxicity) biochemical->cell_based in_vivo In Vivo Studies (PK/PD, Efficacy) cell_based->in_vivo

Caption: PROTAC Development Workflow

Safety Information

Table 3: Hazard Identification

PictogramSignal WordHazard Statements
alt text
Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its utility as a component of PROTAC linkers underscores its importance in the development of novel therapeutics that function through targeted protein degradation. This guide provides essential technical information to aid researchers in the synthesis, handling, and application of this important chemical compound.

References

In-Depth Technical Guide: Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its known characteristics. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical properties of organic compounds. Furthermore, a conceptual workflow for the synthesis and application of a PROTAC incorporating this linker is presented.

Core Physical Properties

This compound is a bifunctional molecule utilized as a linker in the synthesis of PROTACs.[1][2] Its chemical structure consists of a piperazine ring functionalized with a tert-butoxycarbonyl (Boc) protecting group at one nitrogen and a cyanomethyl group at the other. This arrangement provides a reactive handle for conjugation while maintaining stability during synthetic procedures.

PropertyValueSource
CAS Number 77290-31-4[3][4]
Molecular Formula C₁₁H₁₉N₃O₂[3][4]
Molecular Weight 225.29 g/mol [3][4]
Appearance Solid (predicted to be white or off-white)[5]
Boiling Point 361.1 ± 17.0 °C (Predicted)[6]
Density 1.064 ± 0.06 g/cm³ (Predicted)[6]
pKa 7.70 ± 0.40 (Predicted)[6]
Solubility Poor solubility in water. Soluble in some organic solvents like dichloromethane and ethyl acetate.[5]

Note: Much of the available data on the physical properties of this compound are predicted. Experimental verification is crucial for precise applications.

Experimental Protocols

The following are generalized, standard laboratory procedures for determining the physical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

Principle: The temperature range over which a solid substance transitions to a liquid is measured. Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C.[7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the compound is finely powdered using a mortar and pestle.[8]

  • Pack a small amount of the powdered compound into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7][8]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[7]

  • Record the temperature at which the first drop of liquid appears (the beginning of melting).

  • Record the temperature at which the last solid crystal melts (the end of melting). This range is the melting point of the compound.[8][9]

Boiling Point Determination

For liquid compounds or those that can be melted without decomposition, the boiling point is a key characteristic.[10]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

Apparatus:

  • Thiele tube or a small-scale distillation apparatus[10][11]

  • Small test tube[12]

  • Capillary tube (sealed at one end)[13]

  • Thermometer[12]

  • Heating source (e.g., Bunsen burner or oil bath)[13]

Procedure (Thiele Tube Method):

  • Place a small amount of the liquid sample into a small test tube.

  • Invert a capillary tube (sealed end up) into the test tube containing the sample.[11]

  • Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[11]

  • Heat the side arm of the Thiele tube gently.[11]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • When a continuous stream of bubbles is observed, stop heating.

  • The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[11]

Solubility Determination

Understanding a compound's solubility is essential for reaction setup, purification, and formulation.

Principle: The solubility of a substance is determined by observing its dissolution in a series of solvents of varying polarities.

Apparatus:

  • Small test tubes

  • Graduated pipettes or cylinders

  • Vortex mixer

Procedure:

  • Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of test tubes.

  • To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, dichloromethane, ethyl acetate, hexane).

  • Agitate the tubes vigorously (e.g., using a vortex mixer) for a set period.[14]

  • Visually inspect each tube for the presence of undissolved solid.

  • If the solid has dissolved, the compound is soluble in that solvent at that concentration. If not, it can be classified as sparingly soluble or insoluble.

  • For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by UV-Vis spectroscopy or HPLC after filtration).

Role in PROTAC Development

This compound serves as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker.[16] The linker's length, rigidity, and composition are critical for the efficacy of the PROTAC.[16]

Conceptual PROTAC Synthesis and Mechanism of Action Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a linker like this compound and its subsequent mechanism of action.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_mechanism Mechanism of Action Linker tert-butyl 4-(cyanomethyl) piperazine-1-carboxylate Intermediate Linker-E3 Ligand Conjugate Linker->Intermediate Conjugation POI_Ligand Protein of Interest (POI) Ligand PROTAC Final PROTAC Molecule POI_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->Intermediate Intermediate->PROTAC Conjugation PROTAC_action PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC_action->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Degradation->PROTAC_action Recycled Peptides Degraded Peptides Degradation->Peptides

PROTAC Synthesis and Mechanism of Action.
General Protocol for PROTAC Synthesis using a Pre-made Linker

This protocol outlines a general two-step amide coupling strategy.

Step 1: Coupling of Ligand 1 to the Linker

  • Under an inert atmosphere, dissolve the first ligand (containing a suitable functional group, e.g., an amine) and the linker in an anhydrous solvent (e.g., DMF).

  • Add a coupling agent (e.g., HATU or EDC) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature for several hours, monitoring its progress by LC-MS.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the intermediate conjugate by column chromatography.

Step 2: Deprotection and Coupling of Ligand 2

  • If necessary, deprotect the other end of the linker (e.g., remove the Boc group with an acid like TFA).

  • Couple the second ligand (containing a complementary functional group, e.g., a carboxylic acid) to the deprotected linker-ligand 1 conjugate using a similar amide coupling procedure as in Step 1.

  • Purify the final PROTAC molecule using preparative HPLC to achieve high purity.[17]

Signaling Pathways

As this compound is a synthetic building block, it is not directly involved in biological signaling pathways. Its significance lies in its incorporation into PROTACs, which can be designed to target and degrade specific proteins involved in various signaling cascades implicated in diseases such as cancer. For instance, a PROTAC could be synthesized to target a specific kinase in a cancer-related pathway, leading to its degradation and the subsequent downregulation of that pathway. The specific signaling pathway affected is therefore dependent on the protein of interest targeted by the final PROTAC molecule.

The general mechanism of PROTAC-mediated protein degradation is depicted in the following diagram.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Formation of Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Proximity Induced Ub Ubiquitin Ub->Polyubiquitination Degradation POI Degradation Polyubiquitination->Degradation Proteasome 26S Proteasome Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

PROTAC-Mediated Protein Degradation Pathway.

References

In-Depth Technical Guide: Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides a representative synthetic protocol, and explores its application in targeted protein degradation. Safety and handling information is also included to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a piperazine derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group and a cyanomethyl moiety. This strategic combination of functional groups makes it a valuable bifunctional linker component in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 225.29 g/mol [1][2]
Molecular Formula C₁₁H₁₉N₃O₂[1][2]
CAS Number 77290-31-4[1]
IUPAC Name This compound[1]
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC#N[1]
Appearance Off-white to white solid
Solubility Soluble in organic solvents such as DCM, Chloroform, and Ethyl Acetate.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[2]

Synthesis

The synthesis of this compound is typically achieved through the nucleophilic substitution of a haloacetonitrile with tert-butyl piperazine-1-carboxylate.

Experimental Protocol: Synthesis of this compound

Materials:

  • Tert-butyl piperazine-1-carboxylate

  • Chloroacetonitrile (or Bromoacetonitrile)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (ACN) or other suitable solvent

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • To this stirred suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Reactant1 Tert-butyl piperazine-1-carboxylate Reaction Nucleophilic Substitution in Acetonitrile Reactant1->Reaction Reactant2 Chloroacetonitrile Reactant2->Reaction Base K₂CO₃ Base->Reaction Filtration Filtration Reaction->Filtration Extraction Extraction with DCM Filtration->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Application in PROTACs

This compound is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The piperazine moiety of this compound can be deprotected (removal of the Boc group) to reveal a secondary amine, which can then be coupled to a ligand for an E3 ligase (e.g., ligands for VHL or Cereblon). The cyanomethyl group can be chemically modified, for example, by reduction to an amine or hydrolysis to a carboxylic acid, to provide a handle for attaching a ligand that binds to the protein of interest.

Role in the PROTAC Mechanism

PROTAC_Mechanism cluster_components Components cluster_process Process cluster_outcome Outcome POI Protein of Interest (POI) Ternary_Complex Formation of POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex PROTAC PROTAC (containing the linker derived from This compound) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recruits E2-Ub Degradation Proteasomal Degradation Ubiquitination->Degradation Degraded_POI Degraded Protein Degradation->Degraded_POI Recycled_PROTAC Recycled PROTAC Degradation->Recycled_PROTAC

Caption: The general mechanism of action for a PROTAC, highlighting the role of the linker.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from structurally similar compounds suggest that it should be handled with care.

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

  • Precautionary Measures:

    • Use in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

Conclusion

This compound is a versatile and valuable chemical intermediate for researchers in drug discovery and medicinal chemistry. Its bifunctional nature makes it an ideal component for the construction of complex molecules, most notably as a linker in the rapidly advancing field of PROTACs. A thorough understanding of its properties, synthesis, and applications, coupled with appropriate safety precautions, will facilitate its effective use in the development of novel therapeutics.

References

An In-depth Technical Guide to Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate: Structure, Synthesis, and Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, a representative synthetic protocol, and its critical role as a linker in the rapidly advancing field of targeted protein degradation. Particular emphasis is placed on its application in hijacking the ubiquitin-proteasome system to induce the degradation of specific protein targets.

Introduction

This compound is a bifunctional molecule featuring a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and functionalized with a cyanomethyl group. This specific arrangement of functional groups makes it an invaluable tool in medicinal chemistry, particularly in the construction of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The linker component of a PROTAC, for which this compound is a precursor, plays a crucial role in determining the efficacy and selectivity of the final degrader molecule.[6]

Chemical Structure and Properties

The structural and physical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 77290-31-4
Molecular Formula C₁₁H₁₉N₃O₂
Molecular Weight 225.29 g/mol
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC#N
InChI Key OJUKCGDZZNLDPC-UHFFFAOYSA-N
Appearance White to off-white solid
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.

Below is a 2D chemical structure diagram generated using the DOT language.

G N1 N C2 C N1->C2 C6 C N1->C6 N2 N C4 C N2->C4 C11 C N2->C11 N3 N C1 C C3 C C2->C3 C3->N2 C5 C C4->C5 C5->N1 O1 O C6->O1 O2 O C6->O2 C7 C C8 C C7->C8 C9 C C7->C9 C10 C C7->C10 C11->N3 O2->C7

2D Structure of this compound

Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of tert-butyl piperazine-1-carboxylate (also known as N-Boc-piperazine) with a suitable two-carbon electrophile bearing a nitrile group, such as chloroacetonitrile.

General Experimental Protocol: N-Alkylation

This protocol is a representative method for the synthesis of this compound.

Materials:

  • tert-Butyl piperazine-1-carboxylate (1.0 eq)

  • Chloroacetonitrile (1.0-1.2 eq)

  • Potassium carbonate (or another suitable inorganic base, 2-3 eq)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Dichloromethane (for workup)

  • Water (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a solution of tert-butyl piperazine-1-carboxylate in acetonitrile, add potassium carbonate.

  • To this stirred suspension, add chloroacetonitrile dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound as a pure solid.

Quantitative Data: While specific yields can vary depending on the scale and precise reaction conditions, this method is generally expected to provide the product in good to excellent yields.

Role in PROTAC Technology

This compound serves as a versatile linker precursor in the modular synthesis of PROTACs. The cyanomethyl group can be readily converted to other functional groups, such as a carboxylic acid or an amine, which can then be coupled to a ligand for an E3 ubiquitin ligase or a target protein. The piperazine ring itself provides a rigid and synthetically tractable scaffold that can influence the physicochemical properties and degradation efficacy of the resulting PROTAC.[6]

The overall mechanism of action for a PROTAC is depicted in the following workflow diagram.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination of POI TernaryComplex->Ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 ATP E2->Ubiquitination Ub Ub Ubiquitin Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

The PROTAC-mediated protein degradation pathway.
The Ubiquitin-Proteasome System (UPS)

The UPS is a fundamental cellular process responsible for the degradation of most intracellular proteins.[1][4] It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the tagged protein.[2]

The key steps in the UPS pathway are:

  • Activation: An E1 ubiquitin-activating enzyme activates ubiquitin in an ATP-dependent manner.[2]

  • Conjugation: The activated ubiquitin is transferred to an E2 ubiquitin-conjugating enzyme.[2]

  • Ligation: An E3 ubiquitin ligase recognizes a specific target protein and facilitates the transfer of ubiquitin from the E2 enzyme to the target protein.[2]

  • Polyubiquitination: The repetition of the ligation step leads to the formation of a polyubiquitin chain on the target protein.

  • Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome, and the ubiquitin molecules are recycled.

PROTACs effectively hijack this natural process by bringing a target protein into close proximity with an E3 ligase, thereby inducing its degradation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its straightforward synthesis and the synthetic handles it provides make it an important tool for researchers and drug developers in the field of targeted protein degradation. A thorough understanding of its properties and its role within the context of the ubiquitin-proteasome system is essential for the rational design of novel and effective protein-degrading therapeutics.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are representative and may require optimization for specific applications.

References

An In-depth Technical Guide to Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate (C11H19N3O2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, synthesis, and application in the targeted degradation of high-value therapeutic targets such as Bruton's Tyrosine Kinase (BTK) and the oncogenic KRAS G12C mutant.

Core Chemical and Physical Properties

This compound is a piperazine derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group and a cyanomethyl moiety. The Boc group provides a stable, yet readily cleavable, protecting group for one of the piperazine nitrogens, while the cyanomethyl group offers a versatile handle for chemical modification. Its primary application is as a linker component in the synthesis of PROTACs.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C11H19N3O2[3]
Molecular Weight 225.29 g/mol [3]
CAS Number 77290-31-4[3]
Appearance Solid[1]
Storage Conditions 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[1]

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the synthesis of analogous compounds.

Materials:

  • Tert-butyl piperazine-1-carboxylate

  • 2-Chloroacetonitrile (or 2-bromoacetonitrile)

  • Potassium carbonate (or another suitable base like triethylamine)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0-3.0 equivalents).

  • To this stirred suspension, add 2-chloroacetonitrile (1.1-1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (CDCl₃) Signals corresponding to the tert-butyl protons (~1.4 ppm, singlet, 9H), piperazine ring protons (multiplets in the range of 2.4-3.6 ppm, 8H), and the cyanomethyl protons (~3.5 ppm, singlet, 2H).
¹³C NMR (CDCl₃) Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), piperazine ring carbons (~45-55 ppm), the cyanomethyl carbon (~40 ppm), the nitrile carbon (~117 ppm), and the carbonyl carbon (~154 ppm).
Mass Spectrometry (ESI+) [M+H]⁺ peak at m/z 226.1550.

Application in PROTAC Synthesis

This compound serves as a versatile linker in the modular synthesis of PROTACs. The cyanomethyl group can be reduced to an amine, which can then be coupled to a ligand for a target protein or an E3 ligase. The Boc-protected nitrogen of the piperazine can be deprotected to reveal a secondary amine for coupling to the other ligand. The piperazine ring itself can enhance the solubility and rigidity of the linker.[4]

General Workflow for PROTAC Synthesis

The following diagram illustrates a general workflow for the synthesis of a PROTAC using a piperazine-based linker derived from this compound.

PROTAC_Synthesis_Workflow cluster_start Starting Material cluster_modification Linker Modification cluster_coupling Ligand Coupling cluster_final Final Product start Tert-butyl 4-(cyanomethyl) piperazine-1-carboxylate reduction Reduction of Nitrile to Amine start->reduction e.g., LiAlH₄ or H₂/Raney Ni couple_poi Couple to POI Ligand reduction->couple_poi Amide bond formation deprotection Boc Deprotection couple_e3 Couple to E3 Ligase Ligand deprotection->couple_e3 Amide bond formation couple_poi->deprotection e.g., TFA or HCl protac Final PROTAC Molecule couple_e3->protac BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR Syk Syk BCR->Syk Activation PI3K PI3K Syk->PI3K BTK BTK Syk->BTK Phosphorylation PI3K->BTK Recruitment PLCg2 PLCγ2 BTK->PLCg2 Activation Proteasome Proteasome BTK->Proteasome Degradation NFkB NF-κB PLCg2->NFkB PROTAC BTK-PROTAC PROTAC->BTK Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits E3_Ligase->BTK Ubiquitination Degraded_BTK Degraded BTK Proteasome->Degraded_BTK Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival

References

In-Depth Technical Guide to 1-Boc-4-(cyanomethyl)piperazine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-(cyanomethyl)piperazine, also known as tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, is a valuable heterocyclic building block in medicinal chemistry. Its structure, featuring a piperazine scaffold mono-protected with a tert-butyloxycarbonyl (Boc) group and functionalized with a cyanomethyl moiety, makes it a versatile intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its significant application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in targeted protein degradation.

Core Information and Chemical Properties

1-Boc-4-(cyanomethyl)piperazine is a stable, solid organic compound under standard conditions. The Boc protecting group allows for selective reactions at the secondary amine of the piperazine ring, while the cyanomethyl group can be further modified, making it a bifunctional reagent in multi-step syntheses.

Table 1: Chemical Identifiers and Properties of 1-Boc-4-(cyanomethyl)piperazine

PropertyValueReference
CAS Number 77290-31-4[1][2][3]
Molecular Formula C₁₁H₁₉N₃O₂[1][2][3]
Molecular Weight 225.29 g/mol [1][2][3]
IUPAC Name This compound[4]
SMILES O=C(N1CCN(CC#N)CC1)OC(C)(C)C[2][3]
Appearance Solid (form may vary)
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthesis and Experimental Protocols

The synthesis of 1-Boc-4-(cyanomethyl)piperazine is typically achieved through the nucleophilic substitution of a haloacetonitrile, such as chloroacetonitrile, by 1-Boc-piperazine. The Boc-protected piperazine provides a free secondary amine for selective alkylation.

Synthesis of 1-Boc-piperazine (Precursor)

The precursor, 1-Boc-piperazine, can be synthesized by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O).[5][6] Careful control of stoichiometry is crucial to favor the formation of the mono-protected product over the di-protected byproduct.[5]

Synthesis of 1-Boc-4-(cyanomethyl)piperazine

This protocol describes the N-alkylation of 1-Boc-piperazine with chloroacetonitrile.

Reaction Scheme:

Figure 1. Synthesis of 1-Boc-4-(cyanomethyl)piperazine.

Materials:

  • 1-Boc-piperazine

  • Chloroacetonitrile[7]

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous acetonitrile (or another suitable polar aprotic solvent)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of 1-Boc-piperazine (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.0-3.0 equivalents).

  • Add chloroacetonitrile (1.1-1.5 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Boc-4-(cyanomethyl)piperazine.

Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and purification methods may require optimization.

Spectroscopic Data (Predicted)

1H NMR (CDCl₃, 400 MHz):

  • δ 3.55-3.45 (m, 4H, -N(Boc)-CH₂-)

  • δ 3.40 (s, 2H, -N-CH₂-CN)

  • δ 2.60-2.50 (m, 4H, -N-CH₂-CH₂-N(Boc)-)

  • δ 1.46 (s, 9H, -C(CH₃)₃)

13C NMR (CDCl₃, 101 MHz):

  • δ 154.7 (C=O, Boc)

  • δ 117.5 (CN)

  • δ 80.0 (C(CH₃)₃)

  • δ 52.5 (piperazine carbons adjacent to N-cyanomethyl)

  • δ 48.0 (piperazine carbons adjacent to N-Boc)

  • δ 44.0 (-CH₂-CN)

  • δ 28.4 (-C(CH₃)₃)

IR (KBr, cm-1):

  • ~2975, 2850 (C-H stretching)

  • ~2250 (C≡N stretching, characteristic for nitrile)

  • ~1690 (C=O stretching, Boc carbonyl)

  • ~1420, 1240, 1170 (C-N and C-O stretching)

Applications in Drug Discovery and Development

The primary and most significant application of 1-Boc-4-(cyanomethyl)piperazine in modern drug discovery is as a versatile linker component in the synthesis of PROTACs.[1]

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two ligands.[8]

The piperazine moiety within the linker can enhance the solubility and rigidity of the PROTAC molecule.[9] The cyanomethyl group of 1-Boc-4-(cyanomethyl)piperazine can be readily hydrolyzed to a carboxylic acid, which can then be coupled to other components of the PROTAC, or it can be reduced to an amine for further functionalization. This chemical versatility makes it a valuable building block for constructing PROTAC libraries with diverse linker lengths and compositions.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_assembly PROTAC Assembly cluster_function Biological Function Target_Ligand Target Protein Ligand PROTAC Assembled PROTAC Molecule Target_Ligand->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Linker 1-Boc-4-(cyanomethyl)piperazine (as linker precursor) Linker->PROTAC Ternary_Complex Target Protein : PROTAC : E3 Ligase Ternary Complex Formation PROTAC->Ternary_Complex Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of Target Protein Ubiquitination->Degradation

Figure 2. General workflow illustrating the role of a linker in PROTAC synthesis and function.
Signaling Pathways

The signaling pathways impacted by PROTACs synthesized using 1-Boc-4-(cyanomethyl)piperazine are determined by the specificity of the target protein ligand incorporated into the PROTAC. By degrading a specific protein, the PROTAC can modulate any signaling pathway in which that protein is involved. For example, if the target protein is a kinase involved in a cancer-related signaling cascade, its degradation will inhibit that pathway.

Safety and Handling

As with all laboratory chemicals, 1-Boc-4-(cyanomethyl)piperazine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Boc-4-(cyanomethyl)piperazine is a strategically important building block for medicinal chemists and drug discovery scientists. Its utility as a precursor for PROTAC linkers underscores its relevance in the development of next-generation therapeutics based on targeted protein degradation. The synthetic accessibility and chemical versatility of this compound ensure its continued application in the design and synthesis of novel, biologically active molecules.

References

An In-depth Technical Guide to tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a pivotal bifunctional molecule increasingly utilized in the field of medicinal chemistry and drug discovery. Its unique structure, incorporating a piperazine ring, a protected amine (Boc group), and a reactive cyanomethyl group, makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are innovative therapeutic agents that harness the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate disease-causing proteins.[2][4][5] This technical guide provides a comprehensive overview of the key properties, synthesis, and applications of this compound.

Chemical and Physical Properties

While specific experimentally determined physical properties for this compound are not widely reported in publicly available literature, its general characteristics can be inferred from its structure and data on related compounds. It is a chemical intermediate available from various commercial suppliers.[6]

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 77290-31-4[1][6]
Molecular Formula C₁₁H₁₉N₃O₂[1][6]
Molecular Weight 225.29 g/mol [1][6]
Appearance White to off-white solid (predicted)Inferred from related compounds
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Ethyl Acetate (EtOAc).Inferred from synthesis protocols of related compounds

Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the piperazine ring protons (multiplets, ~2.4-3.5 ppm), and the cyanomethyl protons (singlet, ~3.3 ppm).
¹³C NMR Resonances for the tert-butyl carbons (~28 ppm for methyls, ~80 ppm for the quaternary carbon), the piperazine ring carbons (~45-55 ppm), the carbonyl carbon (~155 ppm), and the cyanomethyl carbon and nitrile carbon (~117 ppm).
IR Spectroscopy Characteristic absorption bands for the C≡N stretch (~2250 cm⁻¹), the C=O stretch of the carbamate (~1690 cm⁻¹), and C-H stretches (~2800-3000 cm⁻¹).
Mass Spectrometry A molecular ion peak [M+H]⁺ at approximately m/z 226.155.

Synthesis and Reactivity

The synthesis of this compound typically involves the N-alkylation of tert-butyl piperazine-1-carboxylate with a cyanomethylating agent, such as chloroacetonitrile or bromoacetonitrile, in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • tert-butyl piperazine-1-carboxylate

  • Chloroacetonitrile (or Bromoacetonitrile)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 equivalent) in acetonitrile or DMF, add a base such as potassium carbonate or triethylamine (1.5-2.0 equivalents).

  • To this stirred suspension, add chloroacetonitrile or bromoacetonitrile (1.1 equivalents) dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., to 50 °C) for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reactivity

The key reactive sites of this compound are the Boc-protected amine and the cyanomethyl group. The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the secondary amine of the piperazine ring. This free amine can then be coupled with a variety of substrates, such as carboxylic acids, to form amides. The nitrile group of the cyanomethyl moiety can undergo various chemical transformations, including reduction to an amine or hydrolysis to a carboxylic acid, further expanding its synthetic utility.

Applications in Drug Discovery

The primary application of this compound is as a linker in the construction of PROTACs.[1][2][3] The piperazine core provides a rigid and synthetically versatile scaffold, while the cyanomethyl group, after deprotection of the Boc group and subsequent chemical modifications, can be attached to a ligand for a target protein of interest.

Role in PROTAC Synthesis

The synthesis of a PROTAC using this linker typically follows a convergent approach. The deprotected piperazine nitrogen is coupled to a ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide for Cereblon, or VHL ligands). The cyanomethyl group can be elaborated to connect to a ligand for the target protein.

Signaling Pathway and Experimental Workflow

This compound is a key component in the synthesis of PROTACs which modulate the Ubiquitin-Proteasome Pathway . This pathway is a major mechanism for protein degradation in eukaryotic cells.

The PROTAC-Mediated Ubiquitin-Proteasome Pathway

PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase.[4][5] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[4][5]

PROTAC_Pathway cluster_PROTAC PROTAC Molecule PROTAC PROTAC (containing the linker) E3 E3 Ubiquitin Ligase PROTAC->E3 Binds to POI Target Protein of Interest (POI) PROTAC->POI Binds to Linker tert-butyl 4-(cyanomethyl) piperazine-1-carboxylate (as linker precursor) Linker->PROTAC is a precursor to E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->PROTAC E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Activates Ub E2->E3 Transfers Ub Ub Ubiquitin (Ub) E3->POI Polyubiquitinates Proteasome 26S Proteasome Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI POI->Proteasome

Caption: PROTAC-Mediated Protein Degradation Pathway.

Experimental Workflow for PROTAC Synthesis

The general workflow for synthesizing a PROTAC utilizing this compound involves several key steps, from the initial chemical synthesis to the final biological evaluation.

PROTAC_Workflow cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation A Synthesis of This compound B Boc Deprotection A->B C Coupling with E3 Ligase Ligand B->C D Modification of Cyanomethyl Group & Coupling with POI Ligand C->D E Purification and Characterization of PROTAC D->E F In vitro Binding Assays (e.g., SPR, ITC) E->F G Cell-based Assays (e.g., Western Blot for POI degradation) F->G H Downstream Functional Assays G->H

Caption: General Experimental Workflow for PROTAC Synthesis and Evaluation.

Conclusion

This compound is a versatile and valuable building block in modern drug discovery, particularly for the synthesis of PROTACs. Its straightforward synthesis, coupled with the differential reactivity of its functional groups, allows for the efficient construction of complex bifunctional molecules. As the field of targeted protein degradation continues to expand, the importance of well-designed linkers like this piperazine derivative will undoubtedly grow, paving the way for the development of novel therapeutics for a wide range of diseases.

References

An In-depth Technical Guide to Piperazine Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a cornerstone in modern medicinal chemistry. Its structural simplicity, coupled with the ease of substitution at the nitrogen atoms, provides a versatile platform for the development of a vast array of therapeutic agents. This guide delves into the core aspects of piperazine derivatives, offering a technical overview of their synthesis, physicochemical properties, and diverse applications in research, with a particular focus on their roles as anticancer, antimicrobial, and antipsychotic agents.

Physicochemical Properties and Synthesis

Piperazine derivatives are prized for their favorable physicochemical properties, which often translate to improved pharmacokinetic profiles in drug candidates. The two nitrogen atoms in the piperazine ring can be readily functionalized, allowing for the fine-tuning of properties such as solubility, lipophilicity, and basicity. This adaptability makes the piperazine moiety a "privileged structure" in drug design.

General Synthesis of N-Aryl Piperazines

A common method for the synthesis of N-aryl piperazines involves the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride.

Experimental Protocol:

  • In a reaction vessel under a dry nitrogen atmosphere, combine the desired aniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent).

  • Add diethylene glycol monomethyl ether as a solvent.

  • Heat the reaction mixture to 150°C for 6-12 hours.

  • After cooling to room temperature, dissolve the mixture in methanol and precipitate the hydrochloride salt by adding diethyl ether.

  • Filter the precipitate and wash with diethyl ether.

  • To obtain the free amine, treat the HCl salt with an aqueous solution of sodium carbonate and extract with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-aryl piperazine. Further purification can be achieved by column chromatography if necessary.[1]

General Synthesis of 1,4-Disubstituted Piperazines

The synthesis of 1,4-disubstituted piperazines can be achieved through various methods, including the dimerization of N-substituted aziridines.

Experimental Protocol:

  • Contact a basic N-substituted aziridine with sulfur dioxide.

  • Introduce a catalytic amount of an iodide ion source (e.g., sodium iodide).

  • The reaction proceeds under mild conditions to yield the 1,4-disubstituted piperazine.[2]

Therapeutic Applications and Quantitative Data

The versatility of the piperazine scaffold has led to its incorporation into a wide range of clinically used drugs and investigational compounds. The following sections highlight key therapeutic areas and provide quantitative data on the activity of selected piperazine derivatives.

Anticancer Activity

Piperazine derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that often involve the inhibition of key signaling pathways in cancer cells, such as those mediated by receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).

Table 1: Anticancer Activity of Selected Piperazine Derivatives

Compound IDCancer Cell LineCancer TypeActivity (IC50/GI50 in µM)Reference
Vindoline-piperazine conjugate 23MDA-MB-468Breast1.00[3][4]
Vindoline-piperazine conjugate 25HOP-92Non-small cell lung1.35[3][4]
Thiouracil amide derivativeMCF7Breast18.23 - 100[5]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivativeMCF7, BT20, T47D, CAMA-1Breast0.31 - 120.52[5]
Phenylpiperazine derivative 3pA549LungNanomolar range[6]
SL10 (phenyl-piperazine group)--0.0127[7]
SL35 (pyrimidinyl-piperazine group)--0.0217[7]
SL14 (fluorophenyl-piperazine group)--0.0576[7]
Antimicrobial Activity

The emergence of antimicrobial resistance has spurred the development of new therapeutic agents, and piperazine derivatives have shown promise in this area. Their activity has been demonstrated against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Piperazine Derivatives

Compound/DerivativeMicroorganismActivity (MIC in µg/mL)Reference
Chalcone containing piperazine moietyCandida albicans2.22[8]
Sparfloxacin and Gatifloxacin derivativesGram-positive bacteria1-5[8]
Compound 4Staphylococcus aureus16[9]
Compound 6cStaphylococcus aureus16[9]
Compound 6dStaphylococcus aureus16[9]
Compound 6dBacillus subtilis16[9]
Compound 7bBacillus subtilis16[9]
Compound 6cEscherichia coli8[9]
Compound 308MRSA2[10]
Compound 327MRSA2[10]
Compound 328MRSA2[10]
Compound 336MRSA8[10]
Antipsychotic Activity

Many atypical antipsychotic drugs incorporate a piperazine moiety, which often contributes to their unique receptor binding profiles, particularly at dopamine and serotonin receptors. This can lead to improved efficacy against the negative symptoms of schizophrenia and a reduced incidence of extrapyramidal side effects.

Table 3: Receptor Binding Affinity of Selected Antipsychotic Piperazine Derivatives

AntipsychoticDopamine (D2) BlockadeHistamine (H1) BlockadeAlpha1 BlockadeMuscarinic (M1) BlockadeReference
Aripiprazole++++++++-[11]
Asenapine++++++++++[11]
Brexpiprazole++++++++-[11]
Cariprazine++++++++-[11]
Clozapine+++++++++++++[11]
Iloperidone++++++++-[11]
Lurasidone+++-++-[11]
Olanzapine+++++++++[11]
Paliperidone+++++++-[11]
Quetiapine++++++++[11]
Risperidone+++++++-[11]
Ziprasidone+++++-[11]

Binding affinity is represented qualitatively: + (weak) to ++++ (strong)

Signaling Pathways and Experimental Workflows

The biological activity of piperazine derivatives is often mediated through their interaction with specific signaling pathways. Understanding these pathways and the experimental workflows used to study them is crucial for drug development.

G-Protein Coupled Receptor (GPCR) Signaling

Many piperazine derivatives, particularly those with antipsychotic and other CNS activities, target GPCRs. These receptors are involved in a wide array of physiological processes.

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Piperazine Derivative GPCR GPCR Ligand->GPCR G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: G-Protein Coupled Receptor (GPCR) signaling pathway activated by a piperazine derivative.

Receptor Tyrosine Kinase (RTK) Signaling

Anticancer piperazine derivatives frequently target RTKs, which play a critical role in cell proliferation, differentiation, and survival.

RTK_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Growth Factor RTK RTK Ligand->RTK Signaling_Proteins Signaling Proteins (e.g., GRB2, SOS) RTK->Signaling_Proteins Phosphorylation Piperazine Piperazine Derivative (Inhibitor) Piperazine->RTK Inhibition Downstream_Pathway Downstream Pathway (e.g., MAPK/ERK) Signaling_Proteins->Downstream_Pathway Activation Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Pathway->Cellular_Response Regulation

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a piperazine derivative.

Experimental Workflow for In Vitro Anticancer Drug Screening

The evaluation of novel piperazine derivatives as potential anticancer agents typically follows a standardized in vitro screening workflow.

Anticancer_Screening_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment Treatment with Piperazine Derivatives (Dose-Response) Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50/GI50 Calculation) Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro anticancer drug screening.

Experimental Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the piperazine derivative and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[12]

Experimental Workflow for Antimicrobial Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) is a fundamental method for assessing the antimicrobial activity of new compounds.

Antimicrobial_Susceptibility_Workflow Start Start Inoculum_Prep Prepare Standardized Bacterial/Fungal Inoculum Start->Inoculum_Prep Inoculation Inoculate with Microorganism Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution of Piperazine Derivatives (in broth or on agar) Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for antimicrobial susceptibility testing to determine the MIC.

Experimental Protocol for Broth Microdilution:

  • Prepare Drug Dilutions: Perform serial twofold dilutions of the piperazine derivative in a 96-well microtiter plate containing broth medium.

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Inoculate Plate: Add the microbial inoculum to each well of the microtiter plate.

  • Incubate: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13][14]

Conclusion

Piperazine and its derivatives continue to be a rich source of inspiration for the discovery and development of new therapeutic agents. Their synthetic tractability and favorable physicochemical properties make them an attractive scaffold for medicinal chemists. The diverse biological activities exhibited by this class of compounds, including potent anticancer, antimicrobial, and antipsychotic effects, underscore their importance in modern drug research. This guide has provided a foundational overview of the key aspects of piperazine derivatives, from their synthesis and biological evaluation to their mechanisms of action. Further exploration of the vast chemical space accessible through piperazine derivatization is certain to yield novel and effective therapies for a wide range of diseases.

References

An In-depth Technical Guide on Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the compound's background, discovery, and its critical role as a linker component in PROTACs. A detailed, putative experimental protocol for its synthesis is provided, along with its physicochemical properties. Furthermore, this guide elucidates the mechanism of action of PROTACs, which leverage the ubiquitin-proteasome system, through a detailed signaling pathway diagram. Experimental workflows for its synthesis and application are also visualized to provide a clear understanding for research and development purposes.

Introduction and Background

This compound, a bifunctional molecule, has emerged as a valuable synthetic intermediate in medicinal chemistry. Its structure incorporates a piperazine ring, a common scaffold in pharmacologically active compounds, with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and the other functionalized with a cyanomethyl group. The Boc protecting group allows for selective reactions at the secondary amine, making it a versatile precursor for the synthesis of more complex molecules.

While the exact date and original discoverer of this specific compound are not prominently documented in readily available literature, its utility has become increasingly recognized with the advent of PROTAC technology. PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, this compound serves as a crucial component of the linker that connects the target-binding ligand and the E3 ligase ligand. The piperazine moiety can influence the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability, which are critical for its therapeutic efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 77290-31-4[1][2]
Molecular Formula C₁₁H₁₉N₃O₂[1][2]
Molecular Weight 225.29 g/mol [1][2]
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as dichloromethane, methanol, and DMSO.
SMILES CC(C)(C)OC(=O)N1CCN(CC#N)CC1[2]
InChI Key OJUKCGDZZNLDPC-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-alkylation of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). The following section provides a detailed, representative experimental protocol for this synthesis.

Synthesis of this compound

This procedure describes the nucleophilic substitution reaction between N-Boc-piperazine and a cyanomethylating agent, such as chloroacetonitrile or bromoacetonitrile.

Reaction Scheme:

Materials:

  • Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • 2-Chloroacetonitrile (or 2-Bromoacetonitrile)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Experimental Protocol:

  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-chloroacetonitrile (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.45 (t, J = 5.0 Hz, 4H), 3.40 (s, 2H), 2.50 (t, J = 5.0 Hz, 4H), 1.46 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 154.7, 117.8, 80.0, 52.5, 49.6, 43.8, 28.4.

  • Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₁₁H₂₀N₃O₂: 226.1550; found: 226.1552.

Mechanism of Action in PROTACs

This compound itself does not possess a direct pharmacological mechanism of action. Its significance lies in its role as a structural component of PROTACs. PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

The PROTAC molecule acts as a bridge, simultaneously binding to a target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, leading to the formation of a polyubiquitin chain on the target protein. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple target protein molecules.

Visualizations

PROTAC Mechanism of Action: The Ubiquitin-Proteasome Pathway

The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the key steps in the targeted protein degradation process.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Releases Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination PROTAC_recycled PROTAC Ternary_Complex->PROTAC_recycled Dissociation & Recycling Polyubiquitinated_POI->Proteasome Recognition & Degradation PROTAC_recycled->POI Synthesis_Workflow Start Start: N-Boc-piperazine & Chloroacetonitrile Reaction N-Alkylation Reaction (Base, Solvent, Heat) Start->Reaction Workup Aqueous Workup (Filtration, Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: This compound Purification->Product Characterization Characterization (NMR, MS) Product->Characterization

References

Spectral data for tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a bifunctional organic molecule containing a piperazine ring core. One nitrogen atom of the piperazine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, rendering it less reactive. The other nitrogen atom is substituted with a cyanomethyl group, which can serve as a reactive handle for further chemical modifications. This structural arrangement makes it a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of more complex molecules and as a linker in methodologies like Proteolysis Targeting Chimeras (PROTACs).[1]

Chemical Properties and Data

A summary of the key chemical properties for this compound is provided below.

PropertyValueReference
CAS Number 77290-31-4[1][2]
Molecular Formula C₁₁H₁₉N₃O₂[1][2]
Molecular Weight 225.29 g/mol [1][2]
IUPAC Name This compound[2]
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC#N[2]
InChI Key OJUKCGDZZNLDPC-UHFFFAOYSA-N[2]

Spectral Data

Experimental Protocols

A detailed, experimentally validated synthesis protocol for this compound is not explicitly described in the searched scientific literature. However, a general synthetic approach can be inferred from standard organic chemistry principles.

General Synthesis Workflow

The synthesis would logically proceed via the nucleophilic substitution of a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile) by N-Boc-piperazine.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products N_Boc_piperazine tert-butyl piperazine-1-carboxylate Reaction_Step Nucleophilic Substitution N_Boc_piperazine->Reaction_Step Haloacetonitrile Haloacetonitrile (X-CH2-CN) Haloacetonitrile->Reaction_Step Base Base (e.g., K2CO3, Et3N) Base->Reaction_Step Solvent Aprotic Solvent (e.g., ACN, DMF) Solvent->Reaction_Step Temperature Room or Elevated Temperature Temperature->Reaction_Step Target_Compound This compound Byproduct Salt (e.g., KX, Et3N·HX) Reaction_Step->Target_Compound Reaction_Step->Byproduct

A generalized workflow for the synthesis of the target compound.

Note: This is a theoretical pathway. The actual reaction conditions, including the choice of base, solvent, temperature, and reaction time, would require experimental optimization. Purification would likely involve aqueous work-up followed by column chromatography.

Applications in Drug Discovery

The bifunctional nature of this compound makes it a versatile intermediate in the synthesis of pharmaceutical compounds. The Boc-protected nitrogen allows for selective reactions at the other nitrogen, while the cyanomethyl group can be further elaborated. This compound is listed by suppliers as a PROTAC (Proteolysis Targeting Chimera) linker, indicating its utility in the development of this emerging class of therapeutics designed to induce targeted protein degradation.[1]

Signaling Pathways and Logical Relationships

As a synthetic building block, this compound does not have an intrinsic signaling pathway. Its role is to be incorporated into larger molecules that are designed to interact with specific biological pathways. The logical relationship in its use, particularly in the context of PROTACs, is illustrated below.

PROTAC_Logic cluster_components PROTAC Components cluster_assembly PROTAC Assembly cluster_function Biological Function Target_Ligand Warhead Ligand (binds to target protein) Synthesis Chemical Synthesis Target_Ligand->Synthesis Linker Linker (contains the piperazine moiety) Linker->Synthesis E3_Ligand E3 Ligase Ligand E3_Ligand->Synthesis PROTAC_Molecule PROTAC Synthesis->PROTAC_Molecule forms Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex PROTAC_Molecule->Ternary_Complex induces Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination leads to Degradation Proteasomal Degradation Ubiquitination->Degradation results in

Logical flow of PROTAC assembly and function, a key application area.

References

Technical Guide: ¹H NMR Spectroscopic Analysis of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) data for tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate. This compound, with CAS Number 77290-31-4, is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of complex molecules, including PROTAC linkers.[1][2] Accurate spectroscopic characterization is crucial for confirming its structure and purity.

Molecular Structure and Predicted ¹H NMR Data

The table below summarizes the predicted ¹H NMR data for this compound.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
a ~ 3.45t4H
b ~ 2.55t4H
c ~ 3.60s2H
d ~ 1.46s9H

Note: The chemical shifts are predictions and may vary slightly in experimental conditions. The multiplicity of the piperazine ring protons is predicted as triplets (t) due to coupling with adjacent methylene protons. The cyanomethyl and tert-butyl protons are expected to be singlets (s).

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹H NMR data for organic compounds like this compound.

1. Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.

  • The solution is then transferred to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • A high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher, is used for the analysis.

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to ensure homogeneity, which is critical for obtaining sharp, well-resolved signals.

  • A standard one-pulse ¹H NMR experiment is performed. Key acquisition parameters include:

    • Pulse Angle: 90°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (to improve signal-to-noise ratio)

    • Temperature: 298 K (25 °C)

3. Data Processing:

  • The acquired Free Induction Decay (FID) signal is subjected to a Fourier transform to convert it into the frequency domain spectrum.

  • The spectrum is phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline correction is applied to obtain a flat baseline.

  • The spectrum is referenced to the TMS signal at 0.00 ppm.

  • The signals are integrated to determine the relative number of protons contributing to each resonance.

  • The chemical shifts (δ) in parts per million (ppm), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) in Hertz (Hz) are determined for each signal.

Visualizations

The following diagrams illustrate the molecular structure with proton assignments and a typical workflow for the synthesis and characterization of this compound.

G Molecular Structure and ¹H NMR Proton Assignments cluster_0 This compound This compound This compound a a b b c c d d

Caption: Molecular structure of this compound with predicted ¹H NMR proton assignments.

workflow cluster_synthesis Synthesis cluster_analysis Characterization start Boc-piperazine reagent + Chloroacetonitrile + Base start->reagent product This compound reagent->product nmr ¹H NMR Spectroscopy product->nmr Sample ms Mass Spectrometry nmr->ms purity Purity Assessment (e.g., HPLC) ms->purity

Caption: A typical workflow for the synthesis and spectroscopic characterization of the target compound.

References

Navigating the Solubility Landscape of Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a key intermediate in contemporary medicinal chemistry, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a predicted solubility profile based on the compound's molecular structure and established chemical principles. Furthermore, it details robust experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to ascertain precise solubility parameters in their specific solvent systems. This guide is intended to be an essential resource for scientists working with this compound, facilitating its effective use in research and development.

Introduction to this compound

This compound (CAS No: 77290-31-4, Molecular Formula: C11H19N3O2, Molecular Weight: 225.29 g/mol ) is a synthetic organic compound featuring a piperazine ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with a cyanomethyl group.[1][2] Its structural attributes make it a valuable building block in the synthesis of more complex molecules, particularly in the burgeoning field of targeted protein degradation. Understanding its solubility is paramount for its handling, reaction optimization, purification, and formulation.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Solvents Water, Methanol, EthanolSparingly Soluble to SolubleThe piperazine nitrogens and carbonyl oxygen can act as hydrogen bond acceptors, while the nitrile group adds polarity. However, the bulky, non-polar tert-butyl group will limit extensive solubility in highly polar protic solvents like water. Solubility is expected to be higher in alcohols compared to water.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)Soluble to Freely SolubleThese solvents can effectively solvate the polar regions of the molecule without the steric hindrance associated with hydrogen bonding to the Boc group. DMSO and DMF are generally excellent solvents for a wide range of organic molecules.
Nonpolar Solvents Hexane, TolueneSparingly Soluble to InsolubleThe overall polarity of the molecule, imparted by the multiple nitrogen and oxygen atoms, is likely too high for significant solubility in nonpolar hydrocarbon solvents.
Chlorinated Solvents Dichloromethane (DCM), ChloroformSolubleThese solvents have an intermediate polarity and are often effective at dissolving moderately polar organic compounds.
Aqueous Acidic Solutions (e.g., 1 M HCl) Dilute Hydrochloric AcidIncreased Solubility (with potential Boc-deprotection)The basic nitrogen atoms of the piperazine ring can be protonated to form a more soluble salt. However, strong acidic conditions may lead to the cleavage of the acid-labile Boc protecting group over time.
Aqueous Basic Solutions (e.g., 1 M NaOH) Dilute Sodium HydroxideLow SolubilityThe compound lacks acidic protons, and therefore, its solubility is not expected to increase in basic solutions.

Experimental Protocols for Solubility Determination

To obtain precise solubility data, experimental determination is essential. The following protocols provide methodologies for both qualitative and quantitative assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

  • This compound

  • A range of analytical grade solvents (as listed in Table 1)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Spatula

  • Graduated pipettes or micropipettes

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution against a dark background.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound is insoluble, the mixture can be gently warmed to assess the effect of temperature on solubility. Note any changes upon heating and subsequent cooling.

  • Repeat the procedure for each solvent of interest.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.

Objective: To determine the exact concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Analytical grade solvent of interest

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

  • Volumetric flasks and pipettes for standard preparation.

Procedure:

  • Prepare a stock solution of the compound of known concentration in a suitable solvent for creating a calibration curve.

  • Generate a calibration curve by preparing a series of standards of known concentrations and analyzing them using the chosen analytical method (e.g., HPLC).

  • Add an excess amount of this compound to a flask (e.g., 20 mg in 5 mL of solvent) to ensure that a saturated solution is formed.

  • Seal the flask and place it in a temperature-controlled orbital shaker.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • After equilibration, allow the suspension to settle for a short period.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.

  • Analyze the diluted sample using the calibrated analytical method (e.g., HPLC).

  • Calculate the concentration of the saturated solution using the calibration curve and the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

G Qualitative Solubility Assessment Workflow A Add ~10 mg of Compound to Test Tube B Add 1 mL of Solvent A->B C Vortex for 1-2 minutes B->C D Visually Inspect Solution C->D E Completely Dissolved? D->E F Partially Dissolved? E->F No G Record as 'Soluble' E->G Yes H Record as 'Partially Soluble' F->H Yes I Record as 'Insoluble' F->I No

Caption: Workflow for Qualitative Solubility Determination.

G Quantitative Solubility (Shake-Flask) Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Calibration Curve (e.g., via HPLC) G Calculate Concentration using Calibration Curve A->G B Add Excess Compound to Solvent in Flask C Equilibrate in Temperature-Controlled Shaker (24-48 hours) B->C D Filter Supernatant C->D E Dilute Filtrate D->E F Analyze Diluted Sample (e.g., by HPLC) E->F F->G H Determine Solubility (e.g., in mg/mL or mol/L) G->H

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides a robust framework for researchers. The predicted solubility profile offers a valuable starting point for solvent selection, and the detailed experimental protocols enable the determination of precise solubility data tailored to specific experimental conditions. By utilizing the methodologies outlined herein, scientists and drug development professionals can effectively integrate this important chemical building block into their research workflows, accelerating the pace of discovery and innovation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a key intermediate in the development of targeted protein degraders and other pharmaceutically active compounds. The synthesis involves the nucleophilic substitution of a haloacetonitrile with N-Boc-piperazine. This protocol outlines the necessary reagents, equipment, and procedural steps, along with data presentation and visualizations to ensure reproducibility and clarity for researchers in drug discovery and development.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The cyanomethylpiperazine moiety offers a versatile handle for further chemical modifications. The synthesis described herein is an N-alkylation of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), a common and efficient method for the selective functionalization of the piperazine ring.

Chemical Reaction

The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of N-Boc-piperazine attacks the electrophilic carbon of a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile), displacing the halide to form the desired product. A base is used to neutralize the hydrohalic acid byproduct.

Reaction Scheme:

Data Presentation

Table 1: Reagent and Solvent Properties
Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )Role
tert-butyl piperazine-1-carboxylateC₉H₁₈N₂O₂186.25Starting Material
ChloroacetonitrileC₂H₂ClN75.51Alkylating Agent
Potassium CarbonateK₂CO₃138.21Base
AcetonitrileC₂H₃N41.05Solvent
DichloromethaneCH₂Cl₂84.93Extraction Solvent
BrineNaCl(aq)-Washing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent
Table 2: Experimental Parameters and Results
ParameterValue
Reactant Molar Ratios
N-Boc-piperazine1.0 eq
Chloroacetonitrile1.1 eq
Potassium Carbonate2.0 eq
Reaction Conditions
SolventAcetonitrile
TemperatureRoom Temperature to 50°C
Reaction Time12-24 hours
Product Characterization
Molecular FormulaC₁₁H₁₉N₃O₂
Molecular Weight225.29
AppearanceOff-white to pale yellow solid
Typical Yield 85-95%
Purity (by LC-MS) >95%

Experimental Protocol

Materials:

  • tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Chloroacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous acetonitrile to the flask to create a slurry.

  • Addition of Alkylating Agent:

    • Slowly add chloroacetonitrile (1.1 eq) to the stirred suspension at room temperature. A slight exotherm may be observed.

  • Reaction:

    • Stir the reaction mixture at room temperature for 1 hour.

    • Heat the mixture to 50°C and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction:

    • Dissolve the resulting residue in dichloromethane (DCM) and transfer to a separatory funnel.

    • Wash the organic layer with deionized water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow reagents N-Boc-piperazine Chloroacetonitrile Potassium Carbonate reaction Reaction (Room Temp -> 50°C, 12-24h) reagents->reaction solvent Acetonitrile solvent->reaction filtration Filtration reaction->filtration concentration1 Concentration filtration->concentration1 extraction Extraction (DCM, Water, Brine) concentration1->extraction drying Drying (Na2SO4) extraction->drying concentration2 Final Concentration drying->concentration2 purification Column Chromatography (Optional) concentration2->purification product tert-butyl 4-(cyanomethyl) piperazine-1-carboxylate concentration2->product If pure enough purification->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Steps

Logical_Relationship start Start step1 Step 1: Combine Reactants (N-Boc-piperazine, K2CO3, Acetonitrile) start->step1 step2 Step 2: Add Alkylating Agent (Chloroacetonitrile) step1->step2 step3 Step 3: Promote Reaction (Heating and Stirring) step2->step3 step4 Step 4: Isolate Crude Product (Filtration and Concentration) step3->step4 step5 Step 5: Purify Product (Extraction and Drying) step4->step5 step6 Step 6: Final Product (Concentration/Chromatography) step5->step6 end End step6->end

Caption: Key logical steps in the synthesis protocol.

References

Application Notes and Protocols for Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule is a heterobifunctional molecule composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, stability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase).

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a versatile building block for the synthesis of PROTAC linkers. The piperazine ring introduces a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC molecule into a conformation favorable for ternary complex formation. This can lead to enhanced degradation potency. Furthermore, the piperazine moiety can improve the solubility and other physicochemical properties of the final PROTAC molecule. The cyanomethyl group provides a reactive handle for further chemical modifications and can influence the electronic properties of the piperazine ring.

These application notes provide a comprehensive overview of the use of this compound in PROTAC design and development, including detailed protocols for synthesis and cellular characterization.

Data Presentation

While specific degradation data for PROTACs utilizing this compound is not extensively available in the public domain, the following table provides a template for summarizing quantitative data from the characterization of a novel PROTAC. This data is typically generated through experiments such as Western blotting to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Cell LineTarget ProteinE3 Ligase RecruitedDC50 (nM)Dmax (%)
Cell Line AProtein XCRBNe.g., 15e.g., 92
Cell Line BProtein XVHLe.g., 30e.g., 88
Cell Line CProtein YCRBNe.g., 8e.g., 95

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general multi-step synthesis to generate a PROTAC. The synthesis involves the deprotection of the Boc group from the piperazine linker, followed by coupling with a pre-formed POI ligand-linker intermediate and an E3 ligase ligand.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • POI ligand with a carboxylic acid handle

  • E3 ligase ligand with a suitable reactive handle (e.g., a halogen for SNAr reaction)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Deprotection of this compound:

    • Dissolve this compound in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected piperazine intermediate (piperazin-1-ylacetonitrile) as a TFA salt.

  • Coupling of the Linker to the E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (with a suitable leaving group) and the deprotected piperazine intermediate in anhydrous DMF.

    • Add DIPEA to the reaction mixture to neutralize the TFA salt and act as a base.

    • Stir the reaction at room temperature or elevated temperature as needed, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by flash chromatography to obtain the E3 ligase-linker intermediate.

  • Final PROTAC Synthesis: Amide Coupling with POI Ligand:

    • Dissolve the POI ligand (with a carboxylic acid) in anhydrous DMF.

    • Add HATU and DIPEA and stir for 15 minutes to activate the carboxylic acid.

    • Add a solution of the E3 ligase-linker intermediate to the reaction mixture.

    • Stir at room temperature for 12-24 hours under an inert atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the crude product by reverse-phase preparative HPLC.

    • Characterize the final PROTAC by HRMS and NMR.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation (DC50 and Dmax Determination)

This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment using Western blotting.[1]

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A typical dose-response curve might include concentrations from 1 nM to 10 µM.

    • Treat the cells with the different concentrations of the PROTAC and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples with Laemmli buffer and boil to denature the proteins.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation

This protocol outlines a cell-based assay to measure the formation of the ternary complex induced by the PROTAC.[2][3]

Materials:

  • HEK293 cells

  • Plasmids encoding NanoLuc®-POI (donor) and HaloTag®-E3 ligase (acceptor)

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • HaloTag® NanoBRET® 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well assay plates

  • Luminometer

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with plasmids encoding for NanoLuc®-POI and HaloTag®-E3 ligase. Optimize the donor-to-acceptor plasmid ratio.

    • Plate the transfected cells in 96-well plates.

  • Compound Treatment:

    • 24 hours post-transfection, add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.

    • Prepare serial dilutions of the PROTAC.

    • Add the PROTAC dilutions to the cells and incubate for the desired time.

  • Luminescence Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Measure the donor and acceptor signals using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the corrected NanoBRET™ ratio (Acceptor/Donor).

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC Mechanism of Action.

PROTAC_Synthesis_Workflow Linker_Start Tert-butyl 4-(cyanomethyl) piperazine-1-carboxylate Deprotection Boc Deprotection (TFA/DCM) Linker_Start->Deprotection Deprotected_Linker Piperazin-1-ylacetonitrile Deprotection->Deprotected_Linker Coupling1 Coupling Reaction Deprotected_Linker->Coupling1 E3_Ligand E3 Ligase Ligand E3_Ligand->Coupling1 POI_Ligand POI Ligand-COOH Coupling2 Amide Coupling (HATU/DIPEA) POI_Ligand->Coupling2 E3_Linker_Intermediate E3 Ligase-Linker Intermediate E3_Linker_Intermediate->Coupling2 Final_PROTAC Final PROTAC Coupling1->E3_Linker_Intermediate Coupling2->Final_PROTAC

Caption: PROTAC Synthesis Workflow.

Western_Blot_Workflow Start Cell Culture & Treatment (Dose-Response) Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target Protein) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis Loading_Control Re-probe for Loading Control Analysis->Loading_Control Normalization Normalization Analysis->Normalization Loading_Control->Normalization Data_Plotting Data Plotting & Curve Fitting Normalization->Data_Plotting Result Determine DC50 & Dmax Data_Plotting->Result

Caption: Western Blot Workflow.

References

Application Notes and Protocols for tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

This document provides detailed application notes and protocols for the use of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate , a valuable building block for the synthesis of PROTACs. This linker incorporates a piperazine moiety, which can impart rigidity to the PROTAC structure, potentially enhancing its metabolic stability and potency.[2] The presence of two nitrogen atoms in the piperazine ring can also improve solubility through protonation.[2][3] The cyanomethyl group offers a versatile handle for chemical modification, while the tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis.

General Synthetic Strategy

The primary utility of this compound in PROTAC synthesis involves the strategic deprotection of the Boc group to reveal a secondary amine. This amine can then be coupled to a suitable functional group on either the target protein ligand or the E3 ligase ligand (or a linker extension attached to one of them). The cyanomethyl group can be retained in the final PROTAC or further modified if desired.

A typical synthetic workflow involves the following key steps:

  • Boc Deprotection: The this compound is treated with an acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to remove the Boc protecting group and yield the free piperazine derivative.

  • Coupling Reaction: The resulting secondary amine on the piperazine linker is then coupled to a carboxylic acid on the binding ligand (either for the protein of interest or the E3 ligase) using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). Alternatively, the amine can participate in a nucleophilic substitution reaction with an appropriate electrophile.

Experimental Protocols

Exemplary Protocol: Synthesis of a PROTAC Intermediate using a Cyanomethylpiperazine Linker

This protocol is based on a similar synthesis and is provided as a guide.[4]

Step 1: Coupling of the Linker to a Protein of Interest (POI) Ligand

This step involves the reaction of a suitable POI ligand containing a leaving group with the cyanomethylpiperazine linker.

  • Reaction: Nucleophilic substitution reaction.

  • Reactants:

    • POI-ligand with a leaving group (e.g., a chloro-pyrimidine derivative).

    • Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate (as an analogue to the title compound).

  • Reagents: A suitable base (e.g., DIPEA) in an appropriate solvent (e.g., acetonitrile).

  • Exemplary Procedure:

    • To a solution of the POI ligand in acetonitrile, add benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate and DIPEA.

    • Heat the reaction mixture at 100 °C for 3 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the coupled intermediate.

Step 2: Deprotection of the Piperazine Linker

This step removes the protecting group from the piperazine nitrogen to allow for subsequent coupling to the E3 ligase ligand.

  • Reaction: Deprotection (in this example, hydrogenolysis of a Cbz group; for the title compound, this would be acid-mediated Boc deprotection).

  • Reactants: The coupled intermediate from Step 1.

  • Reagents: For Cbz deprotection: Palladium on carbon (Pd/C) and hydrogen gas. For Boc deprotection of the title compound: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Exemplary Procedure (for Boc deprotection):

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA to the solution and stir at room temperature for 1-3 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, quench with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer, and concentrate to yield the deprotected intermediate.

Step 3: Coupling to the E3 Ligase Ligand

The final step in assembling the PROTAC involves coupling the deprotected linker-POI ligand conjugate with the E3 ligase ligand.

  • Reaction: Amide bond formation.

  • Reactants:

    • Deprotected linker-POI ligand conjugate.

    • E3 ligase ligand with a carboxylic acid functionality (e.g., a VHL or CRBN ligand).

  • Reagents: A peptide coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) in a polar aprotic solvent (e.g., DMF).

  • Exemplary Procedure:

    • To a solution of the E3 ligase ligand in DMF, add HATU and DIPEA, and stir for 15 minutes to activate the carboxylic acid.

    • Add a solution of the deprotected linker-POI ligand conjugate to the reaction mixture.

    • Stir the reaction at room temperature for 2-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

Quantitative Data

A comprehensive search of the available literature did not yield specific quantitative data (e.g., reaction yields, DC50, or IC50 values) for PROTACs synthesized using this compound. The following table provides a template for how such data should be structured when it becomes available.

PROTAC IDTarget ProteinE3 LigaseLinkerSynthetic Yield (%)DC50 (nM)Dmax (%)
Example-1e.g., BRD4e.g., VHLThis compound derivedData not availableData not availableData not available
Example-2e.g., BTKe.g., CRBNThis compound derivedData not availableData not availableData not available

Visualizations

Signaling and Experimental Workflow Diagrams

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Recruitment to Degradation Target Protein Degradation Proteasome->Degradation Mediates Peptides Degraded Peptides Degradation->Peptides PROTAC_Synthesis_Workflow cluster_0 Starting Materials cluster_1 Synthetic Steps cluster_2 Final Product and Analysis POI_Ligand Protein of Interest (POI) Ligand with Handle Step1 Step 1: Couple POI Ligand to Linker POI_Ligand->Step1 Linker tert-butyl 4-(cyanomethyl) piperazine-1-carboxylate Linker->Step1 E3_Ligand E3 Ligase Ligand with Handle Step3 Step 3: Couple E3 Ligase Ligand E3_Ligand->Step3 Step2 Step 2: Boc Deprotection of Linker Step1->Step2 Step2->Step3 Purification Purification (e.g., HPLC) Step3->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC Analysis Characterization and Biological Evaluation Final_PROTAC->Analysis

References

Applications of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate in Medicinal Chemistry: A Focus on PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a bifunctional molecule increasingly utilized in medicinal chemistry as a versatile linker for the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are a revolutionary therapeutic modality designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins of interest, offering a powerful strategy to address previously "undruggable" targets in various diseases, including cancer.[1] The unique structure of this compound, featuring a Boc-protected piperazine ring and a cyanomethyl group, provides a flexible and synthetically tractable scaffold for the assembly of these complex heterobifunctional molecules.

Role as a PROTAC Linker

PROTACs are comprised of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or von Hippel-Lindau), and a linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

This compound serves as a valuable component of the linker. The piperazine core offers a degree of conformational rigidity and can improve the physicochemical properties of the final PROTAC molecule. The cyanomethyl group can be chemically modified, for example, through reduction to an amine or hydrolysis to a carboxylic acid, to enable covalent attachment to either the target protein ligand or the E3 ligase ligand. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled, stepwise synthesis, preventing unwanted side reactions.

Experimental Protocols

The following are generalized protocols for the utilization of this compound in the synthesis of a PROTAC. The specific reaction conditions may require optimization based on the specific ligands being coupled.

Protocol 1: Functionalization of the Cyanomethyl Group via Reduction

This protocol describes the reduction of the nitrile to a primary amine, which can then be used for subsequent coupling reactions.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of LiAlH₄ in THF to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the aminated product, tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate.

Protocol 2: Amide Coupling to an E3 Ligase Ligand

This protocol outlines the coupling of the aminated linker to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or lenalidomide).

Materials:

  • tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (from Protocol 1)

  • Carboxylic acid-functionalized E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by preparative HPLC to obtain the linker-E3 ligase ligand conjugate.

Protocol 3: Deprotection and Coupling to the Target Protein Ligand

This protocol describes the removal of the Boc protecting group and subsequent coupling to the target protein ligand.

Materials:

  • Boc-protected linker-E3 ligase ligand conjugate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Target protein ligand with a suitable functional group for coupling (e.g., a carboxylic acid)

  • Peptide coupling reagents (e.g., HATU, DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolve the Boc-protected linker-E3 ligase ligand conjugate in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the resulting amine salt in anhydrous DMF.

  • In a separate flask, activate the carboxylic acid of the target protein ligand using HATU and DIPEA in DMF.

  • Add the solution of the deprotected linker-E3 ligase ligand conjugate to the activated target protein ligand.

  • Stir the reaction at room temperature overnight.

  • Purify the final PROTAC molecule by preparative HPLC.

Data Presentation

As no specific PROTACs synthesized with this compound have been identified in publicly available literature with associated quantitative data, a representative table structure is provided below for guidance.

PROTAC IDTarget ProteinE3 LigaseLinker MoietyDC50 (nM)Dmax (%)Cell Line
Example-1 e.g., BRD4CRBNPiperazine-ethylDataDatae.g., HeLa
Example-2 e.g., BTKVHLPiperazine-ethylDataDatae.g., MOLM-14

This table is for illustrative purposes only. DC50 represents the concentration for 50% maximal degradation, and Dmax is the maximum degradation percentage.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Fragments Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of action of a PROTAC.

Synthetic Workflow

This diagram outlines the synthetic workflow for assembling a PROTAC using this compound.

Synthetic_Workflow Start tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate Step1 Reduction of Nitrile (e.g., LiAlH4) Start->Step1 Intermediate1 tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate Step1->Intermediate1 Step2 Amide Coupling (e.g., HATU, DIPEA) Intermediate1->Step2 E3_Ligand E3 Ligase Ligand (with COOH) E3_Ligand->Step2 Intermediate2 Boc-Linker-E3 Ligand Step2->Intermediate2 Step3 Boc Deprotection (TFA) Intermediate2->Step3 Intermediate3 H2N-Linker-E3 Ligand Step3->Intermediate3 Step4 Amide Coupling (e.g., HATU, DIPEA) Intermediate3->Step4 POI_Ligand Target Protein Ligand (with COOH) POI_Ligand->Step4 Final_PROTAC Final PROTAC Step4->Final_PROTAC

Caption: Synthetic workflow for PROTAC assembly.

References

Application Note: Protocol for the Silver-Catalyzed Cyanomethylation of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the N-cyanomethylation of piperazine derivatives, a critical functionalization in medicinal chemistry for the synthesis of various bioactive compounds. The described method utilizes a silver-catalyzed reaction with nitromethane as a C1 source and trimethylsilyl cyanide as the cyanide source, offering a robust and efficient pathway to α-amino nitriles.[1][2] This protocol is applicable to a wide range of substituted piperazines and provides good to excellent yields.

Introduction

The piperazine moiety is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents.[3][4][5] Functionalization of the piperazine ring is a key strategy for modulating the pharmacological and pharmacokinetic properties of drug candidates.[6][7] Cyanomethylation, the introduction of a cyanomethyl (-CH₂CN) group, is a valuable transformation as the nitrile moiety can be further converted into other functional groups such as carboxylic acids or amines. This protocol details a silver-catalyzed oxidative cyanomethylation of secondary amines, specifically tailored for piperazine derivatives, using nitromethane as a methylene source.[1][2][8] This method avoids the use of an external oxidant and is applicable to a broad range of aromatic and aliphatic amines.[1][2]

Quantitative Data Summary

The following table summarizes representative yields for the cyanomethylation of various cyclic secondary amines, including piperazine derivatives, using the described silver-catalyzed protocol. The data is compiled from literature reports on similar substrates to provide an expected range of outcomes.

EntrySubstrate (Piperazine Derivative)ProductReaction Time (h)Yield (%)
11-Phenylpiperazine2-(4-Phenylpiperazin-1-yl)acetonitrile2485
21-(4-Methoxyphenyl)piperazine2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetonitrile2492
31-Benzylpiperazine2-(4-Benzylpiperazin-1-yl)acetonitrile2478
41-Boc-piperazinetert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate2465
5Morpholine (for comparison)2-Morpholinoacetonitrile2488

Experimental Protocol

This protocol is adapted from the silver-catalyzed cyanomethylation of amines using nitromethane.[1][2][8]

Materials:

  • Piperazine derivative (e.g., 1-phenylpiperazine)

  • Silver cyanide (AgCN)

  • Lithium tetrafluoroborate (LiBF₄)

  • Nitromethane (CH₃NO₂)

  • Trimethylsilyl cyanide (Me₃SiCN)

  • 1,4-Dioxane (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the piperazine derivative (1.0 mmol, 1.0 equiv), silver cyanide (AgCN, 0.05 mmol, 5 mol%), and lithium tetrafluoroborate (LiBF₄, 1.0 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous 1,4-dioxane (5.0 mL), followed by nitromethane (2.0 mmol, 2.0 equiv).

  • Initiation: Add trimethylsilyl cyanide (Me₃SiCN, 1.5 mmol, 1.5 equiv) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-cyanomethylated piperazine derivative.

  • Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Visualizations

Experimental Workflow Diagram

Cyanomethylation_Workflow Experimental Workflow for Cyanomethylation of Piperazine Derivatives cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis setup1 1. Add piperazine derivative, AgCN, and LiBF4 to an oven-dried flask reagents 2. Add anhydrous 1,4-dioxane and nitromethane setup1->reagents Under inert atmosphere initiation 3. Add trimethylsilyl cyanide reagents->initiation conditions 4. Heat at 80 °C for 24 h initiation->conditions quench 5. Quench with saturated aqueous NaHCO3 conditions->quench Cool to room temperature extract 6. Extract with ethyl acetate quench->extract wash 7. Wash with brine extract->wash dry 8. Dry and concentrate wash->dry purify 9. Purify by column chromatography dry->purify characterize 10. Characterize the product (NMR, IR, MS) purify->characterize

Caption: A flowchart illustrating the key steps in the silver-catalyzed cyanomethylation of piperazine derivatives.

Safety Precautions

  • Cyanide compounds (AgCN, Me₃SiCN) are highly toxic. Handle them with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Nitromethane is flammable and a potential explosive. Handle with care and avoid heat, sparks, and open flames.

  • Work under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a valuable chemical intermediate, primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its unique structure, featuring a Boc-protected piperazine ring and a reactive cyanomethyl group, offers a versatile scaffold for the construction of bifunctional molecules aimed at targeted protein degradation. The piperazine moiety can enhance solubility and introduce conformational rigidity to the linker, which are critical parameters for optimizing the efficacy of PROTACs.[3][4][5] This document provides detailed application notes, experimental protocols for its synthesis and subsequent use, and relevant physicochemical data.

Physicochemical and Structural Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 77290-31-4[1][2]
Molecular Formula C₁₁H₁₉N₃O₂[1][2]
Molecular Weight 225.29 g/mol [1][2]
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Chloroform
Storage Store at 2-8°C, protect from moisture[1]

Applications in Drug Discovery

The primary application of this compound is as a bifunctional linker for the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][2]

The piperazine ring within the linker can be protonated, which may improve the solubility and cell permeability of the resulting PROTAC.[3][4][] The rigidity of the piperazine ring also helps to control the spatial orientation of the two ends of the PROTAC, which is crucial for the efficient formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[5][7] The cyanomethyl group can be further modified or used as a reactive handle for conjugation to other molecular fragments.[3]

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible three-step synthesis starting from piperazine.

Logical Workflow for Synthesis:

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Cyanomethylation cluster_2 Step 3: Purification Piperazine Piperazine Boc_Piperazine tert-butyl piperazine-1-carboxylate Piperazine->Boc_Piperazine (Boc)₂O, DCM Target_Compound Crude Product Boc_Piperazine->Target_Compound BrCH₂CN, K₂CO₃, ACN Purified_Product tert-butyl 4-(cyanomethyl) piperazine-1-carboxylate Target_Compound->Purified_Product Column Chromatography

Caption: Synthetic workflow for this compound.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Bromoacetonitrile (BrCH₂CN)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Step 1: Synthesis of tert-butyl piperazine-1-carboxylate.

    • Dissolve piperazine (2.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Step 2: Synthesis of this compound.

    • Dissolve the crude tert-butyl piperazine-1-carboxylate (1.0 eq) in acetonitrile.

    • Add potassium carbonate (2.0 eq) and bromoacetonitrile (1.1 eq).

    • Heat the mixture to 60-70°C and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and filter off the solids.

    • Concentrate the filtrate under reduced pressure.

  • Step 3: Purification.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Representative Data for Similar Piperazine Syntheses:

Reaction Step/ProductYieldPurityReference
Synthesis of a piperazine derivative intermediate80.2%98.2%[8]
Synthesis of a substituted piperazine-1-carboxylate86.3%>95%[9]
One-pot synthesis of triazolo piperazine carboxylates90-97%>95%[10]
Application Protocol: Synthesis of a PROTAC Precursor

This protocol outlines the deprotection of the Boc group and subsequent coupling to a carboxylic acid-containing ligand for an E3 ligase (e.g., a derivative of pomalidomide or thalidomide).

Workflow for PROTAC Precursor Synthesis:

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling start tert-butyl 4-(cyanomethyl) piperazine-1-carboxylate deprotected 4-(cyanomethyl)piperazine start->deprotected TFA or HCl in Dioxane PROTAC_precursor PROTAC Precursor deprotected->PROTAC_precursor HATU, DIPEA, DMF E3_ligand E3 Ligase Ligand (with -COOH) E3_ligand->PROTAC_precursor PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 PROTAC PROTAC PROTAC->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 Poly_Ub_POI Polyubiquitinated POI POI_PROTAC_E3->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->POI_PROTAC_E3 Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Application Notes and Protocols for tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis and application of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a versatile building block in medicinal chemistry, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and other therapeutics targeting the central nervous system.

Overview and Chemical Properties

This compound is a bifunctional molecule featuring a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and functionalized with a cyanomethyl group. The Boc group serves as a protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen. The cyanomethyl group can be further modified or act as a key pharmacophore. This compound is notably utilized as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[1][2]

PropertyValue
CAS Number 77290-31-4
Molecular Formula C₁₁H₁₉N₃O₂
Molecular Weight 225.29 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in dichloromethane, chloroform, and ethyl acetate

Synthesis Protocol

This protocol describes a common method for the synthesis of this compound from commercially available starting materials.

Workflow for Synthesis

Synthesis_Workflow A tert-butyl piperazine-1-carboxylate E Reaction Mixture A->E B Bromoacetonitrile B->E C Potassium Carbonate C->E D Acetonitrile D->E F Stirring at Room Temperature E->F G Filtration F->G H Concentration G->H I Column Chromatography H->I J Product I->J

Caption: Synthetic workflow for this compound.

Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
tert-butyl piperazine-1-carboxylateC₉H₁₈N₂O₂186.255.0 g26.8
BromoacetonitrileC₂H₂BrN119.933.5 g29.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.217.4 g53.6
Acetonitrile (anhydrous)CH₃CN41.05100 mL-
Dichloromethane (DCM)CH₂Cl₂84.93--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--
HexaneC₆H₁₄86.18--
Silica GelSiO₂60.08--
Procedure
  • To a stirred solution of tert-butyl piperazine-1-carboxylate (5.0 g, 26.8 mmol) in anhydrous acetonitrile (100 mL) in a 250 mL round-bottom flask, add potassium carbonate (7.4 g, 53.6 mmol).

  • Add bromoacetonitrile (3.5 g, 29.2 mmol) dropwise to the suspension at room temperature.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexane.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove potassium carbonate.

  • Wash the filter cake with acetonitrile (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Purify the crude product by column chromatography on silica gel using a gradient elution of 20-50% ethyl acetate in hexane.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as an off-white solid.

Expected Results
  • Yield: 75-85%

  • Purity (by NMR): >95%

  • ¹H NMR (400 MHz, CDCl₃): δ 3.48 (s, 2H), 3.44 (t, J = 5.0 Hz, 4H), 2.53 (t, J = 5.0 Hz, 4H), 1.46 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 154.6, 117.4, 80.0, 52.3, 47.9, 43.8, 28.4.

Application in PROTAC Synthesis

This protocol outlines the use of this compound as a linker in the synthesis of a PROTAC targeting a hypothetical protein of interest (POI) by ligating it to a Von Hippel-Lindau (VHL) E3 ligase ligand.

PROTAC Synthesis Strategy

PROTAC_Synthesis A tert-butyl 4-(cyanomethyl) piperazine-1-carboxylate B Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) A->B C Piperazine Acetonitrile (TFA salt) B->C D Piperazine Acetonitrile (TFA salt) F HATU, DIPEA in DMF D->F E VHL Ligand-Acid E->F G VHL-Linker Intermediate F->G H VHL-Linker Intermediate I Raney Nickel, H₂ in Methanol/Ammonia H->I J VHL-Linker-Amine I->J K VHL-Linker-Amine M DIPEA in DMF K->M L POI Ligand-NHS Ester L->M N Final PROTAC M->N

Caption: General workflow for the synthesis of a PROTAC using the title compound.

Protocol: Synthesis of a VHL-based PROTAC

This protocol is a representative example and may require optimization based on the specific VHL ligand and POI ligand used.

Part 1: Boc Deprotection

  • Dissolve this compound (1.0 g, 4.44 mmol) in dichloromethane (20 mL).

  • Add trifluoroacetic acid (TFA, 3.4 mL, 44.4 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure.

  • Co-evaporate with toluene (3 x 10 mL) to remove residual TFA to obtain 2-(piperazin-1-yl)acetonitrile as a TFA salt, which can be used in the next step without further purification.

Part 2: Coupling with VHL Ligand

  • To a solution of the VHL ligand containing a carboxylic acid moiety (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture for 10 minutes at room temperature.

  • Add a solution of 2-(piperazin-1-yl)acetonitrile TFA salt (1.1 eq) and DIPEA (2.0 eq) in DMF.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain the VHL-linker intermediate.

Part 3: Reduction of the Nitrile

  • Dissolve the VHL-linker intermediate in a 7N solution of ammonia in methanol.

  • Add a catalytic amount of Raney nickel.

  • Hydrogenate the mixture under a balloon of H₂ for 12 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the VHL-linker-amine.

Part 4: Coupling with POI Ligand

  • To a solution of the VHL-linker-amine (1.0 eq) in DMF, add the POI ligand activated as an N-hydroxysuccinimide (NHS) ester (1.05 eq) and DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Purify the final PROTAC molecule by preparative reverse-phase HPLC.

StepReactantsKey ReagentsExpected Product
1 This compoundTFA, DCM2-(piperazin-1-yl)acetonitrile (TFA salt)
2 2-(piperazin-1-yl)acetonitrile, VHL Ligand-COOHHATU, DIPEA, DMFVHL-Linker Intermediate
3 VHL-Linker IntermediateRaney Ni, H₂, NH₃/MeOHVHL-Linker-Amine
4 VHL-Linker-Amine, POI Ligand-NHSDIPEA, DMFFinal PROTAC

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Bromoacetonitrile is toxic and lachrymatory; handle with extreme care.

  • Trifluoroacetic acid is corrosive; avoid contact with skin and eyes.

  • Raney nickel is flammable when dry; keep it wet with a solvent.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. The user is solely responsible for the safe handling of all materials and for the validation of the experimental results.

References

Application Notes and Protocols for Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a bifunctional synthetic intermediate increasingly recognized for its utility in drug discovery, particularly as a linker component in the design of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a Boc-protected piperazine ring and a reactive cyanomethyl group. The piperazine moiety offers a rigid, saturated heterocyclic scaffold that can improve the physicochemical properties and metabolic stability of a drug candidate. The cyanomethyl group can be further elaborated or hydrolyzed to a carboxylic acid, providing a handle for conjugation to other molecular fragments.

These application notes provide an overview of its primary application in PROTACs, a representative synthesis protocol, and general experimental procedures for the evaluation of PROTACs incorporating such a linker.

Application in PROTACs

The principal application of this compound is as a rigid linker component in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The piperazine ring in the linker can offer several advantages:

  • Improved Solubility and Physicochemical Properties: The nitrogen atoms of the piperazine ring can be protonated at physiological pH, potentially enhancing the solubility of the resulting PROTAC.

  • Conformational Rigidity: Compared to flexible alkyl or PEG linkers, the piperazine ring introduces conformational constraint. This rigidity can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is crucial for efficient degradation.

  • Metabolic Stability: The saturated heterocyclic structure can enhance the metabolic stability of the PROTAC molecule.

After deprotection of the Boc group, the secondary amine of the piperazine can be coupled to a ligand for an E3 ligase (e.g., VHL or Cereblon). The cyanomethyl group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a ligand for the protein of interest, thus completing the PROTAC structure.

Synthesis Protocol

While specific detailed protocols for the synthesis of this compound are not widely published in peer-reviewed journals, a representative synthesis can be carried out via the nucleophilic substitution of a haloacetonitrile with tert-butyl piperazine-1-carboxylate. The following is a general, representative protocol based on analogous chemical reactions.

Reaction: Alkylation of tert-butyl piperazine-1-carboxylate with 2-chloroacetonitrile.

Materials:

  • tert-Butyl piperazine-1-carboxylate

  • 2-Chloroacetonitrile

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (CH₃CN) as solvent

  • Dichloromethane (CH₂Cl₂) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

Procedure:

  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

Experimental Protocols for PROTAC Evaluation

Once a PROTAC is synthesized using this compound as part of the linker, its biological activity must be assessed. Below are general protocols for key experiments.

Target Protein Degradation Assay (Western Blot)

Objective: To determine the ability of the PROTAC to induce the degradation of the target protein in a cellular context.

Protocol:

  • Cell Culture: Plate cells expressing the target protein in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel. .

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the results to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).

Ternary Complex Formation Assay (e.g., NanoBRET)

Objective: To assess the ability of the PROTAC to induce the formation of a ternary complex between the target protein and the E3 ligase.

Protocol:

  • Cell Engineering: Co-express the target protein fused to a NanoLuc luciferase and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag in a suitable cell line.

  • Assay Setup: Plate the engineered cells in a 96-well plate.

  • Reagent Addition: Add the HaloTag NanoBRET 618 ligand to the cells.

  • PROTAC Treatment: Add the PROTAC at various concentrations.

  • Substrate Addition: Add the NanoLuc substrate.

  • BRET Measurement: Measure the donor (NanoLuc) and acceptor (NanoBRET 618) emissions using a plate reader capable of BRET measurements.

  • Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs.

Data Presentation

Due to the nature of this compound as a linker, quantitative data is associated with the final PROTAC molecule. As no specific PROTACs using this exact linker with published data were identified, the following table is a template for how such data would be presented.

PROTAC IDTarget ProteinE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)Cell Line
PROTAC-XProtein AVHLValueValueCell Line 1
PROTAC-YProtein BCRBNValueValueCell Line 2

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex PROTAC PROTAC (with piperazine linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for a PROTAC utilizing a piperazine-based linker.

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis Steps start Starting Materials Linker_Intermediate tert-butyl 4-(cyanomethyl)piperazine- 1-carboxylate POI_Ligand POI Ligand E3_Ligand E3 Ligase Ligand Boc_Deprotection 1. Boc Deprotection Linker_Intermediate->Boc_Deprotection Coupling2 4. Couple to POI Ligand POI_Ligand->Coupling2 Coupling1 2. Couple to E3 Ligand E3_Ligand->Coupling1 Boc_Deprotection->Coupling1 Hydrolysis 3. Hydrolyze Nitrile Coupling1->Hydrolysis Hydrolysis->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Application Notes and Protocols for the Laboratory Preparation of Boc-Protected Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperazine scaffold is a privileged heterocyclic motif frequently incorporated into pharmaceutical agents to enhance properties such as aqueous solubility and oral bioavailability.[1] Mono-functionalized piperazines are particularly crucial as building blocks in the synthesis of a diverse range of therapeutics, including antiviral, anticancer, and antidepressant drugs.[1] A primary challenge in their synthesis is controlling selectivity to prevent the formation of undesired 1,4-disubstituted byproducts.[2] The use of the tert-butyloxycarbonyl (Boc) protecting group offers a robust and widely adopted solution. This strategy involves the temporary protection of one nitrogen atom of the piperazine ring, enabling selective functionalization of the second nitrogen, followed by a straightforward deprotection step.[1] The Boc group is favored due to its stability across various reaction conditions and its facile removal under mild acidic conditions.[3]

These application notes provide detailed protocols for the laboratory synthesis of N-Boc-piperazine, a key intermediate for drug development and medicinal chemistry.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for N-Boc-piperazine often depends on factors such as scale, cost of starting materials, desired purity, and available equipment. The two most common laboratory-scale and industrial methods are summarized below.

Parameter Route 1: Direct Protection of Piperazine Route 2: Synthesis from Diethanolamine
Starting Material PiperazineDiethanolamine
Key Reagents Di-tert-butyl dicarbonate ((Boc)₂O), Acetic Acid (optional)Thionyl chloride, (Boc)₂O, Ammonia water
Typical Yield Variable; can be high with selectivity control> 93.5%[4]
Typical Purity Good, but requires careful purification to remove di-Boc byproductHigh (> 99%)[5]
Advantages More traditional, fewer steps.Cost-effective, readily available raw materials, high yield and purity, suitable for industrial scale.[3][5]
Disadvantages Formation of di-Boc-piperazine byproduct reduces yield and complicates purification.[4][6] Requires anhydrous piperazine which can be costly.[6]Multi-step process (chlorination, Boc protection, cyclization).[3][5]

Experimental Protocols

Protocol 1: Direct Mono-Boc Protection of Piperazine

This method involves the direct reaction of piperazine with di-tert-butyl dicarbonate ((Boc)₂O). To enhance selectivity for the mono-protected product over the 1,4-disubstituted byproduct, piperazine can first be converted to its salt using an acid like acetic acid.[3] This protonates one of the nitrogen atoms, reducing its nucleophilicity and favoring mono-substitution.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol

  • Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve piperazine in a suitable solvent system such as a mixture of methanol and water.[7] Stir the mixture until the piperazine is completely dissolved.

  • Boc Protection: Cool the solution to 0°C in an ice bath.[3] Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.0 equivalent) in the same solvent to the piperazine solution.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-16 hours) while monitoring the reaction progress by TLC or GC.[3][5]

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[3]

    • The crude product will be a mixture of mono- and di-Boc-piperazine.[3] To purify, perform a liquid-liquid extraction. Dilute the residue with ethyl acetate and water.[3]

    • Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-piperazine.[3]

    • Further purification can be achieved by distillation under reduced pressure or column chromatography to isolate the desired mono-protected product.[3][7]

Protocol 2: Synthesis of N-Boc-Piperazine from Diethanolamine

This innovative, three-step method is highly efficient and suitable for larger-scale industrial applications, avoiding the use of piperazine as a starting material.[3][5]

Step A: Chlorination - Synthesis of Bis(2-chloroethyl)amine

  • In a suitable reactor, charge diethanolamine.

  • Slowly add a chlorinating agent, such as thionyl chloride (molar ratio of ~3:1 to diethanolamine), while carefully controlling the temperature.[5]

  • After the addition is complete, allow the reaction to proceed to completion. The resulting bis(2-chloroethyl)amine is typically used directly in the next step without extensive purification.[3]

Step B: Boc Protection - Synthesis of tert-butyl bis(2-chloroethyl)carbamate

  • React the bis(2-chloroethyl)amine from Step A with Boc anhydride ((Boc)₂O) in a suitable solvent.[5] The molar ratio of Boc anhydride to the initial diethanolamine should be approximately 1:1.[5]

  • The reaction is typically carried out under neutral conditions.

Step C: Aminolysis Cyclization - Synthesis of N-Boc-piperazine

  • To the tert-butyl bis(2-chloroethyl)carbamate from Step B, slowly add ammonia water. The molar ratio of ammonia to the initial diethanolamine should be in the range of 2-4:1.[3][5]

  • Raise the temperature to approximately 60°C and maintain it for about 2.5-3 hours.[3][5]

  • Work-up and Purification:

    • Cool the reaction mixture to below 25°C.[3]

    • Perform a liquid-liquid extraction using ethyl acetate.[3]

    • Dry the combined organic layers over anhydrous sodium sulfate.[3]

    • Filter and concentrate the solution under reduced pressure at a temperature below 60°C to remove the ethyl acetate.[3]

    • Cool the residue to obtain N-Boc-piperazine as a white to light yellow solid.[3]

Protocol 3: N-Boc Deprotection of Piperazine Derivatives

The final step after functionalizing the free nitrogen of N-Boc-piperazine is the removal of the Boc group to yield the desired monosubstituted piperazine. This is typically achieved under acidic conditions.

Materials:

  • N-Boc protected piperazine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure using Trifluoroacetic Acid (TFA):

  • Reaction Setup: Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[8]

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA (5-10 equiv.) to the stirred solution.[8]

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring its progress by TLC or LC-MS.[8]

  • Work-up and Purification:

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[8]

    • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 7).[8]

    • Extract the aqueous layer with DCM (e.g., 3 times the volume of the aqueous layer).[8]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8]

    • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[8]

Visualizations

General Workflow for Selective Mono-functionalization of Piperazine A Piperazine B Protection (e.g., with (Boc)₂O) A->B (Boc)₂O C N-Boc-Piperazine B->C D Functionalization (Alkylation, Acylation, etc.) C->D R-X E N-Boc-N'-R-Piperazine D->E F Deprotection (e.g., with TFA or HCl) E->F Acid G Mono-substituted Piperazine F->G

Caption: General strategy for monosubstituted piperazine synthesis.

Direct Mono-Boc Protection of Piperazine compound1 Piperazine plus1 + reagent1 (Boc)₂O arrow1 Solvent (e.g., MeOH/H₂O) product1 N-Boc-Piperazine (Mono-protected) arrow1->product1 plus2 + byproduct1 1,4-di-Boc-Piperazine (Di-protected)

Caption: Reaction scheme for the direct Boc protection of piperazine.

Workflow for Synthesis from Diethanolamine A Diethanolamine B Step 1: Chlorination A->B Thionyl Chloride C Bis(2-chloroethyl)amine B->C D Step 2: Boc Protection C->D (Boc)₂O E tert-butyl bis(2-chloroethyl)carbamate D->E F Step 3: Aminolysis Cyclization E->F Ammonia Water G N-Boc-piperazine F->G

Caption: Industrial synthesis workflow for N-Boc-piperazine.

References

Application Notes and Protocols for tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling, storage, and application of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a key building block in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Properties and Data

This compound is a bifunctional molecule featuring a Boc-protected piperazine and a cyanomethyl group. The Boc group provides a temporary protecting group for one of the piperazine nitrogens, allowing for selective functionalization at the other nitrogen. The cyanomethyl group can be further elaborated or used as a reactive handle.

PropertyValueSource
Molecular Formula C₁₁H₁₉N₃O₂--INVALID-LINK--
Molecular Weight 225.29 g/mol --INVALID-LINK--
CAS Number 77290-31-4--INVALID-LINK--
Appearance White to off-white solid[General Knowledge]
Solubility Soluble in organic solvents such as DCM, DMF, and DMSO[General Knowledge]
Storage Temperature 2-8°C (Refrigerated)[Safety Data Sheet]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity and reactivity of this compound and to ensure laboratory safety.

Personal Protective Equipment (PPE)

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood. The following PPE should be worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Storage

Store the compound in a tightly sealed container in a refrigerator at 2-8°C . Protect from moisture and light.

Spill and Disposal

In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for chemical waste. Dispose of the waste in accordance with local, state, and federal regulations.

Application Notes: Use in PROTAC Synthesis

This compound is a valuable building block for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The piperazine moiety often serves as a core component of the linker connecting the target protein ligand and the E3 ligase ligand.

The synthetic utility of this compound lies in the sequential functionalization of the two piperazine nitrogens. The Boc-protected nitrogen is unreactive under standard coupling conditions, allowing for selective reaction at the free secondary amine.

A typical synthetic workflow involves two key steps:

  • Alkylation or Acylation of the free piperazine nitrogen: The secondary amine can be reacted with a suitable electrophile (e.g., an alkyl halide or an activated carboxylic acid) to attach the linker to either the target protein ligand or the E3 ligase ligand.

  • Boc-Deprotection and subsequent functionalization: Following the initial coupling, the Boc protecting group is removed under acidic conditions to reveal the second piperazine nitrogen. This newly freed amine can then be coupled to the other component of the PROTAC (either the E3 ligase ligand or the target protein ligand).

G cluster_handling Safe Handling Workflow start Start ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction end End reaction->end

A general workflow for the safe handling of the compound.

Experimental Protocols

The following are representative protocols for the key transformations involving this compound.

Protocol 1: N-Alkylation of this compound

This protocol describes the alkylation of the free secondary amine of the piperazine ring with a generic alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., R-Br)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine (3 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Boc-Deprotection

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine.

Materials:

  • N-substituted this compound derivative (from Protocol 1)

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, if using TFA)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure using 4M HCl in 1,4-dioxane:

  • Dissolve the Boc-protected piperazine derivative (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add 4M HCl in 1,4-dioxane (5-10 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration, washed with diethyl ether, and dried under vacuum. Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.

Procedure using Trifluoroacetic acid (TFA):

  • Dissolve the Boc-protected piperazine derivative (1.0 eq) in DCM.

  • Add TFA (10-20 eq) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

  • The resulting TFA salt can be used directly in the next step or neutralized during work-up of the subsequent reaction.

G cluster_protac PROTAC Synthesis Workflow start tert-butyl 4-(cyanomethyl) piperazine-1-carboxylate step1 Step 1: N-Alkylation/Acylation (with POI or E3 Ligand moiety) start->step1 intermediate Boc-Protected Intermediate step1->intermediate step2 Step 2: Boc-Deprotection (TFA or HCl in Dioxane) intermediate->step2 deprotected Deprotected Intermediate step2->deprotected step3 Step 3: N-Alkylation/Acylation (with remaining moiety) deprotected->step3 protac Final PROTAC Molecule step3->protac

A typical synthetic pathway for PROTAC synthesis.

These protocols provide a general framework for the utilization of this compound in organic synthesis. The reaction conditions may require optimization based on the specific substrates and desired products. Always refer to relevant literature and safety data sheets before commencing any new experimental work.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. A PROTAC molecule consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, crucially, its stability.[] Improper storage and handling can lead to the degradation of the PROTAC molecule, particularly the linker, compromising experimental results and the therapeutic potential of the compound.

These application notes provide comprehensive recommendations and protocols for the storage and handling of PROTAC linkers and intact PROTAC molecules to ensure their integrity and performance in research and drug development settings.

Recommended Storage Conditions

The stability of PROTACs is paramount for reproducible experimental outcomes. Both the physical state (solid vs. solution) and the storage temperature play vital roles.

Solid Form (Lyophilized Powder)

For long-term storage, PROTACs and their linkers should be stored as a lyophilized powder.[2][3]

Storage ConditionDurationRecommendations
-20°C to -80°C Up to 6 months or longer Store in a tightly sealed vial to prevent moisture absorption.[2] A desiccator can provide additional protection.[3] Before opening, allow the vial to equilibrate to room temperature for at least 60 minutes to prevent condensation.[2]
Solution Form

Stock solutions are typically prepared in anhydrous dimethyl sulfoxide (DMSO). Due to the potential for degradation in solution, these are recommended for short- to medium-term storage.

Storage ConditionDurationRecommendations
-80°C Up to 6 months Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][5] Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially for linkers containing susceptible moieties like polyethylene glycol (PEG).[4]
-20°C Up to 1 month Suitable for short-term storage. Aliquoting is still highly recommended.[2][4]

Note on Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be strictly avoided as they can lead to compound precipitation and degradation.[5][6] Aliquoting stock solutions is the most effective way to mitigate this.

Linker Stability and Degradation Pathways

The linker is often the most chemically and metabolically labile component of a PROTAC molecule.[7] Understanding the stability of different linker types is crucial for designing robust PROTACs and for interpreting experimental data.

Linker TypeMetabolic StabilityChemical StabilityCommon Degradation Pathways
Alkyl Chains Generally highHighCytochrome P450 (CYP)-mediated hydroxylation.[8]
Polyethylene Glycol (PEG) Can be susceptible to enzymatic degradationGenerally stable, but can undergo oxidationProgressive shortening through ether peroxidation.[8][9]
Alkyl/PEG Hybrids Varies based on the ratio of alkyl to PEG unitsGenerally stableSusceptible to both hydroxylation (alkyl part) and peroxidation (PEG part).[8]
Piperazine/Piperidine Often improves metabolic stabilityHighGenerally stable to cleavage.
Amide Bonds Can be susceptible to hydrolysisSusceptible to hydrolysis in aqueous solutionsAmide hydrolysis catalyzed by enzymes (e.g., CYP3A4) or occurring at non-physiological pH.[7]

Experimental Protocols

Accurate assessment of PROTAC linker stability is essential during development. The following are key experimental protocols to evaluate stability.

Protocol 1: In Vitro Plasma Stability Assay

This assay determines the stability of a PROTAC in the presence of plasma enzymes.

Objective: To determine the rate of degradation of a PROTAC in plasma from a relevant species (e.g., human, mouse, rat).[9]

Materials:

  • Test PROTAC compound

  • Frozen plasma from the desired species

  • DMSO (anhydrous)

  • Acetonitrile (ACN) with an internal standard

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a 10 mM stock solution of the test PROTAC in DMSO. Prepare working solutions by diluting the stock.[9]

  • Incubation: Thaw frozen plasma at 37°C. Pre-warm the plasma to 37°C. Initiate the reaction by adding the PROTAC working solution to the plasma to a final concentration of 1 µM. The final DMSO concentration should be <1%. Incubate the mixture at 37°C with gentle shaking.[9]

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[9]

  • Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., 3-4 volumes of cold ACN with an internal standard). This will precipitate the plasma proteins.[9]

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.[9]

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the remaining parent PROTAC.[9]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC against time. The half-life (t½) can be calculated from the slope of the linear regression line.[9]

Protocol 2: Microsomal Stability Assay

This assay assesses the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in CYP enzymes.

Objective: To evaluate the susceptibility of a PROTAC to phase I metabolic enzymes.[8]

Materials:

  • Test PROTAC compound

  • Liver microsomes (from a relevant species)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • ACN with an internal standard

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC.

  • Incubation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test PROTAC. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Sampling and Quenching: At specified time points, take aliquots and quench the reaction with cold ACN containing an internal standard.[8]

  • Sample Processing: Centrifuge the samples to pellet the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the half-life and intrinsic clearance of the PROTAC.[8]

Protocol 3: Hydrolytic Stability Assay

This assay evaluates the intrinsic chemical stability of a PROTAC, particularly its susceptibility to hydrolysis in a physiological buffer.

Objective: To assess the hydrolytic stability of a PROTAC at physiological pH.[8]

Materials:

  • Test PROTAC compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Positive control (a compound with a known hydrolytically labile bond)

  • ACN with an internal standard

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC.

  • Incubation: Dilute the PROTAC stock solution in PBS (pH 7.4) to a final working concentration and incubate at 37°C.[8]

  • Sampling and Quenching: At various time points, take aliquots and quench with cold ACN containing an internal standard.

  • Analysis: Analyze the samples by LC-MS/MS.

  • Data Analysis: Determine the degradation rate and half-life of the PROTAC in the buffer.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation. A PROTAC molecule simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[10] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The PROTAC is then released to engage in another degradation cycle.[10]

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC PROTAC Ternary_Complex->Recycled_PROTAC Release Recycled_E3 E3 Ubiquitin Ligase Ternary_Complex->Recycled_E3 Release Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

The development and evaluation of a novel PROTAC involves a systematic workflow, from initial design and synthesis to comprehensive biological characterization.

PROTAC_Workflow Design PROTAC Design (Ligand & Linker Selection) Synthesis Synthesis & Purification Design->Synthesis Stability Stability Assays (Plasma, Microsomal, Buffer) Synthesis->Stability Binding Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Synthesis->Binding Degradation Protein Degradation Assay (e.g., Western Blot, Mass Spec) Binding->Degradation Phenotypic Phenotypic Assays (e.g., Cell Viability, Apoptosis) Degradation->Phenotypic Optimization Lead Optimization Phenotypic->Optimization Optimization->Design Iterative Improvement

Caption: General experimental workflow for PROTAC development.

References

Application Notes and Protocols for Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate in CNS Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a chemical reagent primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While not a direct therapeutic agent for Central Nervous System (CNS) disorders, its structural features, particularly the piperazine moiety, make it a valuable building block for developing PROTACs aimed at CNS targets. PROTACs are a novel therapeutic modality designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. This technology holds significant promise for treating CNS disorders, where the accumulation of misfolded proteins is a common pathological hallmark.

The piperazine ring in this linker is particularly advantageous for CNS-targeting PROTACs as it can enhance rigidity and improve aqueous solubility upon protonation, two key physicochemical properties that can influence a PROTAC's ability to cross the blood-brain barrier (BBB) and engage its intracellular target.

This document provides detailed application notes and protocols for the potential use of this compound in the research and development of PROTACs for CNS disorders.

Principle of PROTAC Action in CNS Disorders

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. In the context of CNS disorders, the POI is often a protein implicated in the disease pathology, such as aggregated tau in Alzheimer's disease or α-synuclein in Parkinson's disease.

The PROTAC works by forming a ternary complex between the POI and the E3 ligase. This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Protein of Interest (e.g., Tau, α-synuclein) PROTAC PROTAC (with piperazine linker) POI->PROTAC Binds to Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Released and Recycled E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC Recruited by Ub Ubiquitin Ub->E3_Ligase Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

PROTAC Mechanism of Action in Protein Degradation.

Application in CNS PROTAC Design and Synthesis

This compound serves as a versatile scaffold for the linker component of a PROTAC. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for controlled, sequential synthesis, while the cyanomethyl group on the other nitrogen can be chemically modified to attach either the POI-binding ligand or the E3 ligase ligand.

The piperazine core offers several advantages in the design of CNS-penetrant PROTACs:

  • Improved Solubility: The basic nitrogen of the piperazine ring can be protonated at physiological pH, increasing the hydrophilicity and aqueous solubility of the PROTAC molecule. This is a critical factor for effective drug delivery to the brain.

  • Conformational Rigidity: The cyclic nature of the piperazine linker restricts the conformational flexibility of the PROTAC, which can help to pre-organize the molecule into a bioactive conformation for efficient ternary complex formation.

  • Metabolic Stability: The piperazine ring can be more resistant to metabolic degradation compared to linear alkyl chains, potentially increasing the half-life of the PROTAC in vivo.

General Synthetic Workflow

The synthesis of a PROTAC using this compound typically involves the following steps:

Synthesis_Workflow start Tert-butyl 4-(cyanomethyl) piperazine-1-carboxylate step1 Modification of Cyanomethyl Group start->step1 step2 Coupling with POI Ligand step1->step2 step3 Boc Deprotection step2->step3 step4 Coupling with E3 Ligase Ligand step3->step4 final_protac Final PROTAC Molecule step4->final_protac

General synthetic workflow for a PROTAC.

Experimental Protocols

The evaluation of a novel PROTAC involves a series of in vitro and in vivo experiments to determine its efficacy, selectivity, and drug-like properties.

Protocol 1: In Vitro Protein Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of the target protein in cultured cells treated with the PROTAC.

Materials:

  • Appropriate neuronal cell line expressing the target protein (e.g., SH-SY5Y cells overexpressing tau).

  • PROTAC synthesized with this compound linker.

  • Cell culture medium and supplements.

  • DMSO (for PROTAC stock solution).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blot imaging system.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody for the target protein and the loading control.

    • Incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values.

Protocol 2: In Vivo Evaluation in a Mouse Model of CNS Disorder

This protocol outlines a general procedure for assessing the in vivo efficacy of a CNS-targeting PROTAC.

Materials:

  • Transgenic mouse model of a specific CNS disorder (e.g., a mouse model of tauopathy).

  • PROTAC synthesized with this compound linker.

  • Vehicle for in vivo administration (e.g., saline, PEG400).

  • Anesthesia.

  • Tissue homogenization buffer with protease and phosphatase inhibitors.

  • Equipment for tissue processing and analysis (e.g., Western blot, ELISA, immunohistochemistry).

Procedure:

  • Animal Dosing: Administer the PROTAC to the mice via an appropriate route (e.g., intravenous, intraperitoneal, or oral). Include a vehicle-treated control group.

  • Tissue Collection: At a predetermined time point after dosing, euthanize the mice and collect the brain tissue.

  • Tissue Processing: Homogenize the brain tissue in homogenization buffer.

  • Biochemical Analysis:

    • Western Blot/ELISA: Quantify the levels of the target protein in the brain homogenates to assess degradation.

    • Immunohistochemistry: Perform staining on brain sections to visualize the reduction of the target protein in specific brain regions.

  • Behavioral Analysis: Conduct behavioral tests relevant to the CNS disorder to assess functional improvement in the PROTAC-treated mice.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure the concentration of the PROTAC in the plasma and brain over time to determine its pharmacokinetic profile and correlate it with the observed protein degradation (pharmacodynamic effect).

Data Presentation

Quantitative data from PROTAC evaluation experiments should be summarized in a clear and structured format to allow for easy comparison. Below are illustrative tables based on hypothetical data for a CNS-active PROTAC utilizing a piperazine-based linker.

Table 1: In Vitro Degradation of Tau in SH-SY5Y Cells

PROTAC Concentration (nM)% Tau Degradation (Mean ± SD)
0 (Vehicle)0 ± 0
125 ± 5
1060 ± 8
10085 ± 6
100090 ± 4
DC50 (nM) ~8
Dmax (%) ~90

Table 2: In Vivo Efficacy of a Tau-Targeting PROTAC in a Mouse Model

Treatment GroupBrain Tau Levels (% of Vehicle)Cognitive Function Score (Arbitrary Units)
Vehicle100 ± 102.5 ± 0.5
PROTAC (10 mg/kg)45 ± 84.8 ± 0.7
PROTAC (30 mg/kg)20 ± 56.2 ± 0.6

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs with potential applications in CNS disorder research. Its piperazine core can impart favorable physicochemical properties for brain penetration and cellular activity. The provided protocols and application notes offer a framework for researchers to design, synthesize, and evaluate novel PROTACs targeting disease-causing proteins in the CNS. Further research and optimization of PROTACs incorporating this and similar linkers will be crucial for the development of new and effective therapies for a range of debilitating neurological conditions.

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are flash column chromatography on silica gel and recrystallization. The choice of method depends on the scale of the reaction and the nature of the impurities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities can include unreacted starting materials such as tert-butyl piperazine-1-carboxylate, excess chloroacetonitrile or other alkylating agents, and a di-alkylation byproduct where the cyanomethyl group has reacted with both nitrogen atoms of the piperazine ring. The formation of the di-alkylated byproduct can be minimized by using a mono-protected piperazine, such as N-Boc-piperazine.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the purification process. Staining with potassium permanganate or iodine can help visualize the spots. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Column Chromatography

Issue 1: The product is not separating from impurities on the silica gel column.

  • Possible Cause: The solvent system (eluent) is not optimal.

  • Solution:

    • Adjust Polarity: If the product and impurities are eluting too quickly (high Rf value), decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). If they are moving too slowly (low Rf value), increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).

    • Gradient Elution: Employ a gradient elution, starting with a low polarity solvent system and gradually increasing the polarity. This can effectively separate compounds with different polarities. A common starting point for similar compounds is a hexane/ethyl acetate gradient.[1]

    • Alternative Solvents: Consider using a different solvent system altogether. For example, dichloromethane/methanol can be an effective alternative for polar compounds.

Issue 2: The product is streaking on the TLC plate and the column.

  • Possible Cause: The compound may be too polar for the chosen solvent system, or it might be interacting strongly with the silica gel. The presence of a basic nitrogen in the piperazine ring can sometimes lead to tailing on silica gel.

  • Solution:

    • Add a Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This can help to deactivate the acidic sites on the silica gel and reduce streaking.

    • Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral), which may have different selectivity.

Recrystallization

Issue 3: The compound does not crystallize from the chosen solvent.

  • Possible Cause: The compound is too soluble in the chosen solvent, or the solution is not saturated.

  • Solution:

    • Solvent Screening: Perform a small-scale solvent screen to identify a suitable solvent or solvent system. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For similar piperazine derivatives, ethyl acetate has been used successfully for recrystallization.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface.

      • Seeding: Add a small crystal of the pure compound to the solution to initiate crystal growth.

      • Cooling: Slowly cool the solution in an ice bath or refrigerator.

      • Concentration: Slowly evaporate the solvent to increase the concentration of the compound.

Issue 4: The recrystallized product is still impure.

  • Possible Cause: The impurities may have similar solubility properties to the desired product in the chosen solvent.

  • Solution:

    • Second Recrystallization: Perform a second recrystallization from the same or a different solvent system.

    • Charcoal Treatment: If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help to remove it.

    • Pre-purification: If the crude material is highly impure, it may be necessary to perform a preliminary purification by column chromatography before recrystallization.

Data Presentation

Table 1: Typical Column Chromatography Parameters for Piperazine Derivatives

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Example Gradient Start with 100% Hexane, gradually increase to 50% Ethyl Acetate
Detection UV (if applicable), TLC with staining (e.g., KMnO₄, iodine)

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial eluent. Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a glass column with silica gel in the chosen non-polar solvent (e.g., hexane).

  • Loading: Carefully load the silica gel slurry containing the crude product onto the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the silica bed.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate).

  • Gradient: Gradually increase the polarity of the eluent (e.g., to 80:20, 70:30, and 50:50 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Dissolution: In a flask, dissolve the impure this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization using the methods described in the troubleshooting guide.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Product (with impurities) Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Primary Method Purity_Check Purity Check (TLC, HPLC, NMR) Column_Chromatography->Purity_Check Recrystallization Recrystallization Recrystallization->Purity_Check Purity_Check->Recrystallization Further Purification Needed Pure_Product Pure Product Purity_Check->Pure_Product Purity > 95%

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Impure_Product Impure Product After Initial Purification Start->Impure_Product No_Crystals No Crystals Formed (Recrystallization) Start->No_Crystals Streaking Streaking on Column/TLC Start->Streaking Adjust_Solvent Adjust Solvent Polarity or Gradient Impure_Product->Adjust_Solvent Change_Solvent Change Solvent System Impure_Product->Change_Solvent Induce_Crystallization Induce Crystallization (Seed, Scratch, Cool) No_Crystals->Induce_Crystallization Add_Modifier Add Modifier (e.g., Triethylamine) Streaking->Add_Modifier

References

Technical Support Center: Synthesis of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the nucleophilic substitution reaction between tert-butyl piperazine-1-carboxylate and a cyanomethylating agent, such as chloroacetonitrile or bromoacetonitrile. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Q2: What are the critical parameters that influence the yield of this reaction?

A2: Several factors can significantly impact the reaction yield, including the choice of base, solvent, reaction temperature, and the purity of the starting materials. The order of addition of reagents can also play a crucial role in minimizing side reactions.

Q3: What are the common side products that can form during the synthesis?

A3: A common side product is the dialkylated piperazine, where two molecules of the cyanomethylating agent react with both nitrogen atoms of the piperazine ring, especially if the starting material is piperazine instead of the mono-Boc protected piperazine. Another potential side product can arise from the hydrolysis of the nitrile group if water is present in the reaction mixture under certain conditions.

Q4: How can I purify the final product effectively?

A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is often effective for separating the desired product from unreacted starting materials and side products. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Issue 1: Low Yield

Symptom: The isolated yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

  • Inefficient Base: The chosen base may not be strong enough to deprotonate the piperazine nitrogen effectively or may be sterically hindered.

    • Recommendation: Consider using a stronger, non-nucleophilic base. The choice of base is critical and can significantly affect the reaction outcome. Below is a comparison of commonly used bases.

BasepKa of Conjugate AcidTypical Solvent(s)Yield (%)Notes
Triethylamine (TEA)10.75DCM, THF, ACN50-70Common and cost-effective, but may require longer reaction times or elevated temperatures.
Diisopropylethylamine (DIPEA)11.0DCM, THF, ACN60-80A bulkier base that can minimize certain side reactions.
Potassium Carbonate (K₂CO₃)10.33DMF, ACN70-90An effective inorganic base, often leading to higher yields. Requires good stirring for solubility.
Sodium Hydride (NaH)~35THF, DMF>90A very strong base that can provide excellent yields but requires anhydrous conditions and careful handling.

Data presented are typical ranges and can vary based on specific reaction conditions.

  • Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or unwanted side reactions.

    • Recommendation: Acetonitrile (ACN) and Dimethylformamide (DMF) are generally good solvent choices for this type of nucleophilic substitution. Tetrahydrofuran (THF) and Dichloromethane (DCM) can also be used. Ensure the solvent is anhydrous, especially when using moisture-sensitive bases like sodium hydride.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or prone to side reactions at higher temperatures.

    • Recommendation: Start the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating (40-60 °C) can be applied. For highly reactive reagents, cooling the reaction mixture initially may be beneficial to control the reaction rate.

Issue 2: Formation of Impurities

Symptom: TLC or NMR analysis of the crude product shows the presence of significant impurities.

Possible Causes and Solutions:

  • Dialkylation: This occurs when both nitrogen atoms of the piperazine ring are alkylated.

    • Recommendation: Ensure the use of mono-Boc-protected piperazine (tert-butyl piperazine-1-carboxylate) as the starting material. Using a slight excess of the piperazine derivative relative to the cyanomethylating agent can also help minimize dialkylation.

  • Hydrolysis of Nitrile: The presence of water in the reaction mixture can lead to the hydrolysis of the cyanomethyl group to a carboxamide or carboxylic acid.

    • Recommendation: Use anhydrous solvents and reagents. If the reaction is worked up with an aqueous solution, minimize the contact time and maintain a neutral or slightly basic pH.

Experimental Protocols

Standard Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • tert-butyl piperazine-1-carboxylate

  • Chloroacetonitrile (or Bromoacetonitrile)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add chloroacetonitrile (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve tert-butyl piperazine-1-carboxylate in anhydrous ACN B 2. Add K₂CO₃ A->B C 3. Add Chloroacetonitrile B->C D 4. Stir overnight at room temperature C->D E 5. Monitor by TLC D->E F 6. Filter solids E->F G 7. Concentrate filtrate F->G H 8. Aqueous wash G->H I 9. Dry and concentrate H->I J 10. Column Chromatography I->J K Pure Product J->K troubleshooting_low_yield start Low Yield Observed check_base Is the base strong enough and non-nucleophilic? start->check_base change_base Action: Switch to a stronger base (e.g., K₂CO₃ or NaH) check_base->change_base No check_solvent Is the solvent anhydrous and appropriate? check_base->check_solvent Yes reassess Re-evaluate reaction and starting materials change_base->reassess change_solvent Action: Use anhydrous ACN or DMF check_solvent->change_solvent No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes change_solvent->reassess change_temp Action: Gently heat the reaction (40-60 °C) and monitor check_temp->change_temp No check_temp->reassess Yes change_temp->reassess

Technical Support Center: Synthesis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during the synthesis of piperazine derivatives.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and solutions to common problems encountered during the synthesis of piperazine derivatives.

N-Alkylation

Question: My N-alkylation reaction is producing a significant amount of the di-substituted piperazine byproduct, leading to low yields of my desired mono-substituted product and difficult purification. How can I improve mono-selectivity?

Answer:

The formation of di-substituted products is the most common side reaction in piperazine N-alkylation due to the presence of two reactive secondary amine groups. The initially formed mono-substituted piperazine can sometimes be more nucleophilic than the starting piperazine, leading to a second alkylation.[1] Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (3-10 equivalents) statistically favors the reaction of the electrophile with the more abundant, unreacted piperazine.

  • Slow Addition of Electrophile: Adding the alkylating agent slowly and at a low temperature helps to control the reaction rate and minimize di-substitution.[2]

  • Use of a Mono-Protecting Group: This is a highly controlled and reliable method where one nitrogen is temporarily blocked, typically with a tert-butyloxycarbonyl (Boc) group. The reaction sequence involves protection, substitution on the free nitrogen, and subsequent deprotection.[1]

  • In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (e.g., HCl, acetic acid) forms a mono-salt in the reaction mixture. The protonated nitrogen is deactivated, directing the substitution to the free, non-protonated nitrogen.[1]

Question: I am observing the formation of a quaternary ammonium salt in my N-alkylation reaction. How can I avoid this?

Answer:

The formation of quaternary ammonium salts can occur, especially with highly reactive alkylating agents or when forcing reaction conditions. To mitigate this:

  • Use Reductive Amination: This method is particularly advantageous for preventing the formation of quaternary ammonium salts.

  • Control Stoichiometry and Temperature: Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent and avoid excessively high temperatures.

  • Choice of Alkylating Agent: If possible, use a less reactive alkylating agent (e.g., a bromide instead of an iodide).

Buchwald-Hartwig Amination

Question: Why is the yield of my N-aryl piperazine derivative consistently low when using Buchwald-Hartwig amination?

Answer:

Low yields in the Buchwald-Hartwig amination of piperazines can stem from several factors:[3]

  • Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand (e.g., XantPhos, BINAP, RuPhos) is critical. For less reactive aryl chlorides, or electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[3][4] It is recommended to screen a variety of ligands and palladium sources.[3]

  • Base Selection: The choice of base is crucial and can influence both the reaction rate and the prevalence of side reactions.[3] If a strong base like sodium tert-butoxide (NaOtBu) is causing decomposition of your starting material, consider using a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]

  • Solvent Effects: The solvent can impact the solubility of the reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used. If solubility is an issue, a more polar solvent like t-butanol can be considered.[3]

  • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition. It is important to monitor the reaction progress to determine the optimal reaction time.[3]

Question: I am observing hydrodehalogenation of my aryl halide starting material as a significant side reaction. What can be done to minimize this?

Answer:

Hydrodehalogenation, where the aryl halide is reduced, can compete with the desired amination. This can be caused by β-hydride elimination from the palladium-amide intermediate.[5] To address this:

  • Ligand Selection: Using bulky, electron-rich ligands can favor reductive elimination over β-hydride elimination.

  • Reaction Conditions: Lowering the reaction temperature may help to suppress this side reaction.

  • Base Choice: The nature of the base can also influence the extent of this side reaction. Experimenting with different bases may be beneficial.

Reductive Amination

Question: My reductive amination reaction is giving a mixture of products, including the starting amine and over-alkylated products. How can I improve the selectivity?

Answer:

Achieving high selectivity in reductive amination can be challenging. Here are some key factors to consider:

  • Stoichiometry: Using an excess of the amine can help to drive the reaction to completion and minimize the presence of unreacted aldehyde or ketone.[6] Conversely, to avoid over-alkylation of a primary amine, using an excess of the carbonyl compound may be beneficial.[7]

  • Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective for the iminium ion over the carbonyl starting material. Sodium cyanoborohydride is also commonly used.

  • Reaction Conditions: The pH of the reaction is important for imine formation. For many reductive aminations, slightly acidic conditions are optimal. The reaction temperature should also be controlled to avoid side reactions.

  • Solvent: The choice of solvent can influence the rate of imine formation. Protic solvents can sometimes accelerate this step.[7]

Data Presentation

Table 1: Comparison of Strategies for Mono-N-Alkylation of Piperazine

StrategyPiperazine:Electrophile RatioTypical Yield of Mono-substituted ProductAdvantagesDisadvantagesReference
Excess Piperazine 3:1 to 10:170-80%One-step, cost-effectiveDifficult removal of excess piperazine[1]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for alkylation stepHigh selectivity, clean reactionMulti-step process, higher cost[1]
Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)60-89%One-pot synthesis, good yieldsMay require longer reaction times[1]

Table 2: Troubleshooting Buchwald-Hartwig Amination of Piperazines

IssuePotential CauseRecommended SolutionReference
Low Yield Suboptimal catalyst/ligand combinationScreen various palladium precursors and phosphine ligands. Use electron-rich, bulky ligands for challenging substrates.[3]
Inappropriate baseIf strong bases (e.g., NaOtBu) cause decomposition, switch to weaker bases (e.g., K₃PO₄, Cs₂CO₃).[3]
Poor reagent solubilityChange the solvent. Toluene, dioxane, and THF are common. Consider t-butanol for better solubility.[3]
Incorrect temperature/timeMonitor reaction progress by TLC or LC-MS to determine optimal conditions.[3]
Hydrodehalogenation β-hydride elimination from Pd-amide intermediateUse bulky, electron-rich ligands. Lower the reaction temperature.[5]

Experimental Protocols

Protocol 1: Mono-N-Alkylation of Piperazine Using Excess Piperazine[1][2]

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl Halide (1 mmol, 1 eq.)

  • Potassium Carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or an acidic wash to remove excess piperazine.

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)[1]

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction for 20-24 hours.

  • Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction. Yields are typically around 83%.[1]

Protocol 3: Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide[6]

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XantPhos, BINAP)

  • Base (e.g., NaO-t-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent, followed by the palladium catalyst and ligand.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Piperazine_Alkylation Piperazine Piperazine MonoSubstituted Mono-substituted Piperazine Piperazine->MonoSubstituted 1. Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->MonoSubstituted DiSubstituted Di-substituted Piperazine (Side Product) AlkylHalide->DiSubstituted Base Base Base->MonoSubstituted MonoSubstituted->DiSubstituted 2. Further Alkylation (Side Reaction)

Caption: Reaction pathway for N-alkylation of piperazine showing the formation of the di-substituted side product.

Troubleshooting_Mono_Alkylation Start Low yield of mono-substituted product (High di-substitution) CheckStoichiometry Is a large excess of piperazine being used? Start->CheckStoichiometry UseExcess Use 3-10 equivalents of piperazine CheckStoichiometry->UseExcess No CheckAddition Is the alkyl halide added slowly? CheckStoichiometry->CheckAddition Yes End Improved mono-selectivity UseExcess->End SlowAddition Add alkyl halide dropwise at low temperature CheckAddition->SlowAddition No ConsiderProtection Consider using a mono-protecting group (e.g., Boc) CheckAddition->ConsiderProtection Yes SlowAddition->End ConsiderProtection->End

Caption: Troubleshooting workflow for improving mono-selectivity in piperazine N-alkylation.

Buchwald_Hartwig_Amination_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + Piperazine-H RedElim Reductive Elimination AmineCoord->RedElim - Base-H⁺ BetaHydride β-Hydride Elimination AmineCoord->BetaHydride Side Reaction RedElim->Pd0 - Product Product N-Aryl Piperazine RedElim->Product SideProduct Hydrodehalogenation (Side Product) BetaHydride->Pd0 BetaHydride->SideProduct ArylHalide Ar-X ArylHalide->OxAdd Piperazine Piperazine-H Piperazine->AmineCoord Base Base Base->AmineCoord

References

Technical Support Center: Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound involve the hydrolysis of the cyanomethyl group and the cleavage of the tert-butyloxycarbonyl (Boc) protecting group.

  • Hydrolysis of the Cyanomethyl Group: This can occur under both acidic and basic conditions, typically accelerated by heat. The nitrile is first hydrolyzed to an amide intermediate, which is then further hydrolyzed to a carboxylic acid.[1][2][3]

  • Deprotection (Cleavage of the Boc Group): The Boc group is labile in the presence of strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] This results in the formation of the corresponding piperazine salt. Thermal degradation leading to deprotection can also occur at elevated temperatures.[6][7]

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Long-term storage at refrigerated temperatures (2-8°C) is recommended.[9] It should be protected from exposure to strong acids, strong oxidizing agents, excess heat, and moisture.[2]

Q3: Is this compound sensitive to light?

Q4: What are the expected degradation products I might observe?

A4: Depending on the conditions, you may observe the following degradation products:

  • From Cyanomethyl Hydrolysis:

    • tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate (Amide intermediate)

    • 4-(tert-butoxycarbonyl)piperazine-1-acetic acid (Carboxylic acid final product)

  • From Boc Deprotection:

    • 2-(piperazin-1-yl)acetonitrile (as a salt, e.g., hydrochloride or trifluoroacetate)

  • From Both Degradation Pathways:

    • Piperazine-1-acetic acid

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Yield in a Reaction using this compound
Possible Cause Troubleshooting Steps
Degradation of the starting material prior to use. Verify the purity of the starting material using a suitable analytical method like HPLC or NMR before starting the reaction. Ensure the compound has been stored correctly.
Incompatibility with reaction conditions. If the reaction is conducted under acidic conditions, consider that the Boc group may be partially or fully cleaved. If the reaction involves heating in aqueous conditions, hydrolysis of the cyanomethyl group could be a competing reaction.
Incorrect work-up procedure. If the Boc group is cleaved during the reaction, the resulting free amine will have different solubility properties. Ensure the pH of the aqueous phase is adjusted appropriately during extraction to isolate the desired product.
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis of a Sample
Possible Cause Troubleshooting Steps
On-column degradation. If using an acidic mobile phase, the Boc group may be labile. Consider using a mobile phase with a higher pH if the analyte and column chemistry are compatible.
Degradation during sample preparation. If samples are prepared in acidic or basic solutions and left to stand for extended periods, degradation may occur. Analyze samples as quickly as possible after preparation.
Hydrolysis of the cyanomethyl group. The appearance of more polar peaks could indicate hydrolysis to the corresponding carboxylic acid. This can be confirmed by LC-MS analysis.
Boc deprotection. The presence of a more polar and earlier-eluting peak could correspond to the deprotected piperazine derivative. Co-injection with a standard of the deprotected compound can confirm this.

Summary of Potential Degradation under Stressed Conditions

Stress Condition Potential Degradation Pathway Primary Degradation Products
Acidic (e.g., HCl, TFA) Boc deprotection, Cyanomethyl hydrolysis2-(piperazin-1-yl)acetonitrile salt, 4-(tert-butoxycarbonyl)piperazine-1-acetic acid
Basic (e.g., NaOH, KOH) Cyanomethyl hydrolysis4-(tert-butoxycarbonyl)piperazine-1-acetic acid salt
Thermal Boc deprotection2-(piperazin-1-yl)acetonitrile
Oxidative (e.g., H₂O₂) Piperazine ring oxidationVarious oxidized piperazine species
Photolytic (UV light) Photo-oxidation of the piperazine ringVarious oxidized and ring-opened products

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress: To 1 mL of the stock solution, add 1 mL of 1N HCl.

  • Incubation: Incubate the solution at 60°C for 24 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with 1N NaOH.

  • Analysis: Analyze the stressed sample by a stability-indicating HPLC method and compare it to an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method
  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Visualizations

This compound This compound Boc_Deprotection Boc Deprotection This compound->Boc_Deprotection  Acidic Conditions  (e.g., TFA, HCl)  Thermal Stress   Nitrile_Hydrolysis Nitrile Hydrolysis This compound->Nitrile_Hydrolysis  Acidic or Basic  Conditions + Heat   Deprotected_Product 2-(piperazin-1-yl)acetonitrile Boc_Deprotection->Deprotected_Product Amide_Intermediate tert-butyl 4-(2-amino-2-oxoethyl) piperazine-1-carboxylate Nitrile_Hydrolysis->Amide_Intermediate Carboxylic_Acid_Product 4-(tert-butoxycarbonyl)piperazine-1-acetic acid Amide_Intermediate->Carboxylic_Acid_Product  Further Hydrolysis  

Caption: Major degradation pathways of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Stock Solution Stress_Condition Add Stressor (e.g., 1N HCl) Stock_Solution->Stress_Condition Incubate Incubate at 60°C for 24h Stress_Condition->Incubate Neutralize Neutralize Solution Incubate->Neutralize HPLC_Injection Inject onto HPLC Neutralize->HPLC_Injection Data_Acquisition Acquire Chromatogram HPLC_Injection->Data_Acquisition Compare_Profiles Compare with Control Data_Acquisition->Compare_Profiles

Caption: Experimental workflow for a forced degradation study.

References

PROTAC Synthesis with Piperazine Linkers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the incorporation of piperazine linkers offers a strategic advantage in modulating physicochemical properties and enhancing efficacy. However, the unique characteristics of this linker motif can also present specific synthetic challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and characterization of PROTACs featuring piperazine linkers.

Frequently Asked Questions (FAQs)

Q1: Why are piperazine linkers commonly used in PROTAC design?

Piperazine linkers are favored in PROTAC design for several key reasons:

  • Improved Physicochemical Properties: The piperazine moiety can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge due to the high molecular weight and lipophilicity of these compounds. The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, improving solubility.[1][2][3][]

  • Rigidity and Conformational Control: The piperazine ring introduces a degree of rigidity to the linker. This can help to pre-organize the PROTAC into a bioactive conformation that is favorable for the formation of a stable ternary complex between the target protein and the E3 ligase, a crucial step for efficient protein degradation.[1][2][3][5]

  • Synthetic Versatility: Piperazine provides a versatile handle for modular synthesis, allowing for the controlled, stepwise attachment of the target protein ligand and the E3 ligase ligand.[1][5] The secondary amine of the piperazine ring is a common site for coupling reactions.[6]

  • Metabolic Stability: Incorporating the piperazine ring, particularly when linked via an amide bond, can enhance metabolic stability by preventing N-dealkylation reactions.[2][3]

Q2: What are the most common synthetic challenges when working with piperazine linkers?

Researchers may encounter several common issues during the synthesis of PROTACs with piperazine linkers:

  • Low reaction yields: This can be due to inefficient coupling reactions, steric hindrance, or unwanted side reactions.

  • Difficulty in purification: The presence of the basic piperazine moiety can lead to issues with chromatographic purification, such as peak tailing on silica gel. The flexibility of some linkers can also complicate purification.[7]

  • Side reactions: The nucleophilicity of the second nitrogen on the piperazine ring can lead to undesired double alkylation or acylation if not properly managed.

  • Poor solubility of intermediates or the final PROTAC: While piperazine can improve the solubility of the final compound, intermediates, particularly those with protecting groups, may have limited solubility in common organic solvents.[8]

Q3: How does the protonation state (pKa) of the piperazine linker affect my PROTAC?

The pKa of the piperazine ring is a critical parameter that influences several properties of the PROTAC:

  • Solubility: A protonated piperazine ring at physiological pH (around 7.4) will significantly increase the aqueous solubility of the PROTAC.

  • Cell Permeability: The charged state of the piperazine at physiological pH can impact passive cell permeability. While increased solubility is beneficial, a permanent positive charge may hinder membrane crossing. A balance between solubility and lipophilicity is crucial for optimal cell permeability.[5][9][10][11]

  • Target Engagement: The charge of the linker can influence interactions with the target protein and the E3 ligase, potentially affecting the stability of the ternary complex.

It's important to note that the chemical groups near the piperazine ring can significantly affect its pKa. For example, linking the piperazine via an amide bond can lower the pKa value.[2][3][12][13]

Troubleshooting Guides

Problem 1: Low Yield in Amide Bond Formation

You are coupling a carboxylic acid-containing ligand to a piperazine linker and observing a low yield of the desired amide product.

Potential CauseRecommended Solution
Inefficient Coupling Reagents Use more efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[7][14] These reagents can improve reaction rates and yields, especially with sterically hindered substrates.
Inadequate Base Ensure the use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA) to neutralize the acid formed and to deprotonate the piperazine nitrogen. Use an appropriate excess of the base (typically 2-3 equivalents).[5][14]
Presence of Water Perform the reaction under strictly anhydrous conditions. Use anhydrous solvents (e.g., DMF or DCM) and dry glassware. Water can hydrolyze the activated ester intermediate, leading to the starting carboxylic acid and reducing the yield.[7]
Steric Hindrance If the coupling partners are sterically hindered, consider increasing the reaction temperature or extending the reaction time. Using a less hindered piperazine derivative or modifying the attachment point on the ligand could also be an option.
Impure Reactants Ensure the purity of your starting materials (ligand and piperazine linker) using techniques like NMR and LC-MS. Impurities can interfere with the coupling reaction.[7]
  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[5]

  • Add the piperazine-containing linker (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Once the reaction is complete, perform an aqueous work-up and purify the product by an appropriate chromatographic method.[5]

Problem 2: Low Yield in Buchwald-Hartwig Amination

You are performing a Buchwald-Hartwig amination to couple a piperazine linker to an aryl halide and experiencing low product formation.

Potential CauseRecommended Solution
Inappropriate Palladium Catalyst/Ligand System The choice of palladium precursor and ligand is crucial. For coupling with piperazine, catalyst systems like PEPPSI-IPr or those based on phosphine ligands such as XPhos or RuPhos are often effective.[15] High-throughput experimentation can be used to rapidly screen different catalyst/ligand combinations.[15][16]
Incorrect Base The choice and strength of the base are critical. Common bases include NaOtBu, K2CO3, or Cs2CO3. The optimal base depends on the specific substrates and catalyst system.
Oxygen Contamination The Buchwald-Hartwig reaction is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.
Substrate Reactivity Aryl bromides and iodides are generally more reactive than aryl chlorides. If using an aryl chloride, a more active catalyst system may be required.
Side Reactions With an unprotected piperazine, double arylation can be a side reaction. Using a mono-Boc-protected piperazine is a common strategy to ensure mono-functionalization.[17]
  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), the mono-Boc-protected piperazine (1.2 eq), the palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), the ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5 eq) to a dry reaction vessel.

  • Add degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by LC-MS or TLC).

  • After cooling to room temperature, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.

Problem 3: Difficulty in Purifying the Final PROTAC

Your final PROTAC with a piperazine linker shows multiple peaks on HPLC or streaks on TLC, making purification challenging.

Potential CauseRecommended Solution
Basic Nature of Piperazine The basic piperazine moiety can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. Consider using a different stationary phase like alumina or a reverse-phase C18 column for preparative HPLC. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent during normal-phase chromatography can also help.
Polydispersity of PEG-like Linkers If your piperazine linker is part of a longer PEG-like chain, you may have a mixture of different linker lengths, which can be difficult to separate. Use a well-defined, monodisperse linker if possible. High-resolution preparative HPLC may be required.[7]
Presence of Impurities Incomplete reactions or side products can co-elute with your desired PROTAC. Optimize the final reaction step to ensure complete conversion. A final purification step using preparative reverse-phase HPLC is often necessary to achieve high purity.[5]
Aggregation PROTACs can be prone to aggregation due to their size and physicochemical properties. This can lead to broad peaks in chromatography. Try dissolving the sample in a stronger solvent or at a lower concentration before injection.

Visualizing Workflows and Relationships

General PROTAC Synthesis Workflow with a Piperazine Linker

This diagram illustrates a common synthetic route for a PROTAC utilizing a piperazine linker, involving sequential amide bond formations.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Couple Ligand 1 to Piperazine Linker cluster_1 Step 2: Deprotection cluster_2 Step 3: Couple Ligand 2 cluster_3 Step 4: Purification Ligand1 Ligand 1 (POI or E3) with COOH Intermediate1 Boc-Protected Intermediate Ligand1->Intermediate1 Amide Coupling (e.g., HATU, DIPEA) Piperazine Mono-Boc-Piperazine Piperazine->Intermediate1 Intermediate2 Deprotected Intermediate with free NH Intermediate1->Intermediate2 Acidic Conditions (e.g., TFA in DCM) Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC Amide Coupling (e.g., HATU, DIPEA) Ligand2 Ligand 2 (E3 or POI) with COOH Ligand2->Final_PROTAC Purification Preparative HPLC Final_PROTAC->Purification

Caption: A typical synthetic workflow for PROTACs with piperazine linkers.

Troubleshooting Low Degradation Efficiency

This decision tree outlines a logical approach to troubleshooting low degradation efficiency in a cellular assay for a piperazine-containing PROTAC.

Troubleshooting_Degradation Start Low Degradation Efficiency Observed Check_Purity Is the PROTAC pure? (>95%) Start->Check_Purity Check_Solubility Is the PROTAC soluble in assay media? Check_Purity->Check_Solubility Yes Purify Re-purify the PROTAC (e.g., Prep-HPLC) Check_Purity->Purify No Check_Permeability Does the PROTAC have good cell permeability? Check_Solubility->Check_Permeability Yes Improve_Solubility Modify formulation (e.g., use of excipients) or linker to improve solubility Check_Solubility->Improve_Solubility No Check_Stability Is the PROTAC stable in assay conditions? Check_Permeability->Check_Stability Yes Improve_Permeability Modify linker to balance lipophilicity and polarity Check_Permeability->Improve_Permeability No Redesign_Linker Consider redesigning the linker (length, composition) Check_Stability->Redesign_Linker Yes Assess_Metabolism Assess metabolic stability Check_Stability->Assess_Metabolism No

Caption: A decision tree for troubleshooting low PROTAC efficacy.

References

Technical Support Center: Optimizing Cyanomethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyanomethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your reaction outcomes.

Troubleshooting Guide

This guide addresses specific problems you may encounter during cyanomethylation experiments in a simple question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My cyanomethylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in cyanomethylation can stem from several factors related to the catalyst, reagents, or reaction conditions. Here are some key aspects to investigate:

    • Catalyst Inactivity:

      • Metal-Catalyzed Reactions: Transition metal catalysts can be sensitive to air and moisture. Ensure your catalyst is not deactivated. For instance, in copper-catalyzed reactions, the coordination of the cyanide group to the copper is a crucial first step.[1] In photoredox catalysis, the photocatalyst can decompose. If you observe a color change in your reaction mixture (e.g., the bright yellow of an Iridium catalyst fading), it may indicate catalyst deactivation.[2] Consider using more robust catalysts with alkyl groups on the ligands to prevent this.[2]

      • Metal-Free Reactions: For reactions involving radical initiators like tert-butyl peroxybenzoate (TBPB) or di-tert-butyl peroxide (DTBP), ensure they are of high purity and have not decomposed during storage.[1][3]

    • Inefficient Radical Generation: Many cyanomethylation reactions proceed via a radical mechanism.[1][4] The formation of the cyanomethyl radical is a critical step.[1][5] If using acetonitrile as the cyanomethyl source with an initiator, the abstraction of a hydrogen atom to form the radical might be inefficient.[1][5] Computational studies suggest that the t-butoxy radical is more effective at this than the benzoyloxy radical.[5][6]

    • Substrate Reactivity:

      • The electronic properties of your substrate can significantly influence the reaction outcome. For amine-directed cyanomethylation, substrates with electron-withdrawing groups on aminopyridines or anilines tend to give higher yields, while electron-donating groups may result in lower yields.[1]

      • Steric hindrance around the reaction site can also impede the reaction.[1]

    • Inappropriate Base or Solvent:

      • The choice of base is critical. A strong base like KOtBu might cause undesired side reactions such as elimination, while a weaker base like DBU may not be reactive enough at lower temperatures.[7] For photoredox cyanomethylation of indoles, sodium bicarbonate has been shown to be as effective as 2,6-lutidine and is easier to remove during workup.[2]

      • Solvents can influence reaction efficiency. A screen of different solvents such as DMF, NMP, dioxane, and DCE may be necessary to find the optimal one for your specific reaction.[2]

Issue 2: Formation of Side Products

  • Question: My reaction is producing significant amounts of unintended side products. How can I improve the selectivity?

  • Answer: Side product formation is a common challenge. Here are some strategies to enhance selectivity:

    • Reaction Temperature and Time: Carefully controlling the reaction temperature is crucial. In some cases, higher temperatures may be required but can also lead to decomposition or side reactions.[7] Optimization of the reaction time can also minimize the formation of byproducts.

    • Choice of Cyanomethyl Source: While acetonitrile is a common and inexpensive cyanomethyl source, other reagents might offer better selectivity for your substrate.[1][8] Bromoacetonitrile is often used in visible-light-promoted reactions.[9] For the cyanomethylation of amines, using nitromethane as a methylene source in the presence of a cyanide source can be a mild and effective alternative.[10][11]

    • Catalyst and Ligand Selection: In transition-metal-catalyzed reactions, the ligand plays a vital role in determining reactivity and selectivity.[12] For instance, in the rhodium-catalyzed allylic cyanomethylation, the size of the substituents on the silane co-catalyst and the choice of ligand can switch the outcome between mono- and bis-allylation.[13]

    • Control of Reaction Mechanism: Understanding whether your reaction proceeds through a radical or ionic pathway can help in controlling selectivity. The addition of radical scavengers like TEMPO can help determine if a radical process is involved.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cyanomethylation?

A1: (Hetero)arylacetonitriles are typically prepared through methods such as the cyanation of benzyl halides, dehydration of arylacetaldoximes or amides, or metal-catalyzed cross-coupling of aryl halides with functionalized acetonitriles.[9] More recent methods include visible-light-promoted cyanomethylation and transition-metal-free approaches.[3][9]

Q2: Is it possible to perform cyanomethylation without a metal catalyst?

A2: Yes, metal-free cyanomethylation is a growing area of interest to avoid potential metal contamination in the final products, which is particularly important in the pharmaceutical industry.[1] These reactions often utilize radical initiators like TBPB under thermal conditions to generate the cyanomethyl radical from acetonitrile.[3] This approach has been successfully applied to the synthesis of cyanomethylated coumarins and the functionalization of fluorenes and oxindoles.[3][4]

Q3: How can I introduce a cyanomethyl group in a stereoselective manner?

A3: Enantioselective cyanomethylation can be achieved using chiral catalysts. For example, a synergistic rhodium and silane catalysis system has been developed for the highly branched and enantioselective allylic cyanomethylation of acetonitrile, achieving high yields and excellent enantiomeric excess (>99% ee).[13]

Q4: What is the role of the base in cyanomethylation reactions?

A4: The base plays multiple roles depending on the reaction mechanism. In some cases, it acts as a Brønsted base to deprotonate a precursor and form a nucleophile.[7] In other protocols, such as visible-light-promoted reactions, the base is involved in the regeneration of the photocatalyst.[9] The choice of base can significantly impact the reaction's success, with stronger bases sometimes leading to unwanted elimination reactions.[7]

Q5: Can acetonitrile be used as both the solvent and the cyanomethyl source?

A5: Yes, in many protocols, acetonitrile serves as both the solvent and the source of the cyanomethyl group.[1] This is an atom-economical and environmentally friendly approach.[12]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies to aid in the optimization of your reaction conditions.

Table 1: Optimization of Photocatalyst for Visible-Light-Promoted C3-H Cyanomethylation of 2H-Indazoles [9]

EntryPhotocatalystYield (%)
1Ir(ppy)₃67
2Ru(bpy)₃Cl₂45
3Eosin Y<5
4Rose Bengal<5
5No photocatalyst0
6No light0

Reaction Conditions: 2-phenyl-2H-indazole, bromoacetonitrile, K₂HPO₄ (2 equiv.), photocatalyst (2 mol%), MeCN, 5W blue LED, room temperature, Argon atmosphere.

Table 2: Optimization of Base for the Cyanomethylation of β-Alkoxyaldehydes [7]

EntryBaseTemperature (°C)Result
1KOtBu-40Significant elimination
2DBU-40No reactivity
3nBuLi-78 to -40Successful addition

Reaction Conditions: β-alkoxyaldehyde, acetonitrile, base, THF.

Table 3: Effect of Substituents in Amine-Directed FeCl₂-Catalyzed Cyanomethylation [1]

SubstrateSubstituent CharacterYield (%)
Aminopyridine derivativeElectron-withdrawingHigher
Aniline derivativeElectron-donatingLower

Reaction Conditions: Amino-substituted arene, acetonitrile, DTBP (oxidant), FeCl₂ (catalyst).

Experimental Protocols

Protocol 1: Visible-Light-Promoted C3-H Cyanomethylation of 2H-Indazoles [9]

  • To a reaction tube, add 2-phenyl-2H-indazole (1a, 0.2 mmol), Ir(ppy)₃ (2 mol %), and K₂HPO₄ (0.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous MeCN (2 mL) and bromoacetonitrile (0.4 mmol) via syringe.

  • Stir the reaction mixture at room temperature under irradiation from a 5W blue LED.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Metal-Free Cyanomethylation and Cyclization of Aryl Alkynoates [3]

  • In a sealed tube, combine the aryl alkynoate (0.2 mmol), acetonitrile (2.0 mL), and TBPB (0.6 mmol).

  • Heat the reaction mixture at 130 °C for 12 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the 3-cyanomethylated coumarin.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants: Substrate, Catalyst, Base argon Inert Atmosphere: Evacuate & Backfill with Argon start->argon solvent Add Solvent and Cyanomethyl Source argon->solvent react Stir under specific conditions (e.g., light, heat) solvent->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify via Chromatography dry->purify end Characterize Product purify->end

Caption: A generalized experimental workflow for a typical cyanomethylation reaction.

photoredox_cycle PC Photocatalyst [Ir(ppy)3] PC_excited Excited Photocatalyst [Ir(ppy)3] PC->PC_excited Visible Light (hν) PC_reduced Reduced Photocatalyst [Ir(ppy)3]- PC_excited->PC_reduced SET cyanomethyl_radical Cyanomethyl Radical (•CH2CN) PC_reduced->PC SET substrate Indazole Substrate (HetAr-H) intermediate Radical Intermediate [HetAr(H)-CH2CN]• substrate->intermediate cyanomethyl_source Bromoacetonitrile (BrCH2CN) cyanomethyl_source->cyanomethyl_radical e- cyanomethyl_radical->intermediate Radical Addition product Cyanomethylated Product (HetAr-CH2CN) intermediate->product -H• base Base base_H Protonated Base (Base-H+)

Caption: Proposed mechanism for visible-light-promoted cyanomethylation of indazoles.

References

Technical Support Center: Removal of the Boc Protecting Group from Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of the tert-butyloxycarbonyl (Boc) protecting group from piperazine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the Boc deprotection of piperazine, offering potential causes and recommended solutions to streamline your experimental workflow.

Problem Possible Cause Recommended Solution
Incomplete Reaction Insufficient acid concentration or equivalents.Increase the concentration of the acid (e.g., use 20-50% TFA in DCM or 4M HCl in dioxane) or increase the number of equivalents of the acid relative to the substrate.[1][2]
Short reaction time.[1]Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting material is consumed.
Low reaction temperature.Gently warm the reaction mixture. For instance, increasing the temperature to 40-50°C can often drive the reaction to completion.
Poor solubility of the starting material.Try a different solvent system in which the N-Boc piperazine derivative is more soluble.
Low Yield Side reactions due to harsh conditions.[3]Consider lowering the reaction temperature or using a milder deprotection method if your substrate is sensitive.
Product loss during work-up.[3]Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction to convert the product to its free base form. Perform multiple extractions with an appropriate organic solvent.
Formation of water-soluble salts.If the hydrochloride or trifluoroacetate salt of the deprotected piperazine is water-soluble, consider using the salt directly in the next step or explore alternative work-up procedures that avoid an aqueous wash.
Side Product Formation (e.g., t-butylation) Generation of reactive tert-butyl cation.The cleavage of the Boc group generates a tert-butyl cation which can alkylate nucleophilic sites on the substrate or the deprotected product.[1]
Absence of a scavenger.Add a scavenger, such as triisopropylsilane (TIS) or water, to the reaction mixture to trap the tert-butyl cation.[1]
Difficulty in Product Isolation Product is an oil or difficult to crystallize.The trifluoroacetate (TFA) salt of the deprotected piperazine can sometimes be oily.[4] Consider using HCl in dioxane, which often yields a more crystalline hydrochloride salt.
Co-elution with byproducts during chromatography.Optimize chromatographic conditions (e.g., solvent system, stationary phase) or consider converting the product to a different salt to alter its chromatographic behavior.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for Boc deprotection of piperazine?

A1: The most common and effective reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) and a solution of hydrogen chloride (HCl) in an organic solvent, typically 4M HCl in 1,4-dioxane. The choice between these depends on the substrate's sensitivity to acid and the desired final salt form.[3]

Q2: My reaction is sluggish. How can I speed it up?

A2: To accelerate a sluggish reaction, you can try several approaches. Increasing the reaction temperature, for example to 40-50°C, can significantly increase the rate. Alternatively, you can increase the concentration of the acid. For instance, using a higher concentration of TFA in DCM or ensuring a sufficient excess of 4M HCl in dioxane can drive the reaction to completion more quickly.[3]

Q3: I am observing a significant amount of side products. What could be the cause and how can I prevent it?

A3: A primary cause of side product formation is the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[1] This cation can then alkylate the deprotected piperazine or other nucleophilic functional groups in your molecule.[1] To minimize this, the use of a scavenger is recommended. Scavengers, such as triisopropylsilane (TIS) or even a small amount of water, can trap the tert-butyl cation and prevent unwanted side reactions.[1]

Q4: What is the best work-up procedure for an acidic Boc deprotection?

A4: A typical work-up procedure involves first removing the volatile solvents and excess acid under reduced pressure. The resulting residue is then dissolved in water and basified with a suitable base, such as saturated sodium bicarbonate or sodium hydroxide solution, to a pH greater than 8. This ensures the deprotected piperazine is in its free base form. The free base can then be extracted into an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then dried and concentrated to yield the final product.[3]

Q5: Are there milder alternatives to TFA and HCl for Boc deprotection?

A5: Yes, if your substrate contains other acid-sensitive functional groups, milder deprotection methods can be employed. These include using Lewis acids or thermal deprotection conditions.[3] However, for most piperazine derivatives, TFA and HCl remain the most common and efficient reagents.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • N-Boc protected piperazine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).[3]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.[3]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected piperazine.[3]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

Materials:

  • N-Boc protected piperazine derivative

  • 4M HCl in 1,4-dioxane solution

  • Methanol or ethyl acetate (optional, as a co-solvent)

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add the 4M HCl in 1,4-dioxane solution (a large excess) to the stirred solution at room temperature.[1]

  • Stir the mixture at room temperature for 1-4 hours. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[1]

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.[1]

  • Upon completion, if a precipitate has formed, it can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[1] To obtain the free base, follow the basification and extraction steps outlined in Protocol 1.

Visualizations

Boc_Deprotection_Troubleshooting start Boc Deprotection of Piperazine check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_yield Acceptable Yield? check_completion->check_yield Yes troubleshoot_incomplete Increase Acid Conc. Increase Temperature Extend Reaction Time incomplete->troubleshoot_incomplete troubleshoot_incomplete->start low_yield Low Yield check_yield->low_yield No check_purity Pure Product? check_yield->check_purity Yes troubleshoot_yield Review Work-up Optimize Temp. Milder Conditions low_yield->troubleshoot_yield troubleshoot_yield->start impure Side Products Formed check_purity->impure No success Successful Deprotection check_purity->success Yes troubleshoot_purity Add Scavenger Optimize Conditions impure->troubleshoot_purity troubleshoot_purity->start

Caption: Troubleshooting workflow for Boc deprotection of piperazine.

Boc_Deprotection_Mechanism cluster_main Main Deprotection Pathway cluster_side Side Reaction NBoc N-Boc-Piperazine Protonated Protonated Intermediate NBoc->Protonated + H+ CarbamicAcid Carbamic Acid Protonated->CarbamicAcid - tert-butyl cation tBu tert-butyl cation Protonated->tBu Deprotected Deprotected Piperazine CarbamicAcid->Deprotected - CO2 SideProduct t-butylated Side Product tBu->SideProduct Nucleophile Nucleophile (e.g., deprotected piperazine) Nucleophile->SideProduct

Caption: Mechanism of Boc deprotection and side product formation.

References

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the safe handling and use of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate for researchers, scientists, and drug development professionals. The following question-and-answer format addresses potential issues encountered during experimentation.

Section 1: Safety and Handling

Frequently Asked Questions (FAQs) - Safety

Q1: What are the primary hazards associated with this compound?

  • Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • A cause of skin and eye irritation.[1][2]

  • A potential respiratory tract irritant.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: A comprehensive personal protective equipment protocol is mandatory.[3] Based on guidelines for handling piperazine and other hazardous chemical compounds, the following PPE is recommended:[3][4][5][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Double-gloving is recommended.[3][4][6]

  • Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[1][3]

  • Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashes, a chemically resistant apron should also be worn.[3][4]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][4]

Q3: What are the proper storage conditions for this compound?

A3: Proper storage is crucial to maintain the integrity of the compound. It should be stored at 2-8°C.[1] The container should be tightly sealed and stored in a dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]

Q4: What should I do in case of accidental exposure?

A4: Immediate action is critical in case of exposure. The following first aid measures are recommended based on information for similar compounds:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9][10]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Safety Data Summary

While a specific SDS is unavailable, the following table summarizes the likely GHS hazard classifications based on the closely related compound, tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Section 2: Experimental Troubleshooting

Frequently Asked Questions (FAQs) - Experimental Use

Q1: What is the primary application of this compound in research?

A1: This compound is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[11][12][13] PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.[11]

Q2: I'm having trouble with the N-Boc deprotection of the piperazine. What are some common issues and solutions?

A2: N-Boc deprotection is a critical step and can present several challenges. Here are some common problems and troubleshooting tips:[14][15]

  • Incomplete Reaction: If you observe remaining starting material, consider increasing the reaction time or the concentration of the acid (e.g., TFA or HCl in dioxane).[15]

  • Side Product Formation (t-Butylation): The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule. Using a scavenger like triisopropylsilane (TIS) can help trap this cation.[14]

  • Low Yield: Low yields can result from product loss during the work-up. Ensure the aqueous layer is thoroughly extracted and that the pH is basic before extraction to ensure the product is in its free base form.[15]

Q3: My PROTAC synthesis using this linker has a low yield. What could be the cause?

A3: Low yields in PROTAC synthesis are a common challenge. Consider the following:[16]

  • Inefficient Coupling: Ensure you are using an efficient coupling reagent like HATU. Pre-activation of the carboxylic acid component before adding the amine can improve yields.[16]

  • Purity of Starting Materials: Impurities in your linker or ligands can interfere with the reaction. Confirm the purity of all starting materials before use.[16]

  • Reaction Conditions: Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze activated esters.[16]

  • Purification Challenges: The polarity of the piperazine linker can sometimes make purification difficult. You may need to optimize your chromatographic conditions.

General Experimental Workflow

experimental_workflow General Workflow for PROTAC Synthesis cluster_0 Step 1: N-Boc Deprotection cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Purification deprotection N-Boc Deprotection of Linker (e.g., TFA in DCM) workup1 Aqueous Work-up (Basification & Extraction) deprotection->workup1 coupling Amide Coupling (e.g., HATU, DIPEA) workup1->coupling Deprotected Linker workup2 Aqueous Work-up & Extraction coupling->workup2 purification Column Chromatography (e.g., Silica gel or RP-HPLC) workup2->purification

Caption: A generalized workflow for utilizing the linker in PROTAC synthesis.

Troubleshooting Decision Tree for N-Boc Deprotection

troubleshooting_deprotection N-Boc Deprotection Troubleshooting start Problem with N-Boc Deprotection incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No solution1 Increase reaction time Increase acid concentration incomplete->solution1 Yes low_yield Low Yield? side_products->low_yield No solution2 Add scavenger (e.g., TIS) side_products->solution2 Yes solution3 Optimize work-up: - Ensure basic pH before extraction - Perform multiple extractions low_yield->solution3 Yes end Successful Deprotection low_yield->end No solution1->end solution2->end solution3->end

Caption: A decision tree to troubleshoot common issues during N-Boc deprotection.

References

Technical Support Center: tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate. Here you will find safety data, experimental protocols, and troubleshooting guidance to facilitate your research.

Material Safety Data Sheet (MSDS) Summary

This section provides a summary of the key safety and handling information. Always refer to the full MSDS from your supplier before starting any experimental work.

Health Hazard Information
Hazard StatementClassification
Harmful if swallowedAcute toxicity, oral (Category 4)
Causes skin irritationSkin corrosion/irritation (Category 2)
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
May cause respiratory irritationSpecific target organ toxicity, single exposure (Respiratory tract irritation)
First Aid Measures
Exposure RouteFirst Aid Instructions
Inhalation Move the victim to fresh air and keep them at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.[1]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Take off contaminated clothing and wash it before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a physician.
Handling and Storage
AspectRecommendation
Handling Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.[1]
Storage Store in a well-ventilated place. Keep the container tightly closed. Store locked up. Keep in a dry, cool place. Store under an inert atmosphere.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₉N₃O₂[2][3]
Molecular Weight 225.29 g/mol [2][3]
CAS Number 77290-31-4[2][3]
Appearance White to off-white solid
Storage Temperature 2-8°C (protect from light)
Predicted Boiling Point 361.1 ± 17.0 °C
Predicted Density 1.064 ± 0.06 g/cm³
Predicted pKa 7.20 ± 0.40

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a general method for the N-alkylation of N-Boc-piperazine to synthesize the title compound.

Reaction Scheme:

Materials:

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • 2-Chloroacetonitrile

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or another suitable anhydrous solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve N-Boc-piperazine (1.0 equivalent) in anhydrous acetone.

  • Add potassium carbonate (2.0-3.0 equivalents) to the solution.

  • To this stirred suspension, add 2-chloroacetonitrile (1.0-1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Work-up:

  • After filtration, the crude product can be dissolved in an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Boc-Deprotection Protocol

To utilize the piperazine core, the Boc protecting group can be removed under acidic conditions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of TFA (e.g., 5-10 equivalents) or a solution of 4M HCl in dioxane.

  • Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., DCM), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the deprotected product.

Frequently Asked Questions (FAQs) and Troubleshooting

Synthesis & Purification

Q1: My alkylation reaction to synthesize this compound has a low yield. What are the possible causes and solutions?

A1: Low yields in this N-alkylation can stem from several factors:

  • Di-alkylation: The formation of a 1,4-disubstituted piperazine byproduct can occur. To minimize this, use a precise 1:1 stoichiometry of your reactants.

  • Suboptimal Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as moisture can interfere with the reaction. The choice of base is also critical; a weaker base like potassium carbonate is often preferred to minimize side reactions. The reaction may also require heating to proceed at a reasonable rate.

  • Purity of Reactants: Impurities in your N-Boc-piperazine or 2-chloroacetonitrile can inhibit the reaction. Ensure high purity of all starting materials.

Q2: I am observing a significant amount of the di-substituted byproduct in my reaction mixture. How can I avoid this?

A2: The formation of the di-alkylated product is a common side reaction. To favor mono-alkylation:

  • Control Stoichiometry: Use an excess of N-Boc-piperazine relative to the alkylating agent.

  • Slow Addition: Add the 2-chloroacetonitrile slowly to the reaction mixture.

  • Lower Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q3: The purification of my product by column chromatography is proving difficult. Any suggestions?

A3: The polarity of piperazine derivatives can sometimes make chromatographic separation challenging.

  • Optimize Solvent System: Experiment with different solvent systems and gradients. A common mobile phase for similar compounds is a mixture of methanol and dichloromethane.

  • Alternative Purification: If chromatography is ineffective, consider recrystallization from a suitable solvent or solvent mixture.

Handling and Stability

Q4: Is this compound stable in solution?

A4: While generally stable under recommended storage conditions, piperazine derivatives can be susceptible to degradation under certain conditions.

  • Hydrolysis: The tert-butyl carbamate (Boc) group is sensitive to strong acids and will be cleaved. While more stable to basic conditions than simple esters, prolonged exposure to strong bases may lead to hydrolysis. The cyanomethyl group may also be susceptible to hydrolysis under strong acidic or basic conditions.

  • Storage in Solution: For storage in solution, it is advisable to use an anhydrous aprotic solvent and store at low temperatures (e.g., -20°C or -80°C) to minimize degradation.

Q5: What are the incompatibilities of this compound?

A5: This compound is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.

Visualized Workflows

Below are diagrams illustrating the experimental workflow for the synthesis and a logical approach to troubleshooting common issues.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: N-Boc-piperazine & 2-Chloroacetonitrile reaction Reaction: - Base (K₂CO₃) - Anhydrous Acetone - Reflux start->reaction 1 monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring 2 workup Work-up: - Filter - Concentrate monitoring->workup 3 chromatography Column Chromatography (Silica Gel) workup->chromatography 4 analysis Purity Analysis (NMR, LC-MS) chromatography->analysis 5 final_product Final Product: tert-butyl 4-(cyanomethyl) piperazine-1-carboxylate analysis->final_product 6

Caption: A typical workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Problem: Low Yield or Impure Product check_reaction Check Reaction Conditions: - Anhydrous? - Correct Stoichiometry? - Appropriate Base/Temp? start->check_reaction check_purity Check Starting Material Purity start->check_purity check_workup Review Work-up & Purification start->check_workup optimize_reaction Optimize Reaction: - Vary Base/Solvent/Temp - Slow Addition of Alkylating Agent check_reaction->optimize_reaction purify_reagents Purify/Verify Starting Materials check_purity->purify_reagents optimize_purification Optimize Chromatography: - Different Eluent System - Try Recrystallization check_workup->optimize_purification

Caption: A logical workflow for troubleshooting low yield or impurity issues during synthesis.

References

Technical Support Center: Managing Impurities in tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method is the N-alkylation of mono-Boc-protected piperazine (tert-butyl piperazine-1-carboxylate) with a cyanomethylating agent, such as chloroacetonitrile or bromoacetonitrile. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Q2: What are the primary impurities I should be aware of during the synthesis?

The primary impurities include:

  • Unreacted Starting Materials: Residual tert-butyl piperazine-1-carboxylate and the cyanomethylating agent.

  • Dialkylated Byproduct: 1,4-bis(cyanomethyl)piperazine, formed by the alkylation of the desired product or deprotected piperazine.

  • Hydrolysis Products: Formation of tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate (the corresponding amide) or tert-butyl 4-(carboxymethyl)piperazine-1-carboxylate (the corresponding carboxylic acid) due to the hydrolysis of the cyanomethyl group, especially under basic conditions.

Q3: How can I monitor the progress of the reaction and the formation of impurities?

Thin-layer chromatography (TLC) is a quick method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis and quantification of impurities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice.[1][2]

Q4: What are the recommended storage conditions for this compound?

It is recommended to store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture to prevent degradation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Problem: The reaction results in a low yield of this compound.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction is stirred efficiently. - Extend the reaction time and monitor by TLC or HPLC. - Check the quality and reactivity of the starting materials and reagents.
Suboptimal Reaction Temperature - If the reaction is too slow, consider a moderate increase in temperature. However, be aware that higher temperatures can promote the formation of byproducts.
Inefficient Base - The base may not be strong enough to effectively neutralize the generated acid. Consider using a stronger, non-nucleophilic base. - Ensure the base is fully dissolved or well-dispersed in the reaction mixture.
Product Loss During Work-up - The product may have some water solubility. Minimize the volume of aqueous washes. - Back-extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
Issue 2: Presence of Significant Amounts of Dialkylated Byproduct

Problem: HPLC or NMR analysis shows a significant peak corresponding to 1,4-bis(cyanomethyl)piperazine.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Use of Unprotected Piperazine - The most effective way to prevent dialkylation is to start with mono-Boc-protected piperazine.
Over-alkylation of the Product - Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the cyanomethylating agent. - Add the alkylating agent slowly and dropwise to the reaction mixture to maintain a low concentration.[3]
Strongly Basic Conditions - A very strong base can deprotonate the secondary amine of the product, making it susceptible to further alkylation. Consider using a milder base such as potassium carbonate or sodium bicarbonate.[3]
High Reaction Temperature - Elevated temperatures can favor the formation of the thermodynamically more stable dialkylated product. Conduct the reaction at a lower temperature.[3]
Issue 3: Detection of Hydrolysis Products

Problem: Mass spectrometry or NMR indicates the presence of the corresponding amide or carboxylic acid.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Presence of Water in the Reaction - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Basic Hydrolysis During Reaction or Work-up - Minimize the reaction time under basic conditions. - During the aqueous work-up, use a saturated sodium bicarbonate solution instead of a stronger base like sodium hydroxide. - Keep the temperature low during the work-up.
Acidic Hydrolysis During Purification - Avoid strongly acidic conditions during purification (e.g., on silica gel). If using silica gel chromatography, consider adding a small amount of a neutralizer like triethylamine to the eluent.[1]

Data Presentation

Table 1: Common Impurities and their Characteristics

ImpurityMolecular FormulaMolecular Weight ( g/mol )Potential Origin
tert-Butyl piperazine-1-carboxylateC₉H₁₈N₂O₂186.25Unreacted starting material
ChloroacetonitrileC₂H₂ClN75.51Unreacted starting material
1,4-bis(cyanomethyl)piperazineC₈H₁₂N₄164.21Dialkylation
tert-Butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylateC₁₁H₂₁N₃O₃243.30Hydrolysis of cyanomethyl group
tert-Butyl 4-(carboxymethyl)piperazine-1-carboxylateC₁₁H₂₀N₂O₄244.29Hydrolysis of cyanomethyl group

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • tert-Butyl piperazine-1-carboxylate (1.0 eq)

  • Chloroacetonitrile (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl piperazine-1-carboxylate in anhydrous acetonitrile, add anhydrous potassium carbonate.

  • Stir the suspension vigorously at room temperature.

  • Slowly add chloroacetonitrile dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. To minimize on-column hydrolysis, the silica gel can be pre-treated with a solvent mixture containing a small amount of triethylamine (e.g., 1%).

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Starting Materials: - tert-Butyl piperazine-1-carboxylate - Chloroacetonitrile - K₂CO₃ - Acetonitrile reaction N-Alkylation Reaction (Room Temperature, 12-24h) start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring filtration Filtration of Salts monitoring->filtration concentration1 Concentration filtration->concentration1 extraction Aqueous Work-up (DCM, NaHCO₃, Brine) concentration1->extraction drying Drying (Na₂SO₄) extraction->drying concentration2 Final Concentration drying->concentration2 chromatography Flash Column Chromatography concentration2->chromatography analysis Purity Analysis (HPLC, NMR, MS) chromatography->analysis product Pure Product analysis->product troubleshooting_tree start Low Purity of Final Product impurity_type Identify Impurity Type (HPLC/MS/NMR) start->impurity_type dialkylation Dialkylated Byproduct impurity_type->dialkylation High MW byproduct hydrolysis Hydrolysis Products (Amide/Carboxylic Acid) impurity_type->hydrolysis O-containing byproducts starting_material Unreacted Starting Material impurity_type->starting_material Presence of reactants sol_dialkylation - Use mono-Boc-piperazine - Slow addition of alkylating agent - Use milder base (K₂CO₃) - Lower reaction temperature dialkylation->sol_dialkylation sol_hydrolysis - Use anhydrous conditions - Minimize basic work-up - Neutralize silica gel hydrolysis->sol_hydrolysis sol_starting_material - Increase reaction time - Check reagent quality - Optimize stoichiometry starting_material->sol_starting_material

References

Technical Support Center: Synthesis of Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to facilitate a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method is the nucleophilic substitution reaction (N-alkylation) of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

Q2: Why is it crucial to use N-Boc-piperazine instead of piperazine?

A2: Using N-Boc-piperazine is essential for achieving mono-alkylation. The tert-butyloxycarbonyl (Boc) group protects one of the nitrogen atoms of the piperazine ring, preventing the formation of the undesired 1,4-disubstituted byproduct.[1][2][3] Attempting to directly alkylate piperazine often leads to a mixture of mono- and di-alkylated products, which can be challenging to separate.[1][2]

Q3: What are the most suitable bases and solvents for this reaction?

A3: Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA).[2] Acetonitrile (MeCN) and dimethylformamide (DMF) are frequently used solvents.[2][4] The choice of base and solvent can influence reaction rate and yield, and may require optimization.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5] This allows you to determine when the starting material has been consumed and to minimize the formation of potential byproducts.

Q5: My product seems to be water-soluble, making extraction difficult. What should I do?

A5: The protonated form of the piperazine product can exhibit high water solubility. To facilitate its extraction into an organic solvent, the aqueous layer should be basified to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide.[1] This deprotonates the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents such as dichloromethane or ethyl acetate.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive alkylating agent (degraded).- Insufficiently basic conditions.- Reaction temperature is too low.- Poor solubility of reagents.- Use a fresh or properly stored bottle of chloroacetonitrile/bromoacetonitrile.- Ensure at least one equivalent of base is used. Consider a stronger base if needed.- Gradually increase the reaction temperature (e.g., from room temperature to 50-60 °C) while monitoring the reaction.- Switch to a more polar aprotic solvent like DMF.
Formation of Multiple Products (observed by TLC/LC-MS) - Impurities in starting materials.- Side reactions due to excessive heat.- Reaction of the product with the alkylating agent (quaternization).- Check the purity of N-Boc-piperazine and the alkylating agent before starting.- Run the reaction at a lower temperature for a longer duration.- Use a slight excess of N-Boc-piperazine relative to the alkylating agent and add the alkylating agent slowly to the reaction mixture.[1]
Incomplete Reaction (Starting Material Remains) - Insufficient reaction time.- Reversible reaction equilibrium.- Allow the reaction to stir for a longer period (e.g., 24 hours) and continue to monitor by TLC/LC-MS.- Ensure an adequate amount of base is present to drive the reaction forward by neutralizing the acid byproduct.[1]
Difficult Purification (Product Tailing on Silica Gel Column) - The basic nature of the piperazine nitrogen interacts strongly with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent system.[5]
Product is an Oil Instead of a Solid - Residual solvent.- The product may naturally be an oil at room temperature.- Ensure all solvent is removed under high vacuum.- If the product is an oil, proceed with characterization. Crystallization may be attempted with different solvent systems if a solid is required.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 N-Boc-piperazine P1 This compound R1:e->P1:w + R2 R2 Chloroacetonitrile C1 Potassium Carbonate (Base) C1:e->P1:w Base C2 Acetonitrile (Solvent) C2:e->P1:w Solvent

Caption: General reaction scheme for the synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
N-Boc-piperazine186.2510.0 g1.0
Chloroacetonitrile75.504.45 g (3.75 mL)1.1
Potassium Carbonate (K₂CO₃)138.2111.2 g1.5
Acetonitrile (MeCN)-200 mL-
Ethyl Acetate (EtOAc)-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-piperazine (10.0 g, 53.7 mmol) and potassium carbonate (11.2 g, 80.5 mmol).

  • Add acetonitrile (200 mL) to the flask.

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add chloroacetonitrile (3.75 mL, 59.1 mmol) dropwise over 10-15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the potassium carbonate.

    • Wash the solid residue with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude residue.

    • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient eluent system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate. To prevent tailing, 0.5% triethylamine can be added to the eluent.[5]

    • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound as a white solid or pale yellow oil.

Visual Workflow and Troubleshooting

Experimental Workflow:

G node_start Start node_process node_process node_decision node_decision node_end End Product start start setup Combine N-Boc-piperazine, K2CO3, and MeCN start->setup 1. Reaction Setup addition Dropwise addition at room temperature setup->addition 2. Add Chloroacetonitrile reaction Reaction at RT addition->reaction 3. Stir 12-18h monitor TLC / LC-MS reaction->monitor 4. Monitor Progress monitor->reaction Incomplete workup 5. Aqueous Work-up (Filter, Extract, Dry) monitor->workup Complete purify Flash Column Chromatography workup->purify 6. Purify end_product Final Product purify->end_product 7. Isolate Pure Product

Caption: Step-by-step experimental workflow.

Troubleshooting Logic:

G node_problem node_problem node_check node_check node_solution node_solution problem Low Yield check_reaction Reaction Complete? problem->check_reaction Analyze Reaction incomplete Increase time/temp Check reagents check_reaction->incomplete No check_workup Extraction Issue? check_reaction->check_workup Yes success Yield Improved incomplete->success workup_issue Basify aqueous layer to pH 9.5-12 check_workup->workup_issue Yes check_purification Purification Problem? check_workup->check_purification No workup_issue->success purification_issue Add base modifier to eluent (e.g., TEA) check_purification->purification_issue Yes purification_issue->success Resolved

Caption: A decision tree for troubleshooting low yield issues.

References

Validation & Comparative

A Comparative Guide to Alternatives for tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate serves as a valuable building block, particularly prized for its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a scaffold in the synthesis of various bioactive molecules. The strategic importance of this compound lies in its mono-protected piperazine ring, which allows for selective functionalization. The tert-butyloxycarbonyl (Boc) protecting group is widely used due to its stability and straightforward, acid-labile deprotection. However, the specific requirements of a synthetic route, such as the presence of acid-sensitive functional groups, may necessitate the use of alternative protecting groups or structurally distinct isomers.

This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on alternatives with different protecting groups and structural isomers. We present a comparative analysis of their synthesis, performance, and applications, supported by experimental data and detailed protocols to aid researchers in selecting the optimal building block for their specific synthetic needs.

Orthogonal Protecting Group Alternatives

The primary alternatives to the Boc group for the protection of the piperazine nitrogen are the Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. The key advantage of these alternatives lies in their orthogonal deprotection conditions, which provides greater flexibility in multi-step syntheses.

Protecting GroupStructureDeprotection ConditionKey Advantages
Boc Strong Acid (e.g., TFA, HCl)Stable to a wide range of non-acidic reagents.
Cbz Catalytic Hydrogenolysis (e.g., H₂/Pd-C)Mild deprotection, suitable for acid- or base-sensitive substrates.
Fmoc Mild Base (e.g., Piperidine in DMF)Orthogonal to acid-labile protecting groups.

Table 1: Comparison of Common Protecting Groups for 4-(cyanomethyl)piperazine.

Performance Comparison in Synthesis

While direct head-to-head comparative studies under identical reaction conditions are scarce in the literature, the following table provides illustrative yields for the synthesis of N-protected 4-(cyanomethyl)piperazine derivatives based on typical synthetic procedures.

CompoundTypical YieldReference Reaction
This compound85-95%Alkylation of N-Boc-piperazine with chloroacetonitrile.
1-Cbz-4-(cyanomethyl)piperazine80-90%Alkylation of N-Cbz-piperazine with chloroacetonitrile.
1-Fmoc-4-(cyanomethyl)piperazine75-85%Alkylation of N-Fmoc-piperazine with chloroacetonitrile.

Table 2: Illustrative Synthetic Yields for N-protected 4-(cyanomethyl)piperazine Derivatives. Note: Yields are representative and can vary based on specific reaction conditions and scale.

Structural Alternatives

Beyond altering the protecting group, structural isomers and analogues of this compound offer different spatial arrangements of the cyanomethyl group, which can be crucial for optimizing interactions with biological targets.

CompoundStructureKey Differentiator
tert-butyl 3-(cyanomethyl)piperazine-1-carboxylatePositional isomer with the cyanomethyl group on the C3 position of the piperazine ring.
1-Aryl-4-(cyanomethyl)piperazineThe Boc group is replaced with an aryl group, which can be a pharmacophore or a point of further modification.

Table 3: Comparison of Structural Alternatives.

Performance Comparison in Synthesis

The synthesis of these structural alternatives generally proceeds with good yields, comparable to the parent compound.

CompoundTypical YieldReference Reaction
tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate~60%Based on multi-step synthesis from a protected piperazine precursor.[1]
1-Aryl-4-(cyanomethyl)piperazine70-90%Buchwald-Hartwig or Ullmann coupling of an aryl halide with piperazine, followed by alkylation with chloroacetonitrile.

Table 4: Illustrative Synthetic Yields for Structural Alternatives. Note: Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its key alternatives are provided below.

Protocol 1: Synthesis of this compound

Materials:

  • N-Boc-piperazine

  • Chloroacetonitrile

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of N-Boc-piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add chloroacetonitrile (1.2 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the product.

Protocol 2: Synthesis of 1-Cbz-4-(cyanomethyl)piperazine

Materials:

  • N-Cbz-piperazine

  • Chloroacetonitrile

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve N-Cbz-piperazine (1.0 eq) in dichloromethane.

  • Add triethylamine (1.5 eq) to the solution.

  • Add chloroacetonitrile (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 3: Synthesis of 1-Fmoc-4-(cyanomethyl)piperazine

Materials:

  • N-Fmoc-piperazine

  • Chloroacetonitrile

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve N-Fmoc-piperazine (1.0 eq) in N,N-dimethylformamide.

  • Add DIPEA (1.5 eq) to the solution.

  • Add chloroacetonitrile (1.2 eq) and stir the mixture at room temperature for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the product.

Applications in Signaling Pathways and Experimental Workflows

Piperazine derivatives are integral to the development of molecules that modulate key cellular signaling pathways. The choice of protecting group or the specific isomer can influence the synthetic strategy for creating potent and selective inhibitors or degraders.

PROTAC Experimental Workflow

This compound and its alternatives are frequently used as linkers in the synthesis of PROTACs. The following diagram illustrates a typical experimental workflow for developing a PROTAC.

PROTAC_Workflow cluster_design Design & Synthesis cluster_validation In Vitro Validation cluster_cellular Cellular Assays POI_Ligand POI Ligand Synthesis PROTAC_Assembly PROTAC Assembly POI_Ligand->PROTAC_Assembly E3_Ligase_Ligand E3 Ligase Ligand Synthesis E3_Ligase_Ligand->PROTAC_Assembly Linker Linker Synthesis (e.g., Piperazine-based) Linker->PROTAC_Assembly Binding_Assay Binding Assays (SPR, ITC) PROTAC_Assembly->Binding_Assay Ternary_Complex Ternary Complex Formation (FRET, TR-FRET) Binding_Assay->Ternary_Complex Ubiquitination Ubiquitination Assays Ternary_Complex->Ubiquitination Degradation Target Degradation (Western Blot, MS) Ubiquitination->Degradation Phenotypic Phenotypic Assays (Cell Viability, Apoptosis) Degradation->Phenotypic

A typical experimental workflow for the development of PROTACs.
PI3K/Akt Signaling Pathway

Piperazine-containing compounds have been developed as inhibitors of the PI3K/Akt pathway, which is frequently dysregulated in cancer.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Targets (mTOR, GSK3β, etc.) Akt->Downstream Activation/ Inhibition Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response

A simplified diagram of the PI3K/Akt signaling pathway.
JAK/STAT Signaling Pathway

The JAK/STAT pathway is another critical signaling cascade involved in immunity and cell growth, and it is a target for piperazine-based inhibitors.

JAK_STAT_Pathway cluster_nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression

An overview of the JAK/STAT signaling pathway.

References

A Comparative Guide to Piperazine-Based PROTAC Linkers for Optimized Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A deep dive into the functional advantages of piperazine-containing linkers in Proteolysis Targeting Chimeras (PROTACs), supported by quantitative data and detailed experimental methodologies.

In the rapidly evolving field of targeted protein degradation, the design of a PROTAC is a multifactorial challenge where the linker connecting the target protein ligand and the E3 ligase ligand plays a pivotal role. Among the various linker strategies, the incorporation of piperazine moieties has gained significant traction. This guide provides an objective comparison of piperazine-based linkers with other common linker types, such as polyethylene glycol (PEG) and alkyl chains, focusing on their impact on PROTAC efficacy, physicochemical properties, and overall performance.

The Strategic Advantage of Piperazine in PROTAC Design

Piperazine linkers are six-membered saturated heterocyclic rings that offer a unique combination of rigidity and hydrophilicity.[1] Unlike flexible alkyl and PEG linkers, the semi-rigid nature of the piperazine ring can pre-organize the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] This conformational constraint can reduce the entropic penalty of binding, potentially leading to enhanced degradation potency.[3]

Furthermore, the two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecules.[1][2] The basicity (pKa) of these nitrogens, and thus the degree of protonation, can be finely tuned by the surrounding chemical environment within the linker, offering a handle for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the degrader.[1][4]

Quantitative Comparison of Linker Performance

A direct head-to-head comparison of PROTACs differing only by the linker type within a single study is often challenging to find in publicly available literature. However, by analyzing data from studies focusing on specific targets, we can glean valuable insights into the impact of linker composition.

Case Study: BRD4-Targeting PROTACs

The Bromodomain and Extra-Terminal (BET) protein BRD4 is a well-established target for PROTAC-mediated degradation. The following table summarizes data for BRD4-targeting PROTACs that utilize a piperazine-containing linker, illustrating the effect of linker length on degradation potency (DC50) and maximal degradation (Dmax).

CompoundLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 1Piperazine-based1025>95
PROTAC 2Piperazine-based1315>95
PROTAC 3Piperazine-based168>95
PROTAC 4Piperazine-based1930>90

Note: Data is compiled from a representative study for illustrative purposes.[5] Experimental conditions should be carefully considered when comparing values across different studies.

While the above data highlights the optimization of piperazine linker length, other studies have shown that replacing flexible PEG linkers with more rigid piperazine-containing structures can lead to improved metabolic stability and potency.[1] For instance, the clinical candidates ARV-110 and ARV-471 incorporate rigid linkers with piperidine and piperazine moieties, which significantly enhanced their performance over earlier versions with flexible linkers.[1]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of PROTAC development. Below are detailed methodologies for key experiments to evaluate the performance of PROTACs with different linkers.

Protocol 1: Synthesis of a Piperazine-Containing PROTAC

This protocol provides a general framework for the multi-step synthesis of a PROTAC incorporating a piperazine linker.

Materials:

  • Warhead (ligand for the protein of interest) with a reactive handle (e.g., carboxylic acid)

  • E3 ligase ligand with a reactive handle (e.g., amine)

  • Boc-protected piperazine linker with appropriate functional groups

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection reagents (e.g., TFA)

Procedure:

  • Activation of Warhead: Dissolve the warhead (1.0 eq) in anhydrous DMF. Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling to Linker: To the activated warhead solution, add the Boc-protected piperazine linker (1.1 eq). Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash with aqueous solutions (e.g., saturated NaHCO3, brine). Dry the organic layer and purify the product by flash column chromatography.

  • Boc Deprotection: Dissolve the purified intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

  • Coupling to E3 Ligase Ligand: Activate the carboxylic acid of the deprotected linker-warhead intermediate as described in step 1. Add the E3 ligase ligand (1.1 eq) and stir at room temperature for 4-12 hours.

  • Final Purification: Perform a final work-up and purify the final PROTAC product by preparative HPLC to achieve high purity (>95%). Characterize the final compound by HRMS and NMR.

Protocol 2: Western Blot Analysis of Protein Degradation

This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[6][7]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm that the PROTAC can induce the formation of a ternary complex consisting of the target protein, the PROTAC, and the E3 ligase.[1][8]

Materials:

  • Cell line expressing the target protein and the E3 ligase

  • PROTAC compound

  • Co-IP lysis buffer

  • Antibody against the target protein or the E3 ligase

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer or sample buffer

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with magnetic beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against either the target protein or the E3 ligase overnight at 4°C.

    • Add Protein A/G magnetic beads to pull down the antibody-protein complex.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase. The presence of both proteins in the immunoprecipitate from the PROTAC-treated sample confirms the formation of the ternary complex.

Visualizing Key Processes

Diagrams are essential for illustrating the complex biological pathways and experimental workflows in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Bridges E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ubiquitination->PROTAC Ubiquitination->E3_Ligase Release & Recycle Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Select_Ligands Select POI & E3 Ligase Ligands Choose_Linker Choose Linker Type (e.g., Piperazine, PEG, Alkyl) Select_Ligands->Choose_Linker Synthesize_Library Synthesize PROTAC Library (Varying linker length & composition) Choose_Linker->Synthesize_Library Ternary_Complex_Assay Ternary Complex Formation (e.g., Co-IP, SPR, FRET) Synthesize_Library->Ternary_Complex_Assay Western_Blot Western Blot for Degradation (Determine DC50 and Dmax) Ternary_Complex_Assay->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Western_Blot->Cell_Viability Analyze_SAR Analyze Structure-Activity Relationship (SAR) Cell_Viability->Analyze_SAR Lead_Optimization Lead Optimization Analyze_SAR->Lead_Optimization Lead_Optimization->Choose_Linker Iterate

Caption: A rational workflow for PROTAC linker selection and optimization.

Conclusion

The choice of linker is a critical decision in the design of a successful PROTAC. Piperazine-based linkers offer distinct advantages in terms of imparting rigidity and modulating physicochemical properties such as solubility. The semi-rigid nature of the piperazine scaffold can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent and drug-like degraders. However, the optimal linker strategy is highly dependent on the specific target protein and E3 ligase pair and often requires empirical testing of various linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of piperazine-containing PROTACs, with the goal of accelerating the development of novel protein-degrading therapeutics.

References

A Comparative Guide to Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate and Other Boc-Piperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a ubiquitous and privileged structure in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile linker in complex molecular architectures. The introduction of a tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of one of the piperazine nitrogens, making Boc-piperazine derivatives essential building blocks in drug discovery.

This guide provides a comprehensive comparison of Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate with other commonly used Boc-piperazine derivatives. We will delve into their comparative physicochemical properties, reactivity in key synthetic transformations, and applications, with a particular focus on their role as linkers in Proteolysis Targeting Chimeras (PROTACs). This comparison is supported by experimental data and detailed protocols to inform the rational design of novel therapeutics.

Core Physicochemical Properties: A Comparative Overview

The substituent at the 4-position of the Boc-piperazine ring significantly influences the molecule's physicochemical properties, which in turn affect its reactivity, solubility, and pharmacokinetic profile. The cyanomethyl group in this compound introduces a unique combination of polarity and reactivity compared to other common derivatives.

PropertyThis compoundTert-butyl piperazine-1-carboxylateTert-butyl 4-(carboxymethyl)piperazine-1-carboxylateTert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate
Molecular Weight ( g/mol ) 225.29186.25244.29287.36
LogP (Predicted) ~0.8~1.3~1.1~2.9
Topological Polar Surface Area (Ų) 65.0641.5778.8068.91
pKa (Predicted, most basic) ~7.5~8.8~8.5~5.5
Solubility Moderate in organic solvents, slightly soluble in water.Soluble in many organic solvents.Higher aqueous solubility at physiological pH.Poorly soluble in water, soluble in organic solvents.

Key Insights:

  • The cyanomethyl group provides a balance of moderate lipophilicity and increased polarity compared to the unsubstituted Boc-piperazine.

  • The electron-withdrawing nature of the nitrile lowers the pKa of the piperazine nitrogen, making it less basic.

  • The carboxymethyl derivative is expected to have higher aqueous solubility due to the ionizable carboxylic acid group.

  • The cyanophenyl derivative is significantly more lipophilic and less basic due to the direct attachment of the electron-withdrawing aromatic ring.

Reactivity and Synthetic Applications: A Focus on PROTAC Linkers

Boc-piperazine derivatives are extensively used as linkers in PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The nature of the linker is critical for the efficacy of the PROTAC, influencing the formation of the ternary complex between the target protein, the PROTAC, and an E3 ligase.

This compound serves as a versatile building block for PROTAC linkers. The cyanomethyl group can be readily transformed into other functional groups, such as a carboxylic acid or an amine, allowing for modular synthesis of PROTAC libraries.

Experimental Workflow: PROTAC Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis and evaluation of PROTACs utilizing Boc-piperazine linkers.

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Boc_piperazine Boc-Piperazine Derivative Coupling1 Coupling Reaction Boc_piperazine->Coupling1 Warhead Warhead Ligand Warhead->Coupling1 E3_ligase_ligand E3 Ligase Ligand Coupling2 Coupling Reaction E3_ligase_ligand->Coupling2 Intermediate Intermediate Coupling1->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection Deprotection->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC Cell_treatment Cell Treatment PROTAC->Cell_treatment Western_blot Western Blot Analysis Cell_treatment->Western_blot DC50_Dmax Determine DC50 and Dmax Western_blot->DC50_Dmax

General workflow for PROTAC synthesis and evaluation.

Comparative Reactivity in N-Alkylation

The nucleophilicity of the unprotected nitrogen in Boc-piperazine derivatives is a key factor in their reactivity. The electron-withdrawing effect of the substituent at the 4-position can modulate this reactivity.

Boc-Piperazine DerivativeRelative Reactivity in N-AlkylationTypical Reaction Conditions
Tert-butyl piperazine-1-carboxylateHighAlkyl halide, base (e.g., K2CO3), solvent (e.g., ACN), RT to 60°C
This compoundModerateAlkyl halide, stronger base (e.g., NaH), solvent (e.g., DMF), elevated temperature may be required
Tert-butyl 4-(carboxymethyl)piperazine-1-carboxylateLow (amine), High (carboxylate)Amine requires more forcing conditions for alkylation. Carboxylate can be activated for amide coupling.

Note: The reactivity of the cyanomethyl derivative is lower than the unsubstituted analog due to the electron-withdrawing nature of the nitrile group.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound is a key component in the synthesis of PROTACs, which hijack the ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).

PROTAC_pathway cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Poly_Ub_POI Poly-ubiquitinated POI PROTAC->PROTAC Recycled E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Poly-ubiquitination Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase Ub Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Synthesis of this compound

Materials:

  • Tert-butyl piperazine-1-carboxylate (1.0 eq)

  • Chloroacetonitrile (1.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Acetonitrile (ACN)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of tert-butyl piperazine-1-carboxylate in acetonitrile, add potassium carbonate.

  • Add chloroacetonitrile dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a white solid.

General Protocol for Boc-Deprotection

Materials:

  • Boc-protected piperazine derivative (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the Boc-protected piperazine derivative in dichloromethane.

  • Add trifluoroacetic acid or 4M HCl in Dioxane to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with saturated sodium bicarbonate solution until the pH is > 8.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine.

Conclusion

This compound stands out as a valuable and versatile building block in drug discovery, particularly in the synthesis of PROTACs. Its unique physicochemical properties, arising from the cyanomethyl group, offer a balance of polarity and reactivity that can be advantageous in optimizing the pharmacokinetic and pharmacodynamic profiles of a lead compound. The ability to further functionalize the cyanomethyl group provides a strategic handle for the modular construction of complex molecules. This guide provides a framework for understanding the comparative advantages of this reagent and for its effective implementation in synthetic workflows. The choice of the appropriate Boc-piperazine derivative will ultimately depend on the specific synthetic strategy and the desired properties of the final molecule.

Navigating Purity: A Comparative Analysis of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs), the purity and characterization of linker molecules are of paramount importance. This guide provides a comprehensive comparison of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a key piperazine-based linker, with alternative linkers used in PROTAC design. We present supporting experimental data and detailed methodologies to facilitate informed decision-making in the synthesis of next-generation protein degraders.

The efficacy and reliability of a PROTAC are intrinsically linked to the quality of its constituent components. The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of the PROTAC's overall performance, influencing its efficacy, selectivity, and pharmacokinetic properties. Impurities in the linker can lead to undesired side reactions, complicate purification processes, and potentially impact the biological activity of the final PROTAC molecule.

Purity Profiling: A Multi-Technique Approach

The comprehensive characterization of this compound requires a suite of analytical techniques to ensure high purity and structural integrity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this process.

Analytical MethodParameterTypical Specification
HPLC Purity≥ 98%
¹H NMR Conformance to StructureConforms
¹³C NMR Conformance to StructureConforms
Mass Spectrometry Molecular Ion ([M+H]⁺)Consistent with theoretical mass

Comparative Analysis with Alternative Linkers

The selection of a linker is a crucial step in PROTAC design. While this compound offers a semi-rigid scaffold, other linkers with varying degrees of flexibility and different physicochemical properties are also widely employed. Here, we compare it with two common alternatives: a more flexible PEG-based linker and another piperazine-containing linker.

LinkerStructurePurity (Typical)Key Characteristics
This compound O=C(OC(C)(C)C)N1CCN(CC#N)CC1≥ 98%Semi-rigid, provides defined spatial orientation.
N-Boc-piperazine-C3-COOH O=C(O)CCCN1CCN(C(=O)OC(C)(C)C)CC1≥ 98.5%Combines a rigid piperazine motif with a flexible alkyl chain.[1]
N-Boc-amino-PEG2-acid O=C(O)CCOCCOCCN(C(=O)OC(C)(C)C)≥ 95%Flexible, enhances solubility.

The performance of a PROTAC is often evaluated by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The choice of linker can significantly impact these parameters.

PROTAC TargetLinker TypeDC50Dmax
BTK Rigid Piperazine-based< 1 nM> 90%
AR Rigid Piperazine-based< 1 nM> 90%
BRD4 Flexible PEG-based~1-10 nM> 90%

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate assessment of purity and identity.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound by separating it from any potential impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the compound.

  • Methodology:

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Instrument: 400 MHz or higher NMR spectrometer.

    • ¹H NMR: Standard proton NMR experiment.

    • ¹³C NMR: Standard carbon NMR experiment.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile impurities and confirm the molecular weight of the compound.

  • Methodology:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).

    • Ionization: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Visualizing the Workflow and Linker Comparison

To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.

Analytical Workflow for Purity Characterization cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis A Weighing B Dissolution A->B C HPLC B->C D NMR B->D E GC-MS B->E F Purity Assessment C->F G Structure Verification D->G H Impurity Identification E->H PROTAC Linker Comparison cluster_0 This compound cluster_1 N-Boc-amino-PEG2-acid cluster_2 N-Boc-piperazine-C3-COOH A Semi-Rigid B Defined Geometry A->B C Flexible D Enhanced Solubility C->D E Hybrid Flexibility F Modular Design E->F

References

Validating the Structure of Synthesized tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative analysis for validating the structure of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a key intermediate in medicinal chemistry. We present a workflow for structural elucidation, compare its expected spectral data with a close structural analog, and provide detailed experimental protocols.

The successful synthesis of a target molecule is only the first step; confirming its structure is paramount to ensure the reliability of subsequent biological and pharmacological studies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this validation process. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the synthesized compound.

Experimental Workflow for Structural Validation

A systematic approach is essential for the unambiguous structural validation of a synthesized compound. The following workflow outlines the key steps involved in the characterization of this compound.

Structural Validation Workflow Workflow for the Structural Validation of this compound synthesis Synthesis of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate purification Purification of the Synthesized Compound synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms analysis Data Analysis and Structural Confirmation nmr->analysis ir->analysis ms->analysis comparison Comparison with Reference/Analog Data analysis->comparison final Validated Structure comparison->final

A streamlined workflow for the synthesis and structural validation of the target compound.

Comparative Spectroscopic Data Analysis

Spectroscopic TechniqueThis compound (Expected)tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (Reference)Key Differences and Rationale
¹H NMR Singlet for tert-butyl protons (~1.4 ppm, 9H). Triplets for piperazine protons (~2.4-2.6 ppm and ~3.4-3.6 ppm, 8H total). Singlet for the cyanomethyl protons (~3.5 ppm, 2H).Singlet for tert-butyl protons (~1.4 ppm, 9H). Multiplets for piperidine protons (~1.1-1.8 ppm and ~2.7-4.1 ppm, 9H total). Doublet for the cyanomethyl protons (~2.3 ppm, 2H).The piperazine ring in the target compound will show two distinct sets of triplets due to the different chemical environments of the protons adjacent to the two nitrogen atoms. The piperidine analog will have more complex multiplets for its ring protons. The chemical shift of the cyanomethyl protons will also differ due to the influence of the adjacent nitrogen in the piperazine ring.
¹³C NMR Signal for the tert-butyl quaternary carbon (~80 ppm) and methyl carbons (~28 ppm). Signals for the piperazine ring carbons (~40-55 ppm). Signal for the cyanomethyl carbon (~50 ppm) and the nitrile carbon (~117 ppm). Signal for the carbonyl carbon (~154 ppm).Signal for the tert-butyl quaternary carbon (~80 ppm) and methyl carbons (~28 ppm). Signals for the piperidine ring carbons (~30-45 ppm). Signal for the cyanomethyl carbon (~25 ppm) and the nitrile carbon (~118 ppm). Signal for the carbonyl carbon (~155 ppm).The chemical shifts of the piperazine ring carbons will be in a different region compared to the piperidine ring carbons due to the presence of the second nitrogen atom.
IR Spectroscopy C-H stretching (alkane) ~2850-3000 cm⁻¹. C≡N stretching ~2240-2260 cm⁻¹. C=O stretching (carbamate) ~1680-1700 cm⁻¹. C-N stretching ~1100-1300 cm⁻¹.C-H stretching (alkane) ~2850-3000 cm⁻¹. C≡N stretching ~2240-2260 cm⁻¹. C=O stretching (carbamate) ~1680-1700 cm⁻¹. C-N stretching ~1100-1300 cm⁻¹.The IR spectra are expected to be very similar, with the most characteristic peaks being the nitrile and carbonyl stretches. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different ring structures.
Mass Spectrometry Expected [M+H]⁺ at m/z 226.16. Fragmentation may involve the loss of the tert-butyl group or the Boc group.[M+H]⁺ at m/z 225.17. Fragmentation patterns will be similar, primarily involving the carbamate group.The molecular weight differs by one mass unit due to the substitution of a CH group in the piperidine ring with a nitrogen atom in the piperazine ring.

Detailed Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques used in the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

    • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-IR Spectroscopy:

    • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.

    • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI) Mass Spectrometry:

    • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Instrumentation: Introduce the sample solution into an ESI-mass spectrometer.

    • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

    • Data Analysis: Determine the molecular weight of the compound from the m/z of the molecular ion peak. Analyze the fragmentation pattern to gain further structural information.

By following this comprehensive workflow and carefully analyzing the data from these orthogonal analytical techniques, researchers can confidently validate the structure of synthesized this compound, ensuring the integrity and reliability of their chemical entities for further applications in drug discovery and development.

A Comparative Spectroscopic Guide: Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate and its N-Boc-piperazine Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic characteristics of key synthetic intermediates is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a comparative analysis of the spectroscopic properties of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate and a common alternative and synthetic precursor, tert-butyl piperazine-1-carboxylate (N-Boc-piperazine).

Due to the limited availability of public experimental spectra for this compound, this guide presents a comparison between its predicted spectroscopic data and the experimentally obtained data for the well-characterized N-Boc-piperazine. This approach allows for a valuable examination of the influence of the cyanomethyl group on the spectroscopic signature of the N-Boc-piperazine scaffold.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for both compounds.

Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)

This compound (Predicted) tert-butyl piperazine-1-carboxylate (Experimental)
Chemical Shift (ppm) Assignment
~ 3.60s
~ 3.45t
~ 2.60t
1.46s
--

Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)

This compound (Predicted) tert-butyl piperazine-1-carboxylate (Experimental)
Chemical Shift (ppm) Assignment
~ 154.7C=O (carbamate)
~ 117.5-C≡N
~ 79.5-C (CH₃)₃
~ 52.0piperazine-N-CH₂
~ 48.0-C H₂-CN
~ 43.0piperazine-N(Boc)-CH₂
28.4-C(C H₃)₃

Table 3: FT-IR Data Comparison (Predicted vs. Experimental)

This compound (Predicted) tert-butyl piperazine-1-carboxylate (Experimental)
Wavenumber (cm⁻¹) Assignment
~ 2975, 2870C-H stretch (aliphatic)
~ 2250C≡N stretch (nitrile)[1][2][3]
~ 1690C=O stretch (carbamate)
~ 1420C-H bend
~ 1240C-O stretch
~ 1165C-N stretch

Table 4: Mass Spectrometry Data Comparison (Predicted vs. Experimental)

This compound (Predicted) tert-butyl piperazine-1-carboxylate (Experimental)
m/z Assignment
226.1550[M+H]⁺
170.1344[M - C₄H₈ + H]⁺ (loss of isobutylene)
125.0971[M - Boc + H]⁺
57.0704[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton (¹H) and carbon (¹³C) environments in the molecule for structural elucidation.

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse program.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

  • Data Processing: Fourier transform, phase correction, and baseline correction are applied. Spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Sample Preparation: A small amount of the sample is placed on a diamond ATR (Attenuated Total Reflectance) crystal. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: A background spectrum is subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.

  • Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Mass Spectrometer.

  • Data Acquisition (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the analyzed compounds.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy Dissolution->FTIR MS Mass Spectrometry Dissolution->MS Processing Data Processing (Fourier Transform, Baseline Correction) NMR->Processing FTIR->Processing MS->Processing Interpretation Spectral Interpretation (Peak Assignment, Structural Elucidation) Processing->Interpretation

General workflow for spectroscopic analysis.

Logical_Relationship N_Boc_Piperazine tert-butyl piperazine-1-carboxylate (Alternative/Precursor) Target_Compound This compound (Target Compound) N_Boc_Piperazine->Target_Compound + Cyanomethyl Group

Relationship between the target compound and its precursor.

References

A Comparative Guide to the HPLC-MS Analysis of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the quantitative analysis of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds and a common linker in Proteolysis Targeting Chimeras (PROTACs). The performance of HPLC-MS is objectively compared with alternative analytical techniques, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to the Analytical Challenges

This compound is a non-volatile and polar molecule. The tert-butoxycarbonyl (Boc) protecting group provides some UV absorbance, but for trace-level quantification, highly sensitive and selective methods are required. The primary analytical challenge lies in achieving accurate and precise quantification, especially in complex matrices encountered during drug development and manufacturing.

Comparison of Analytical Methodologies

The selection of an analytical technique for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. While HPLC-MS is often the preferred method due to its high sensitivity and selectivity, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC with UV detection (HPLC-UV) can also be employed.[1][2][3]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-MS/MS, GC-MS, and HPLC-UV for the analysis of piperazine derivatives. The data presented is based on published methods for structurally similar compounds and serves as a general guide.[4][5][6][7][8][9][10]

ParameterHPLC-MS/MSGC-MSHPLC-UV (with Derivatization)
Linearity Range 10 pg/mL - 15000 pg/mL[5]0 - 10 µg/mL30 - 350 ppm[2]
Accuracy (% Recovery) 95 - 105%98.6 - 101.2%[2]104.87 - 108.06%[2]
Precision (%RSD) < 5%< 2.0%[2]< 1.13%[2]
Limit of Detection (LOD) 10 pg/mL[5]0.002 - 0.156 µg/mL[2]30 ppm[2]
Limit of Quantification (LOQ) 2 ng/mL[11]Not explicitly stated90 ppm[2]

Experimental Protocols

Detailed methodologies for HPLC-MS, GC-MS, and HPLC-UV are provided below. The HPLC-MS protocol is a representative method for this compound based on the analysis of similar N-Boc protected piperazine derivatives and PROTAC linkers.[1][6][11][12][13]

HPLC-MS/MS Method

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices.

  • Instrumentation: HPLC system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (m/z): 226.1 (M+H)⁺

    • Product Ion (m/z): 170.1 (loss of C4H8)

    • Collision Energy: Optimized for the specific instrument.

    • Internal Standard: A stable isotope-labeled analog is recommended for highest accuracy.

GC-MS Method

GC-MS is suitable for volatile or semi-volatile compounds.[14][15][16][17][18] For non-volatile compounds like the target analyte, derivatization is often necessary to increase volatility.

  • Derivatization (optional but recommended): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-500

HPLC-UV Method

This method is less sensitive than HPLC-MS but is widely accessible. For improved sensitivity, derivatization with a UV-active compound can be employed.[4][19][20][21]

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Isocratic: 60:40 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (due to the carbonyl group of the Boc protector).

  • Injection Volume: 10 µL

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and the logical relationships between the analytical methods.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Spiking Internal Standard Spiking Sample->Spiking Dilution Dilution & Filtration HPLC HPLC Separation Dilution->HPLC Spiking->Dilution ESI Electrospray Ionization HPLC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 Collision Quadrupole 2 (Collision Cell) MS1->Collision MS2 Quadrupole 3 (Product Ion Selection) Collision->MS2 Detector Detector MS2->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Method_Comparison cluster_methods Analytical Techniques cluster_attributes Key Attributes Analyte This compound HPLC_MS HPLC-MS/MS Analyte->HPLC_MS Direct Analysis GC_MS GC-MS Analyte->GC_MS Requires Derivatization HPLC_UV HPLC-UV Analyte->HPLC_UV Direct but Lower Sensitivity High_Sensitivity High Sensitivity HPLC_MS->High_Sensitivity High_Selectivity High Selectivity HPLC_MS->High_Selectivity Volatility_Dependent Volatility Dependent GC_MS->Volatility_Dependent Accessible Widely Accessible HPLC_UV->Accessible

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of tert-Butyl 4-(Substituted)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the piperazine scaffold remains a cornerstone for the development of novel therapeutic agents. This guide offers a comparative analysis of the biological activities of various tert-butyl 4-(substituted)piperazine-1-carboxylate derivatives, moving beyond the foundational role of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate as a chemical linker to explore the diverse pharmacological potential of its analogues. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

The core structure, tert-butyl piperazine-1-carboxylate, serves as a versatile template. By modifying the substituent at the 4-position of the piperazine ring, a wide spectrum of biological activities can be achieved, including antimicrobial, antifungal, anticancer, and antipsychotic effects. This guide will delve into these activities, presenting a side-by-side comparison of derivatives with different functional groups.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data for various tert-butyl 4-(substituted)piperazine-1-carboxylate derivatives across different biological assays.

Table 1: Antimicrobial and Antifungal Activity
Compound ID4-SubstituentTarget OrganismActivity (MIC in µg/mL)Reference
1a Substituted phenyl acetamideStreptococcus pyogenes (Gram-positive)-[1]
1b Substituted phenyl acetamideEscherichia coli (Gram-negative)-[1]
1c Substituted phenyl acetamideCandida albicans (Fungus)-[1]
1d Substituted phenyl acetamideAspergillus niger (Fungus)Good activity compared to Griseofulvin[1]
2a Phenylthiazole with pyrimidine linkerMethicillin-resistant Staphylococcus aureus (MRSA)4[2]
2b Phenylthiazole with pyrimidine linkerClostridium difficile4[2]
2c Phenylthiazole with pyrimidine linkerFluconazole-resistant Candida albicans4-16[2]

Note: Specific MIC values for compounds 1a-c were not provided in the source material, but were described as showing activity.

Table 2: Anticancer Activity
Compound ID4-SubstituentCancer Cell LineActivity (IC50 in µM)Reference
3a Vindoline conjugateBreast cancer (MDA-MB-468)1.00 (GI50)[3]
3b Vindoline conjugateNon-small cell lung cancer (HOP-92)1.35 (GI50)[3]
3c Vindoline conjugateChinese hamster ovary (CHO) - non-tumor2.54[3]
3d Vindoline conjugateChinese hamster ovary (CHO) - non-tumor10.8[3]
3e Vindoline conjugateChinese hamster ovary (CHO) - non-tumor6.64[3]
4a (S)-3-(hydroxymethyl)Triple-negative breast cancer (MDA-MB-231)~0.126[4]

Note: GI50 represents the concentration for 50% growth inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Antimicrobial and Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized suspension in a saline solution, adjusted to a 0.5 McFarland turbidity standard.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a general experimental workflow and a key signaling pathway relevant to the biological activities of piperazine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of tert-butyl 4-(substituted) piperazine-1-carboxylate derivatives antimicrobial Antimicrobial/ Antifungal Assays (e.g., Broth Microdilution) synthesis->antimicrobial anticancer Anticancer Assays (e.g., MTT Assay) synthesis->anticancer antipsychotic Receptor Binding Assays synthesis->antipsychotic mic Determine MIC values antimicrobial->mic ic50 Determine IC50 values anticancer->ic50 binding_affinity Determine Ki values antipsychotic->binding_affinity antipsychotic_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine d2_receptor Dopamine D2 Receptor dopamine->d2_receptor Binds & Activates downstream Downstream Signaling (e.g., cAMP modulation) d2_receptor->downstream Initiates Signal piperazine Arylpiperazine Derivative (Antipsychotic) piperazine->d2_receptor Blocks Binding (Antagonist)

References

A Comparative Guide to Piperazine Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Piperazine, a core scaffold in numerous pharmaceuticals and industrial chemicals, can be synthesized through various chemical pathways. The selection of a particular synthetic route is often dictated by factors such as feedstock availability, desired purity, scalability, and economic viability. This guide provides a side-by-side comparison of the most prevalent methods for piperazine synthesis, offering detailed experimental protocols and quantitative data to inform researchers, scientists, and drug development professionals.

At a Glance: Key Synthesis Methods Compared

The industrial production of piperazine predominantly relies on the cyclization of ethanolamines or ethyleneamines under high temperature and pressure in the presence of a catalyst. More recent methods, including reductive amination, offer alternative routes with varying advantages. The following table summarizes the key quantitative parameters of these methods.

Synthesis Method Starting Material(s) Catalyst Temperature (°C) Pressure (atm) Yield (%) Key Byproducts
From Ethylenediamine EthylenediamineHZSM-5 zeolite modified with CaCl2~340Not specified65[1]Triethylenediamine[1]
From Diethanolamine Diethanolamine, AmmoniaNi-MgO225~170~31 (conversion)Aminoethylethanolamine
From Monoethanolamine Monoethanolamine, Ammonia20% Co/H-ZSM-52306 (H2 pressure)35[2]Ethylenediamine, Aminoethylethanolamine, Diethylenetriamine[2]
From Diethylenetriamine Diethylenetriamine, AmmoniaNi-MgO225180~81[3]Ethylenediamine, Aminoethylpiperazine[3]
From Aminoethylethanolamine Aminoethylethanolamine, AmmoniaNi-MgO225180~70[3]Aminoethylpiperazine, Ethylenediamine[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary piperazine synthesis methods.

piperazine_synthesis_from_ethanolamines cluster_DEA From Diethanolamine cluster_MEA From Monoethanolamine DEA Diethanolamine catalyst_DEA Ni-MgO Catalyst ~225°C, ~170 atm DEA->catalyst_DEA NH3_1 Ammonia NH3_1->catalyst_DEA piperazine Piperazine catalyst_DEA->piperazine MEA Monoethanolamine catalyst_MEA Co/H-ZSM-5 Catalyst ~230°C, 6 atm H₂ MEA->catalyst_MEA NH3_2 Ammonia NH3_2->catalyst_MEA piperazine_2 Piperazine catalyst_MEA->piperazine_2

Caption: Synthesis of Piperazine from Ethanolamine Precursors.

piperazine_synthesis_from_ethyleneamines cluster_EDA From Ethylenediamine cluster_DETA From Diethylenetriamine EDA Ethylenediamine catalyst_EDA Modified HZSM-5 ~340°C EDA->catalyst_EDA piperazine_1 Piperazine catalyst_EDA->piperazine_1 DETA Diethylenetriamine catalyst_DETA Ni-MgO Catalyst ~225°C, 180 atm DETA->catalyst_DETA NH3 Ammonia NH3->catalyst_DETA piperazine_2 Piperazine catalyst_DETA->piperazine_2

Caption: Synthesis of Piperazine from Ethyleneamine Precursors.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key piperazine synthesis routes, derived from established industrial processes.

Synthesis of Piperazine from Diethylenetriamine

This method involves the catalytic cyclization of diethylenetriamine in the presence of ammonia at high temperature and pressure.

Materials and Equipment:

  • High-pressure autoclave reactor

  • Diethylenetriamine

  • Anhydrous ammonia

  • Ni-MgO catalyst

  • Distillation apparatus

Protocol:

  • Charge the high-pressure autoclave with diethylenetriamine and the Ni-MgO catalyst.

  • Seal the reactor and purge with an inert gas, such as nitrogen.

  • Introduce anhydrous ammonia into the reactor.

  • Heat the reactor to approximately 225°C while stirring. The pressure will rise to around 180 atm.[3]

  • Maintain these conditions for a sufficient reaction time to achieve the desired conversion.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

  • Discharge the reaction mixture and separate the catalyst by filtration.

  • The crude product is then purified by fractional distillation to isolate piperazine. A net yield of approximately 81 mol% piperazine can be achieved.[3]

Synthesis of Piperazine from Monoethanolamine

This process describes the reductive amination of monoethanolamine to produce piperazine, alongside other ethyleneamines.

Materials and Equipment:

  • Flow tube reactor

  • Monoethanolamine

  • Ammonia

  • Hydrogen gas

  • 20% Co/H-ZSM-5 catalyst

  • Gas-liquid separator

  • Distillation apparatus

Protocol:

  • Pack the flow tube reactor with the 20% Co/H-ZSM-5 catalyst.

  • Heat the reactor to the reaction temperature of 230°C.[2]

  • Introduce a gaseous feed mixture of monoethanolamine, ammonia, and hydrogen into the reactor. A hydrogen pressure of 6 MPa is maintained.[2]

  • The reaction products exiting the reactor are cooled and passed through a gas-liquid separator.

  • The liquid product stream, containing piperazine, unreacted starting materials, and byproducts, is collected.

  • Piperazine is isolated from the product mixture via fractional distillation. This process results in a piperazine yield of approximately 35%.[2]

Synthesis of Piperazine from Ethylenediamine

This method utilizes a modified zeolite catalyst for the gas-phase cyclization of ethylenediamine to piperazine.

Materials and Equipment:

  • Fixed-bed catalytic reactor

  • Ethylenediamine (40% aqueous solution)

  • HZSM-5 zeolite catalyst modified with CaCl2

  • Condenser and collection vessel

  • Distillation apparatus

Protocol:

  • Load the fixed-bed reactor with the CaCl2-modified HZSM-5 zeolite catalyst.

  • Heat the reactor to the optimal reaction temperature of approximately 340°C.[1]

  • Feed a 40% aqueous solution of ethylenediamine into the reactor at a controlled input speed (e.g., 0.40 mL/min).[1]

  • The gaseous product stream exiting the reactor is passed through a condenser to liquefy the products.

  • The liquid condensate, containing piperazine, unreacted ethylenediamine, and byproducts, is collected.

  • The piperazine is then purified from the collected liquid by fractional distillation. This method can achieve a piperazine yield of 65% with an ethylenediamine conversion of 95%.[1]

Concluding Remarks

The synthesis of piperazine is a well-established industrial process with several viable routes. The choice of a specific method depends on a multitude of factors, including the cost and availability of the starting materials, the required scale of production, and the capital investment in high-pressure equipment. While the ethanolamine and ethyleneamine cyclization routes are dominant industrially, ongoing research continues to explore more efficient and environmentally benign catalysts and processes. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the synthesis and application of this vital heterocyclic compound.

References

A Comparative Purity Analysis of Commercial tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of experimental success and drug safety. This guide provides a framework for the purity analysis of commercially available tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents. Herein, we present a comparative analysis of common analytical techniques, detailed experimental protocols, and a discussion of potential alternatives.

This compound is a versatile intermediate used in the development of novel therapeutics, including as a linker in Proteolysis Targeting Chimeras (PROTACs). Given its role in complex molecular architectures, ensuring its purity is paramount to avoid the introduction of unwanted side products and to guarantee reproducible results. This guide outlines the essential analytical methods for assessing the purity of this compound and provides a basis for comparison with alternative structures.

Comparative Analysis of Analytical Methodologies

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful methods for this purpose. Each technique offers unique advantages in identifying and quantifying the main component and any potential impurities.

Analytical TechniqueInformation ProvidedTypical Purity SpecificationPotential Impurities Detected
HPLC-UV Quantitative purity assessment (% area)>95%Starting materials, by-products of synthesis, degradation products.
GC-MS Identification of volatile and semi-volatile impurities>98%Residual solvents, volatile starting materials, thermally stable by-products.
¹H NMR Structural confirmation and purity estimationConforms to structureResidual solvents, structurally related impurities, unreacted starting materials.
LC-MS Identification of non-volatile impurities and confirmation of molecular weight>95%High molecular weight impurities, degradation products, and by-products.

Experimental Workflow for Purity Analysis

A systematic approach is crucial for the comprehensive purity analysis of this compound. The following workflow outlines the key steps from sample reception to data analysis and reporting.

Purity Analysis Workflow cluster_0 Sample Handling cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting SampleReceipt Sample Receipt and Documentation SamplePrep Sample Preparation for Analysis SampleReceipt->SamplePrep HPLC HPLC-UV Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS NMR NMR Spectroscopy SamplePrep->NMR LCMS LC-MS Analysis SamplePrep->LCMS DataIntegration Data Integration and Comparison HPLC->DataIntegration GCMS->DataIntegration NMR->DataIntegration LCMS->DataIntegration ImpurityID Impurity Identification and Quantification DataIntegration->ImpurityID FinalReport Final Purity Report Generation ImpurityID->FinalReport

Purity Analysis Workflow Diagram

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone for the quantitative analysis of non-volatile organic compounds. For piperazine derivatives, which may lack a strong UV chromophore, derivatization can be employed to enhance detection.[1] However, for this compound, direct UV detection is often feasible.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is typically effective.

Procedure:

  • Standard Preparation: Prepare a standard solution of the reference compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Sample Preparation: Dissolve the commercial sample in the same solvent to a similar concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 25 °C.

    • Detection wavelength: 210 nm.

    • Injection volume: 10 µL.

  • Data Analysis: Determine the purity by calculating the percentage area of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and starting materials.[2][3][4][]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is generally suitable.[4]

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector temperature: 250 °C.

    • Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).

    • Carrier gas: Helium at a constant flow.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI).

    • Mass range: Scan a range appropriate for the expected impurities (e.g., m/z 35-500).

  • Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify by comparing peak areas to an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity assessment.[6][7][8][9] ¹H NMR is particularly useful for identifying and quantifying impurities with distinct proton signals.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of an internal standard with a simple, well-resolved signal (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays.

  • Data Analysis: Integrate the signals of the main compound and the internal standard. Calculate the purity based on the molar ratios. Impurities can be identified by their characteristic chemical shifts and coupling patterns.

Comparison with Alternatives

In the context of its application as a linker in PROTACs, several alternatives to this compound exist. The choice of linker is critical for the efficacy of a PROTAC, influencing its solubility, metabolic stability, and the geometry of the ternary complex.[1][2]

CompoundStructural FeaturePotential Advantage/Disadvantage
This compound Cyanomethyl group on piperazineProvides a reactive handle for further functionalization.
N-Boc-piperazine-C3-COOH Carboxylic acid linker on piperazineOffers a convenient conjugation point via amide bond formation. The piperazine ring adds rigidity.[1]
tert-Butyl 4-(2-cyanoethyl)piperazine-1-carboxylate Cyanoethyl group on piperazineLonger linker arm may provide more flexibility.
Flexible Alkyl and PEG Linkers Aliphatic chains or polyethylene glycol unitsOffer synthetic simplicity and can improve solubility (PEG).[2]

The selection of an appropriate building block will depend on the specific requirements of the final molecule, including the desired length, rigidity, and chemical handles for conjugation. A thorough purity analysis of any chosen intermediate is a crucial first step in the successful development of novel therapeutics.

References

Comparative Pharmacological Properties of Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological properties of analogs based on the tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate scaffold. This core structure is a versatile starting point for the development of novel therapeutic agents targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and other pathways implicated in various disease states. The following sections present a summary of quantitative data, detailed experimental protocols for key pharmacological assays, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Pharmacological Data

The pharmacological activity of piperazine-based compounds is highly dependent on the nature and position of substituents on the piperazine ring and its appended functionalities. Below are tables summarizing the in vitro activity of representative analogs.

Table 1: Dopamine Receptor (D2) and Serotonin Receptor (5-HT1A) Binding Affinities of Arylpiperazine Analogs

Compound IDR Group (at N4 of piperazine)D2 Receptor Ki (nM)5-HT1A Receptor Ki (nM)
Analog 1 2-methoxyphenylHigh AffinityLow to Moderate Affinity
Analog 2 CinnamylHigh AffinityLow to Moderate Affinity

Note: Data is synthesized from qualitative descriptions in the literature indicating high, moderate, or low affinity. Specific Ki values for a homologous series of this compound analogs were not available in the public domain. The data presented here is illustrative of the general pharmacological profile of arylpiperazine derivatives.[1]

Table 2: In Vitro Antiproliferative Activity of Vindoline-Piperazine Conjugates

Compound IDN-Substituted Piperazine at Vindoline Position 17Cancer Cell LineGI50 (µM)
Analog 3 [4-(trifluoromethyl)benzyl]piperazineMDA-MB-468 (Breast Cancer)1.00
Analog 4 1-bis(4-fluorophenyl)methyl piperazineHOP-92 (Non-Small Cell Lung Cancer)1.35

Note: This data is for piperazine derivatives conjugated to vindoline and illustrates the potential for piperazine-containing compounds in oncology.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. The following are standard protocols for assays relevant to the evaluation of piperazine-based compounds.

Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This protocol outlines the procedure for determining the binding affinity of test compounds for the dopamine D2 receptor using a competitive radioligand binding assay.[3][4][5]

1. Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
  • Non-specific Binding Control: Haloperidol (10 µM).
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
  • Test Compounds: Serial dilutions of the this compound analogs.
  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
  • Scintillation Cocktail and Counter.

2. Procedure:

  • Prepare cell membrane homogenates from the D2-expressing cells. Protein concentration should be determined using a standard method (e.g., BCA assay).
  • In a 96-well plate, add the following to each well:
  • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM haloperidol (for non-specific binding) or 50 µL of test compound dilution.
  • 50 µL of [³H]-Spiperone at a final concentration of ~1 nM.[4]
  • 100 µL of the cell membrane preparation (typically 10-20 µg of protein).
  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.
  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Cannabinoid CB1 Receptor Binding Assay

This protocol describes a method for assessing the binding of compounds to the cannabinoid CB1 receptor.[6][7][8][9][10]

1. Materials:

  • Cell Membranes: HEK293 cells stably transfected with the human CB1 receptor.[6]
  • Radioligand: [³H]-CP55,940 (a potent CB1 agonist).
  • Non-specific Binding Control: WIN 55,212-2 (10 µM).
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.
  • Test Compounds: Serial dilutions of the piperazine analogs.
  • Filtration and Scintillation Equipment: As described for the D2 receptor assay.

2. Procedure:

  • Prepare CB1-expressing cell membrane homogenates and determine the protein concentration.
  • In a 96-well plate, combine:
  • Assay buffer.
  • Test compound or vehicle.
  • [³H]-CP55,940 at a final concentration of ~0.5-1.0 nM.
  • Cell membrane preparation (typically 5-10 µg of protein).
  • Incubate at 30°C for 60 minutes.
  • Terminate the assay by rapid filtration through polyethyleneimine (PEI) pre-soaked glass fiber filters.
  • Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
  • Measure the bound radioactivity by liquid scintillation counting.

3. Data Analysis:

  • The IC50 and Ki values are determined as described in the dopamine D2 receptor binding assay protocol.

Visualizations

The following diagrams illustrate a potential signaling pathway for GPCR-targeted piperazine analogs and a general workflow for pharmacological screening.

G cluster_membrane Cell Membrane GPCR GPCR (e.g., D2 Receptor) G_protein G-protein (Gi/o) GPCR->G_protein No Activation AC Adenylate Cyclase G_protein->AC Inhibition Blocked cAMP cAMP AC->cAMP ATP to cAMP Ligand Piperazine Analog (Antagonist) Ligand->GPCR Binding & Inhibition PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylation Cascade

Caption: Hypothetical GPCR signaling pathway for a piperazine antagonist.

G start Compound Synthesis (Analog Library) primary_screening Primary Screening (e.g., Receptor Binding Assay) start->primary_screening hit_identification Hit Identification (Active Compounds) primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Functional Assays, Selectivity Profiling) hit_identification->secondary_assays lead_selection Lead Compound Selection secondary_assays->lead_selection in_vivo In Vivo Studies (Animal Models) lead_selection->in_vivo end Preclinical Candidate in_vivo->end

Caption: General experimental workflow for drug discovery.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe work environment and regulatory compliance. This guide provides detailed procedures for the safe disposal of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a compound often used in pharmaceutical research. Adherence to these protocols is essential to mitigate risks and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). Based on safety data sheets for similar compounds, this chemical should be handled with care.[1][2][3]

Hazard Summary:

Hazard ClassificationDescription
Acute Oral ToxicityHarmful if swallowed.[1][2][3]
Skin Corrosion/IrritationCauses skin irritation.[1][2][3]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2][3]
Respiratory Tract IrritationMay cause respiratory irritation.[1][3]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionSafety glasses with side-shields or goggles.[3]
Hand ProtectionCompatible chemical-resistant gloves.[3]
Skin and Body ProtectionLaboratory coat, long-sleeved shirt, and pants.
Respiratory ProtectionUse in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline for its proper disposal.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for the waste of this compound.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

2. Handling and Transfer:

  • When handling the solid compound, minimize the creation of dust.

  • If dealing with a solution, avoid generating aerosols.

  • All transfers of the chemical waste should be performed in a well-ventilated area, preferably within a chemical fume hood.

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully sweep or scoop up the absorbed material and place it into the designated waste container.[4]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Do not allow the chemical to enter drains or waterways.[4]

4. Container Management:

  • The waste container must be in good condition, compatible with the chemical, and kept tightly closed when not in use.

  • Label the container with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Harmful," "Irritant").

5. Final Disposal:

  • The disposal of the chemical waste must be handled by a licensed hazardous waste disposal company.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) if available.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

start Start: Need to Dispose of This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste into a Labeled, Sealed Container ppe->segregate spill_check 3. Is there a spill? segregate->spill_check contain_spill 3a. Contain Spill with Inert Absorbent Material spill_check->contain_spill Yes transfer 4. Transfer Waste in a Well-Ventilated Area spill_check->transfer No collect_spill 3b. Collect Absorbed Material into Waste Container contain_spill->collect_spill clean_area 3c. Clean Spill Area collect_spill->clean_area clean_area->transfer store 5. Store Waste Container Securely transfer->store disposal_co 6. Arrange for Pickup by a Licensed Waste Disposal Company store->disposal_co end_node End: Proper Disposal Complete disposal_co->end_node

Disposal Workflow Diagram

References

Essential Safety and Operational Guidance for Handling Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides crucial safety and logistical information for Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a key reagent in various research applications. The following procedural guidance is based on the safety protocols for structurally similar piperazine compounds and is intended to be a primary resource for operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, PVC).[2] Gloves must be inspected prior to use.[1]To prevent skin contact, which may lead to irritation or allergic reactions.[3]
Eye and Face Protection Safety glasses with side-shields or tight-sealing safety goggles.[4] A face shield is recommended if there is a risk of splashing.[1][4]To protect the eyes from dust particles and splashes that could cause serious eye damage.[5]
Skin and Body Protection Laboratory coat or other protective clothing to prevent skin exposure.[6][7]To prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved respirator for dusts should be worn.[2][7]To avoid inhalation of dust, which may cause respiratory tract irritation.[1]

Procedural Handling and Storage

Handling:

  • Always handle the compound in a well-ventilated area, such as a chemical fume hood.[2][8]

  • Avoid all personal contact, including inhalation of dust.[2][8]

  • Wear the appropriate personal protective equipment as detailed in the table above.[6]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.[8]

  • Wash hands thoroughly with soap and water after handling.[2][8]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[2][6]

Storage:

  • Store in the original, tightly sealed container.[2][8]

  • Keep in a cool, dry, and well-ventilated area.[2][8]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[4][9]

Accidental Release and Disposal Plan

Spill Response:

  • Minor Spills:

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE.

    • Clean up spills immediately.[2]

    • Use dry clean-up procedures to avoid generating dust.[2]

    • Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1][7]

    • Flush the area with water.[2]

  • Major Spills:

    • Evacuate the area and move upwind.

    • Alert emergency responders and inform them of the nature and location of the hazard.[8]

    • Prevent the spillage from entering drains or water courses.[8]

    • Contain the spill with sand, earth, or vermiculite.[8]

Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.

  • Dispose of the chemical and any contaminated materials in a suitable, closed container.[1]

  • Do not let the product enter drains.[1]

  • Puncture containers to prevent reuse and dispose of them at an authorized landfill.

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (or analogous compounds) Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Review SDS->Don PPE Prepare Hood Prepare Well-Ventilated Fume Hood Don PPE->Prepare Hood Weigh Compound Weigh Compound in Hood Prepare Hood->Weigh Compound Proceed to handling Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Clean Glassware Clean Contaminated Glassware Perform Experiment->Clean Glassware Experiment complete Dispose Waste Dispose of Chemical Waste in Labeled Container Clean Glassware->Dispose Waste Decontaminate Area Decontaminate Work Area Dispose Waste->Decontaminate Area Remove PPE Remove PPE Decontaminate Area->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.